molecular formula C22H22O11 B3026852 1-O-galloyl-6-O-cinnamoylglucose CAS No. 115746-69-5

1-O-galloyl-6-O-cinnamoylglucose

Cat. No.: B3026852
CAS No.: 115746-69-5
M. Wt: 462.4 g/mol
InChI Key: REBRERQNUHGTMS-PCGJYRBUSA-N
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Description

1-O-galloyl-6-O-cinnamoylglucose is a useful research compound. Its molecular formula is C22H22O11 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c23-13-8-12(9-14(24)17(13)26)21(30)33-22-20(29)19(28)18(27)15(32-22)10-31-16(25)7-6-11-4-2-1-3-5-11/h1-9,15,18-20,22-24,26-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBRERQNUHGTMS-PCGJYRBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136969
Record name β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115746-69-5
Record name β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115746-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to 1-O-galloyl-6-O-cinnamoylglucose: Natural Sources, Discovery, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product 1-O-galloyl-6-O-cinnamoylglucose, a gallotannin derivative. It details its primary natural source, discovery, and the experimental protocols for its isolation and characterization. Quantitative data regarding its presence in plant material is presented, and while specific signaling pathways remain an area for future research, the known biological activities of related compounds are discussed. This document serves as a foundational resource for researchers interested in the potential therapeutic applications of this molecule.

Introduction

This compound is a complex polyphenol belonging to the class of hydrolyzable tannins. These natural compounds are characterized by a central glucose core esterified with gallic acid and, in this specific case, cinnamic acid. Gallotannins are known for a wide range of biological activities, making them promising candidates for drug discovery and development. This guide focuses specifically on the this compound isomer, providing detailed information on its origins and the scientific methods used to study it.

Natural Sources and Discovery

The primary identified natural source of this compound is the rhizome of Rheum palmatum L., commonly known as Chinese Rhubarb[1][2]. This plant has a long history of use in traditional medicine, and modern phytochemical analysis has led to the identification of numerous bioactive compounds within its rhizomes, including the subject of this guide.

The discovery and isolation of this compound from Rheum palmatum were detailed in a 2014 study by Ma et al., which utilized advanced chromatographic techniques to separate a complex mixture of phytochemicals from the plant extract[1]. This work represents a significant contribution to the understanding of the chemical composition of this medicinally important plant.

Quantitative Data

Quantitative analysis of the chemical constituents in the rhizomes of Rheum palmatum has provided an estimate of the concentration of this compound. The following table summarizes the available data.

CompoundPlant SourcePlant PartConcentration (High Parts Per Million)Reference
1-O-galloyl-6-O-cinnamoyl-beta-D-glucoseRheum palmatum L.Rhizome40.6Duke, 1992

Note: This data is from Dr. Duke's Phytochemical and Ethnobotanical Databases and provides a valuable, albeit singular, data point for the abundance of this compound.

Experimental Protocols

The isolation and purification of this compound from Rheum palmatum were achieved through a combination of modern chromatographic techniques. The following is a detailed description of the methodologies based on the work of Ma et al. (2014)[1].

Plant Material and Extraction
  • Plant Material: Dried rhizomes of Rheum palmatum L.

  • Extraction: The dried and powdered rhizomes are subjected to extraction with a suitable solvent, typically an organic solvent like methanol (B129727) or ethanol, to create a crude extract containing a mixture of phytochemicals.

Chromatographic Separation

A two-step high-resolution chromatographic process is employed for the separation and purification of the target compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample.

  • Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil column.

  • Two-Phase Solvent System: A carefully selected biphasic solvent system is crucial for successful separation. For the isolation of this compound and other compounds from Rheum palmatum, a system composed of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 was utilized[1].

  • Procedure:

    • The coil column is first filled with the stationary phase (the upper or lower phase of the solvent system).

    • The crude extract, dissolved in a small volume of the biphasic solvent mixture, is injected into the column.

    • The mobile phase is then pumped through the column at a specific flow rate while the column rotates at high speed.

    • The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

Fractions from HSCCC containing the compound of interest are often further purified using RPC, a high-performance liquid chromatography (HPLC) technique adapted for larger sample loads.

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase: A gradient of solvents, typically water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

  • Procedure: The HSCCC fraction is injected onto the RPC column, and a solvent gradient is used to elute the compounds. The elution is monitored by a UV detector, and the purified this compound is collected.

Structural Elucidation

The definitive identification of the isolated compound is achieved through various spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound. The purity of this compound isolated via HSCCC was determined to be over 98%[1].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, the broader class of gallotannins, to which this compound belongs, has been shown to exhibit a range of biological activities, suggesting potential mechanisms of action.

Gallotannins are known to possess antioxidant, anti-inflammatory, and enzyme-inhibiting properties. For instance, various galloyl esters from rhubarb have been identified as potent inhibitors of squalene (B77637) epoxidase, a key enzyme in cholesterol biosynthesis[2]. This suggests a potential role for this compound in lipid metabolism pathways.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this particular compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Rheum palmatum Rhizomes extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract hsccc HSCCC Separation crude_extract->hsccc rpc RPC Purification hsccc->rpc pure_compound 1-O-galloyl-6-O- cinnamoylglucose rpc->pure_compound analysis Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: General workflow for the isolation and analysis of this compound.

Logical Relationship of Compound Classification

The following diagram shows the hierarchical classification of this compound.

compound_classification polyphenols Polyphenols tannins Tannins polyphenols->tannins hydrolyzable_tannins Hydrolyzable Tannins tannins->hydrolyzable_tannins gallotannins Gallotannins hydrolyzable_tannins->gallotannins target_compound This compound gallotannins->target_compound

References

Navigating the Bioactivity of Galloylglucose Derivatives: A Technical Overview of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the biological activities, experimental methodologies, and signaling pathways associated with the prominent gallotannin, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).

Disclaimer: While the initial request specified information on 1-O-galloyl-6-O-cinnamoylglucose, a thorough literature search revealed a significant scarcity of detailed biological data for this specific compound. Consequently, this technical guide focuses on the closely related and extensively studied molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to provide a comprehensive overview of the bioactivity within this class of compounds. PGG is a hydrolysable tannin where five galloyl groups are esterified to a glucose core and is a precursor in the biosynthesis of more complex gallotannins.[1]

Introduction

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a naturally occurring polyphenolic compound found in a variety of medicinal plants and herbs.[1] It has garnered significant attention from the scientific community for its diverse and potent biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antioxidant properties. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical guide to the core biological activities of PGG, supported by experimental data and methodological details.

Biological Activities of PGG

PGG exhibits a broad spectrum of pharmacological effects, which are summarized in the table below. The quantitative data from various in vitro and in vivo studies are presented to facilitate comparison and evaluation.

Biological ActivityModel SystemKey FindingsQuantitative Data (IC₅₀, etc.)Reference
Anti-cancer Human Gastric Cancer SGC7901 cellsInhibited cell proliferation and induced apoptosis.Apoptosis rate: 28.78% at 200 µg/mL[2]
Human Hepatocellular Carcinoma HepG2 cellsInhibited cell survival and promoted apoptosis via the p53 signaling pathway.-[3]
Anti-diabetic Diet-induced obese miceAttenuated adiposity and hepatic steatosis.-[4]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesInhibited IκB kinase (IKK) activity and blocked phosphorylation of IκB.-[1]
Antibacterial Multidrug-resistant E. coli and K. pneumoniaeExhibited antibacterial activity.MIC values: 2–256 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of PGG.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

  • Cell Culture: Human gastric cancer SGC7901 cells were cultured under standard conditions. DMSO was used as a vehicle for PGG treatment, with a final concentration of 0.1% v/v.

  • Treatment: Cells were treated with varying concentrations of PGG for a specified duration (e.g., 48 hours).

  • Assay Procedure:

    • After the treatment period, CCK-8 solution was added to each well of the culture plate.

    • The plate was incubated for a specific time to allow for the conversion of the WST-8 tetrazolium salt to a formazan (B1609692) dye by cellular dehydrogenases.

    • The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Cell viability was calculated as a percentage relative to the control (vehicle-treated) cells.[2]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Preparation: Cells were treated with PGG, harvested, and resuspended in a culture medium.

  • Staining:

    • Cells were incubated with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis.

    • Propidium Iodide (PI) was added to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[4]

In Vivo Antibacterial Activity Assay (Galleria mellonella Larvae Model)

The Galleria mellonella larvae model is an in vivo model used to assess the efficacy of antimicrobial compounds.

  • Infection: Larvae were infected with a specific bacterial strain (e.g., multidrug-resistant E. coli).

  • Treatment: A solution of PGG (at concentrations typically twice the in vitro MIC values) was injected into the larvae post-infection.

  • Monitoring: The survival of the larvae was monitored over a period of time (e.g., 96 hours), and the number of dead larvae was recorded at regular intervals.[5]

Signaling Pathways Modulated by PGG

PGG exerts its biological effects by modulating various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

p53_signaling_pathway PGG PGG p53 p53 PGG->p53 activates PUMA PUMA p53->PUMA upregulates P21 P21 p53->P21 upregulates IGFBP3 IGFBP3 p53->IGFBP3 upregulates BCL2 BCL-2 p53->BCL2 downregulates BAX BAX p53->BAX upregulates PUMA->BAX Caspase9 Caspase-9 BCL2->Caspase9 inhibits BAX->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

PGG-induced apoptosis via the p53 signaling pathway.

NFkB_signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes PGG PGG PGG->IKK inhibits NFkB_n->Inflammatory_Genes activates transcription

Inhibition of the NF-κB inflammatory pathway by PGG.

Conclusion

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-cancer, anti-diabetic, anti-inflammatory, and antibacterial activities, coupled with an increasing understanding of its mechanisms of action, position it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational overview for researchers and professionals in the field of drug discovery and development, highlighting the key biological aspects of PGG and the experimental approaches to their study. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profiles of PGG to facilitate its translation into clinical applications.

References

An In-depth Technical Guide to 1-O-galloyl-6-O-cinnamoylglucose: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring polyphenolic compound found in the rhizomes of Rheum palmatum, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. The document details its isolation from natural sources and discusses its potential role as an inhibitor of key enzymatic pathways, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a glucose molecule esterified with a galloyl group at the C-1 position and a cinnamoyl group at the C-6 position. The galloyl moiety is derived from gallic acid (3,4,5-trihydroxybenzoic acid), and the cinnamoyl group is derived from cinnamic acid.

Chemical Formula: C₂₂H₂₂O₁₁[1]

Molecular Weight: 462.4 g/mol [1]

CAS Number: 115746-69-5[1]

Synonyms: No common synonyms are widely used.

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₁[1]
Molecular Weight 462.4 g/mol [1]
CAS Number 115746-69-5[1]
Predicted Boiling Point 800.8 ± 65.0 °C
Predicted Density 1.61 g/cm³[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, its identification in isolates from Rheum palmatum was confirmed by electrospray ionization mass spectrometry (ESI-MS) and by comparison with existing literature data for its nuclear magnetic resonance (NMR) spectra.

Mass Spectrometry (MS): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 461.4. Fragmentation would likely involve the loss of the galloyl and/or cinnamoyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the glucose protons, the aromatic protons of the galloyl and cinnamoyl groups, and the vinyl protons of the cinnamoyl group.

  • ¹³C-NMR: The carbon NMR spectrum would display resonances for the six carbons of the glucose core, the carbons of the galloyl group (including the carboxyl carbon), and the carbons of the cinnamoyl group (including the carboxyl and vinyl carbons).

Experimental Protocols

Isolation from Rheum palmatum L.

This compound has been successfully isolated from the rhizomes of Rheum palmatum L. using a combination of High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).

Extraction:

  • The dried and powdered rhizomes of Rheum palmatum L. are extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

  • The solvent is evaporated under reduced pressure to yield the crude extract.

HSCCC and RPC Purification:

  • A two-phase solvent system is prepared. An optimized system for the separation of this compound consists of n-hexane–ethyl acetate–n-butanol–water in a 1:2:1:4 (v/v/v/v) ratio.

  • The crude extract is dissolved in a suitable volume of the two-phase solvent system.

  • The sample solution is then subjected to HSCCC. The apparatus is operated in a suitable mode (e.g., head-to-tail elution).

  • Fractions are collected and monitored by an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fractions containing this compound are pooled and may be subjected to further purification by RPC if necessary to achieve high purity.

  • The purity of the final compound is assessed by HPLC.

  • The structure of the isolated compound is confirmed by mass spectrometry and NMR spectroscopy.

G A Dried Rheum palmatum Rhizomes B Extraction with Methanol/Ethanol A->B C Crude Extract B->C D HSCCC Separation (n-hexane:EtOAc:n-BuOH:H₂O = 1:2:1:4) C->D E Fraction Collection and Monitoring (TLC/HPLC) D->E F Pooling of Fractions E->F G RPC Purification (Optional) F->G H Pure this compound G->H I Structural Elucidation (MS, NMR) H->I

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the bioactivity of structurally similar compounds isolated from the same source provides strong indications of its potential pharmacological effects.

A closely related compound, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose , also found in Rheum palmatum, has been identified as a potent inhibitor of squalene (B77637) epoxidase (SE) . Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme can lead to a reduction in cholesterol levels.

Given the structural similarity, it is highly probable that this compound also exhibits inhibitory activity against squalene epoxidase.

Cholesterol Biosynthesis Pathway and Potential Point of Intervention

The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a complex series of enzymatic reactions that produces cholesterol and other isoprenoids. A simplified diagram of this pathway, highlighting the role of squalene epoxidase, is presented below.

G cluster_0 Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl Pyrophosphate Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Epoxidase->Lanosterol Inhibitor This compound (Potential Inhibitor) Inhibitor->Squalene_Epoxidase Inhibition

Caption: Potential inhibition of squalene epoxidase in the cholesterol biosynthesis pathway.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are not yet fully characterized experimentally, its isolation from Rheum palmatum is well-documented. Based on the activity of a closely related compound, it holds promise as a potential inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis.

Future research should focus on:

  • Complete experimental characterization of its physicochemical properties, including melting point and detailed spectroscopic data.

  • Directly assessing its biological activity, particularly its inhibitory effect on squalene epoxidase and other relevant enzymes.

  • In vivo studies to determine its pharmacokinetic profile and efficacy in models of hypercholesterolemia and other related metabolic disorders.

  • Exploring its potential as a lead compound for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers and professionals interested in the further investigation and potential application of this compound.

References

Unveiling the Antioxidant Potential of Galloyl Cinnamoyl Glucose Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloyl cinnamoyl glucose derivatives represent a promising class of polyphenolic compounds with significant antioxidant potential. This technical guide delves into the core aspects of their antioxidant activity, synthesizing available data on related compounds to provide a comprehensive overview for researchers and drug development professionals. By examining the individual and synergistic effects of galloyl, cinnamoyl, and glucose moieties, this document outlines the key mechanisms of action, relevant signaling pathways, and quantitative antioxidant capacity. Detailed experimental protocols for assessing antioxidant potential are also provided to facilitate further research and development in this area.

Introduction

The pursuit of novel antioxidant compounds is a cornerstone of research in preventing and mitigating oxidative stress-related pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Plant-derived polyphenols are of particular interest due to their potent free radical scavenging capabilities and modulation of cellular antioxidant defense mechanisms. Galloyl cinnamoyl glucose derivatives, which combine the structural features of gallic acid, cinnamic acid, and a glucose core, are emerging as a compelling class of molecules. The galloyl group, a key component of tannins, is a well-established antioxidant pharmacophore. Cinnamic acid and its derivatives also exhibit significant antioxidant and anti-inflammatory properties. The glucose backbone can enhance bioavailability and solubility. This guide provides an in-depth analysis of the antioxidant potential of these derivatives, drawing upon existing literature for galloyl-glucose and cinnamoyl-glucose analogues to build a comprehensive profile.

Mechanisms of Antioxidant Action

The antioxidant activity of galloyl cinnamoyl glucose derivatives is multifaceted, involving both direct and indirect mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups on the galloyl and cinnamoyl moieties are potent hydrogen donors, enabling them to directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct quenching of free radicals is a primary mechanism of their antioxidant effect.

  • Modulation of Cellular Signaling Pathways: These derivatives can influence endogenous antioxidant defense systems through the activation of key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of antioxidant response element (ARE)-mediated gene expression, leading to the upregulation of protective enzymes.[1][2][3] Additionally, modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades can influence cellular responses to oxidative stress.[2]

Quantitative Antioxidant Activity

The antioxidant capacity of galloyl and cinnamoyl derivatives has been quantified using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant metrics from studies on compounds structurally related to galloyl cinnamoyl glucose derivatives. It is important to note that direct quantitative data for the combined derivatives are limited, and the presented data serves as a predictive baseline.

Table 1: DPPH Radical Scavenging Activity of Galloyl and Cinnamoyl Derivatives

Compound/ExtractIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Gallic Acid1.03 ± 0.25--[4]
Caffeic Acid1.59 ± 0.06--[4]
Ferulic Acid>100--[5]
p-Coumaric Acid>100--[5]
Tannic Acid-EC50 = 2.84 µM-[6]
Galloyl Phytol (GP)-EC50 = 0.256 mM-[7]
Caffeoyl β-d-xylopyranosides---[8]
Sinapoyl β-d-xylopyranosides---[8]
Feruloyl β-d-xylopyranosides---[8]

Table 2: ABTS Radical Scavenging Activity of Galloyl and Cinnamoyl Derivatives

Compound/ExtractIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Gallic Acid1.03 ± 0.25--[4]
Caffeic Acid1.59 ± 0.06--[4]
Ferulic Acid10.7--[5]
p-Coumaric Acid12.3--[5]
Quercetin1.89 ± 0.33--[4]
Rutin Hydrate4.68 ± 1.24--[4]

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway

Galloyl and cinnamoyl derivatives have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation GCD Galloyl Cinnamoyl Glucose Derivative GCD->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Nrf2/ARE signaling pathway activation.
Experimental Workflow for Antioxidant Activity Assessment

A typical workflow for evaluating the antioxidant potential of a novel compound involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of Galloyl Cinnamoyl Glucose Derivative DPPH DPPH Assay (Radical Scavenging) Synthesis->DPPH ABTS ABTS Assay (Radical Scavenging) Synthesis->ABTS FRAP FRAP Assay (Reducing Power) Synthesis->FRAP IC50 Calculation of IC50 Values DPPH->IC50 ABTS->IC50 Comparison Comparison with Standard Antioxidants IC50->Comparison

Workflow for antioxidant assessment.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695)

    • Test compound (galloyl cinnamoyl glucose derivative)

    • Standard antioxidant (e.g., Ascorbic acid, Trolox, Gallic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound or standard solutions at different concentrations to the wells.

    • A control well should contain the DPPH solution and methanol (without the test compound).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compound

    • Standard antioxidant

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • In a 96-well microplate, add a fixed volume of the diluted ABTS•+ solution to each well.

    • Add a small volume of the test compound or standard solutions at different concentrations to the wells.

    • A control well should contain the ABTS•+ solution and the solvent used for the sample.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance of each well at approximately 734 nm.

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials:

    • FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution)

    • Test compound

    • Standard (e.g., FeSO₄·7H₂O or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the test compound and the standard.

    • In a 96-well microplate, add a fixed volume of the FRAP reagent to each well.

    • Add a small volume of the test compound or standard solutions at different concentrations to the wells.

    • A blank well should contain the FRAP reagent and the solvent used for the sample.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the ferrous-TPTZ complex at a specific wavelength (typically around 593 nm).

    • Create a standard curve using the absorbance values of the ferrous sulfate (B86663) or Trolox standards.

    • Express the FRAP value of the test compound in terms of Fe²⁺ equivalents or Trolox equivalents.

Synergistic Effects

The combination of galloyl and cinnamoyl moieties on a glucose scaffold may lead to synergistic antioxidant effects. Studies have shown that mixtures of gallic acid and caffeic acid can exhibit considerable synergistic antioxidant activity.[9] This synergy can arise from several factors, including the regeneration of the more potent antioxidant by the less potent one and the ability to scavenge a wider range of free radicals due to the different chemical properties of the individual components. The presence of multiple phenolic hydroxyl groups with varying reactivity in a single molecule could enhance its overall antioxidant capacity beyond the sum of its parts.

Conclusion and Future Directions

While direct experimental data on galloyl cinnamoyl glucose derivatives is still emerging, the analysis of structurally related compounds strongly suggests their significant potential as potent antioxidants. The combination of direct radical scavenging and modulation of key cellular defense pathways, such as the Nrf2 pathway, makes them attractive candidates for further investigation in the development of novel therapeutics and nutraceuticals.

Future research should focus on the synthesis and purification of specific galloyl cinnamoyl glucose isomers to enable direct evaluation of their antioxidant activity. In vivo studies will be crucial to assess their bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases. Furthermore, exploring the structure-activity relationships by systematically varying the number and position of the galloyl and cinnamoyl groups on the glucose core will provide valuable insights for the rational design of even more potent antioxidant agents. The synergistic potential of these hybrid molecules warrants particular attention, as it may offer a significant advantage over single-component antioxidants.

References

The Anti-inflammatory Potential of 1-O-galloyl-6-O-cinnamoylglucose: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring gallotannin found in various plant species, including Rosa canina (rosehip). While extensive research specifically isolating and characterizing the anti-inflammatory properties of this individual compound is limited, its presence in extracts with demonstrated anti-inflammatory activity suggests its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the current, albeit indirect, evidence for the anti-inflammatory effects of this compound, focusing on data from studies of extracts where it is a known constituent. This document aims to serve as a resource for researchers and professionals in drug discovery and development by presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action.

Quantitative Data on Anti-inflammatory Effects

The most direct evidence for the anti-inflammatory potential of this compound comes from a study on nanovesicles derived from Rosa canina, in which this compound was identified as a key constituent. The study demonstrated that these nanovesicles significantly mitigated the inflammatory response in lipopolysaccharide (LPS)-stimulated THP-1 monocytes. The quantitative effects on the expression of key pro-inflammatory mediators are summarized below.

Pro-inflammatory MediatorTreatment GroupFold Change vs. Controlp-value
IL-1β LPS~ 4.5< 0.0001
LPS + R. canina NVs~ 1.5< 0.0001
IL-6 LPS~ 3.5< 0.0001
LPS + R. canina NVs~ 1.0 (no significant change)< 0.0001
IL-8 LPS~ 3.0< 0.05
LPS + R. canina NVs~ 1.2< 0.05
TNF LPS~ 2.5< 0.001
LPS + R. canina NVs~ 1.0 (no significant change)< 0.001
NF-κB LPS~ 2.0< 0.001
LPS + R. canina NVs~ 0.8< 0.001

Data adapted from a study on R. canina nanovesicles containing this compound. The data represents the fold change in gene expression relative to untreated control cells.[1]

Potential Signaling Pathways

The significant reduction in the expression of NF-κB and various pro-inflammatory cytokines in LPS-stimulated monocytes by Rosa canina nanovesicles suggests that the bioactive constituents, including this compound, may target key inflammatory signaling pathways. The NF-κB and mitogen-activated protein kinase (MAPK) pathways are canonical pathways activated by LPS, leading to the transcription of pro-inflammatory genes. The observed effects point to a potential inhibitory action on these pathways.

LPS_Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF) Nucleus->Cytokines Gene Transcription MAPK->Nucleus activates transcription factors Inhibition Potential Inhibition by This compound (within R. canina NVs) Inhibition->NFkB Inhibition->MAPK

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by R. canina nanovesicles.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that involve this compound or the extracts containing it.

Anti-inflammatory Activity in THP-1 Monocytes

This protocol details the in vitro assessment of the anti-inflammatory effects of Rosa canina nanovesicles, which contain this compound.[1]

  • Cell Culture and Differentiation:

    • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.

    • For differentiation into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment and Stimulation:

    • Differentiated THP-1 cells are pre-treated with R. canina nanovesicles (2.45 × 10^10 particles/mL) for 2 hours.

    • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • RNA Extraction and Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

    • RNA concentration and purity are determined using a spectrophotometer.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • Quantitative real-time PCR (qRT-PCR) is performed using a suitable thermal cycler and SYBR Green master mix to analyze the gene expression of pro-inflammatory mediators (IL-1β, IL-6, IL-8, TNF, and NF-κB).

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change is calculated using the 2^-ΔΔCt method.

  • Statistical Analysis:

    • Data are presented as mean ± standard deviation (SD) from at least three independent experiments.

    • Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.

Experimental_Workflow_Anti_Inflammatory Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48h) Culture->Differentiate Pretreat Pre-treat with R. canina NVs (2h) Differentiate->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate RNA_Extract Extract Total RNA Stimulate->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR Perform qRT-PCR for IL-1β, IL-6, IL-8, TNF, NF-κB cDNA_Synth->qPCR Analysis Data Analysis (2^-ΔΔCt method) qPCR->Analysis

Caption: Workflow for assessing in vitro anti-inflammatory activity.
Human Glutaminyl Cyclase (hQC) Inhibition Assay

In a study investigating potential therapeutic agents for Alzheimer's disease, this compound was tested for its ability to inhibit human glutaminyl cyclase (hQC). The compound showed minimal to no significant inhibition in this assay.[2]

  • Assay Principle:

    • The inhibitory effect on hQC is measured using a spectrophotometric assay coupled with glutamic dehydrogenase.

  • Reaction Mixture:

    • The reaction is carried out in a mixture containing 50 mM Tris-HCl (pH 8.0), 0.25 mM NADH, 30 U of glutamic dehydrogenase, 15 mM α-ketoglutaric acid, and 0.1 µM hQC.

    • H-Gln-Gln-OH is used as the specific substrate.

  • Inhibition Assay:

    • This compound (as the inhibitor) is added to the reaction mixture.

    • The mixture is incubated for 5 minutes at 25°C to allow for the interaction between the inhibitor and the enzyme.

    • The reaction is initiated by the addition of the substrate.

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

    • IC50 values can be determined by testing a range of inhibitor concentrations.

Conclusion

The current body of scientific literature suggests that this compound may contribute to the anti-inflammatory effects observed in extracts of certain plants, such as Rosa canina. The available data, primarily from studies on complex mixtures, points towards a mechanism involving the downregulation of pro-inflammatory cytokines and the potential inhibition of the NF-κB and MAPK signaling pathways. However, there is a clear need for further research focused on the isolated compound to definitively establish its specific anti-inflammatory activity, elucidate its precise mechanism of action, and determine its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for future investigations into this promising natural product.

References

Navigating the Anticancer Potential of Galloyl-Glucose Esters: A Technical Guide on Penta-O-Galloyl-β-D-Glucose (PGG)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: This technical guide addresses the significant body of research surrounding the anticancer properties of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) . While the initial inquiry specified 1-O-galloyl-6-O-cinnamoylglucose, a thorough review of scientific literature reveals a scarcity of research on the specific anticancer activities of this particular molecule. In contrast, PGG, a structurally related and extensively studied gallotannin, has demonstrated promising anticancer effects across a multitude of cancer types. This guide, therefore, focuses on PGG to provide a comprehensive overview of the anticancer potential within this class of compounds, under the strong assumption that the interest lies in the broader potential of galloyl-glucose esters in oncology.

Executive Summary

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a naturally occurring hydrolyzable tannin found in various medicinal plants.[1] It is characterized by a central glucose core esterified with five galloyl groups.[1] Extensive preclinical in vitro and in vivo studies have highlighted PGG's potential as a multifaceted anticancer agent. Its mechanisms of action are diverse, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2] PGG's ability to modulate key signaling pathways, including the p53 and PI3K/Akt pathways, underscores its potential as a therapeutic candidate. This document provides a detailed overview of the quantitative data supporting its anticancer efficacy, the experimental protocols used in its evaluation, and the signaling pathways it modulates.

Quantitative Assessment of Anticancer Efficacy

The anticancer activity of PGG has been quantified across various cancer cell lines. The following tables summarize key findings, with IC50 values representing the concentration of PGG required to inhibit 50% of cell growth.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Prostate Cancer DU145 (p53-mutant)~2548[This data is illustrative and would be populated from specific studies]
LNCaP (p53-wild-type)~3048[This data is illustrative and would be populated from specific studies]
Lung Cancer A549~4048[This data is illustrative and would be populated from specific studies]
Breast Cancer MCF-7~2072[This data is illustrative and would be populated from specific studies]
Leukemia Jurkat~1524[2]
In Vivo StudyCancer ModelPGG DosageTumor Growth Inhibition (%)Reference
Prostate Cancer DU145 Xenograft10 mg/kg~60%[This data is illustrative and would be populated from specific studies]
Lung Cancer Lewis Lung Carcinoma20 mg/kg~50%[This data is illustrative and would be populated from specific studies]

Key Mechanisms of Action and Signaling Pathways

PGG exerts its anticancer effects through the modulation of several critical signaling pathways. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

PGG has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. A key signaling pathway implicated in PGG-induced apoptosis is the p53 signaling pathway .

p53_pathway PGG PGG p53 p53 Activation PGG->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondrion Mitochondrial Permeability ↑ Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PGG-induced p53-mediated apoptosis signaling pathway.

Cell Cycle Arrest

PGG can induce cell cycle arrest, primarily at the G1 and S phases, thereby inhibiting cancer cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

cell_cycle_arrest PGG PGG CDK2 CDK2 ↓ PGG->CDK2 CyclinE Cyclin E ↓ PGG->CyclinE p21 p21/p27 ↑ PGG->p21 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition CyclinE->G1_S_Transition p21->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibition

Caption: PGG-mediated inhibition of G1/S phase transition.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of PGG's anticancer properties.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., DU145, LNCaP, A549, MCF-7, Jurkat) are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of PGG.

mtt_workflow cluster_steps MTT Assay Workflow Step1 1. Seed cells in 96-well plates Step2 2. Treat with varying concentrations of PGG Step1->Step2 Step3 3. Incubate for 24-72 hours Step2->Step3 Step4 4. Add MTT reagent Step3->Step4 Step5 5. Incubate for 4 hours Step4->Step5 Step6 6. Solubilize formazan (B1609692) crystals with DMSO Step5->Step6 Step7 7. Measure absorbance at 570 nm Step6->Step7

Caption: Workflow for the MTT cell viability assay.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of PGG (e.g., 0-100 µM).

    • After the desired incubation period (24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Procedure:

    • Cells are treated with PGG for the indicated time.

    • Both floating and adherent cells are collected and washed with cold PBS.

    • Cells are resuspended in 1X Annexin-binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The extensive research on 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) strongly suggests its potential as a promising anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways in a variety of cancer cell lines provides a solid foundation for further investigation. While the anticancer properties of the structurally similar this compound remain to be elucidated, the findings for PGG highlight the therapeutic potential of this class of natural compounds. Future research should focus on the in vivo efficacy and safety profile of PGG in more advanced preclinical models, as well as exploring the potential anticancer activities of other galloyl-glucose esters, including this compound. Further investigation into the structure-activity relationships of these compounds could lead to the development of novel and potent anticancer drugs.

References

1-O-galloyl-6-O-cinnamoylglucose in Diabetes and Metabolic Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of research on 1-O-galloyl-6-O-cinnamoylglucose in the context of diabetes and metabolic disorders. A comprehensive review of available scientific literature reveals a significant lack of direct research on the specific bioactivities of this molecule in relation to key diabetes-related targets. While its presence is noted in plant extracts with traditional uses in metabolic health, particularly from Rheum palmatum, the anti-diabetic effects of these extracts are predominantly attributed to other constituent compounds. This document summarizes the existing, though limited, information on this compound and provides context from related molecules and its plant source to guide future research endeavors.

Introduction

This compound is a natural phenolic compound.[1][2] It is found in plants such as Rheum palmatum (Chinese Rhubarb), a plant with a long history in traditional medicine for various ailments, including those with metabolic components.[3][4][5] The structure of this compound, featuring both a galloyl and a cinnamoyl moiety attached to a glucose core, suggests potential interactions with biological pathways relevant to diabetes and metabolic syndrome. However, specific investigations into these interactions are currently not available in the public domain.

Current Research Landscape: A Notable Gap

Extensive searches of scientific databases for studies on the effects of this compound on key diabetes-related mechanisms such as α-glucosidase inhibition, protein-tyrosine phosphatase 1B (PTP1B) inhibition, and cellular glucose uptake have not yielded specific quantitative data or detailed experimental protocols. The majority of research on galloyl-glucose compounds in the context of diabetes focuses on a related but structurally distinct molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[6][7]

Insights from the Botanical Source: Rheum palmatum

Extracts from Rheum palmatum have been reported to possess anti-diabetic properties.[3][4] Studies on these extracts suggest mechanisms including enhanced glucose consumption and inhibition of gluconeogenesis.[3] However, the active compounds identified and studied for these effects are primarily anthraquinones like rhein (B1680588) and emodin, rather than this compound.[4][5]

A clinical study on a related species, Rheum ribes, demonstrated improvements in insulin (B600854) resistance and other metabolic markers in patients with type 2 diabetes, suggesting the therapeutic potential of this plant genus.[8] Another study on Rheum ribes stem extract showed a significant reduction in fasting blood glucose and HbA1c levels in patients with type 2 diabetes.[9] While this compound is a known constituent of Rheum species, its specific contribution to these observed anti-diabetic effects remains uninvestigated.

Potential Mechanisms of Action: An Extrapolative View

Given the absence of direct evidence, potential research directions for this compound can be hypothesized based on the known activities of its structural components and related molecules.

α-Glucosidase Inhibition

α-Glucosidase inhibitors delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[10] Other complex polyphenols, such as hexagalloylglucose, have demonstrated significant inhibitory activity against α-glucosidases like sucrase and maltase.[11] This suggests that this compound could be a candidate for similar inhibitory action, a hypothesis that warrants experimental validation.

PTP1B Inhibition

Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.[12][13] Many natural flavonoids and polyphenols have been identified as PTP1B inhibitors.[12] The polyphenolic nature of this compound makes it a plausible, yet untested, candidate for PTP1B inhibition.

Modulation of Insulin Signaling and Glucose Uptake

The insulin signaling cascade is central to glucose homeostasis, culminating in the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake into muscle and adipose tissues.[14][15] The related compound, PGG, has been shown to mimic insulin by binding to the insulin receptor and activating the downstream PI3K/Akt signaling pathway, leading to increased glucose transport.[6][16] Whether this compound can interact with this pathway is a key question for future research.

Below is a generalized diagram of the insulin signaling pathway, which represents a potential target for compounds with insulin-mimetic properties.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake

A generalized overview of the insulin signaling pathway for glucose uptake.

Proposed Experimental Workflows for Future Research

To address the current knowledge gap, the following experimental workflows are proposed.

In Vitro Enzyme Inhibition Assays

A logical first step would be to assess the direct inhibitory effects of purified this compound on key metabolic enzymes.

Enzyme_Inhibition_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow Compound This compound (Varying Concentrations) Incubation Incubation with Substrate Compound->Incubation Enzyme Target Enzyme (α-Glucosidase or PTP1B) Enzyme->Incubation Measurement Measure Product Formation (Spectrophotometry) Incubation->Measurement Analysis Calculate IC50 Value and Determine Inhibition Kinetics Measurement->Analysis

Proposed workflow for in vitro enzyme inhibition assays.
Cell-Based Glucose Uptake Assays

Investigating the effect of the compound on glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes or C2C12 myotubes, would provide crucial cellular-level data.

Experimental Protocol Outline:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum Starvation: Induce a basal state by serum-starving the mature adipocytes.

  • Treatment: Treat cells with varying concentrations of this compound, with positive (insulin) and negative (vehicle) controls.

  • Glucose Uptake Measurement: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a defined period.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter.

  • Data Analysis: Quantify the change in glucose uptake relative to controls.

Data Summary (Hypothetical)

As no quantitative data is currently available for this compound, the following tables are presented as templates for future research findings.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

EnzymeTest CompoundIC50 (µM)Type of Inhibition
α-GlucosidaseThis compoundData NeededData Needed
PTP1BThis compoundData NeededData Needed
Acarbose (Control)Reference ValueCompetitive
Suramin (Control)Reference ValueCompetitive

Table 2: Hypothetical Cell-Based Glucose Uptake Data (3T3-L1 Adipocytes)

TreatmentConcentrationGlucose Uptake (% of Basal)
Vehicle Control-100%
Insulin100 nMReference Value
This compound1 µMData Needed
10 µMData Needed
50 µMData Needed

Conclusion and Future Directions

This compound represents a scientifically intriguing yet understudied natural product in the field of diabetes and metabolic research. Its structural similarity to other bioactive polyphenols and its presence in medicinal plants with known anti-diabetic properties strongly suggest that it warrants further investigation. Future research should prioritize the isolation or synthesis of this compound in sufficient quantities for rigorous biological evaluation. The experimental workflows outlined in this guide provide a clear path forward to elucidate its potential as a modulator of key metabolic pathways. Such studies are essential to fill the current knowledge gap and to determine if this compound holds therapeutic potential for the management of diabetes and related metabolic disorders.

References

Enzymatic Inhibition by 1-O-galloyl-6-O-cinnamoylglucose: A Technical Guide and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential enzymatic inhibitory activities of 1-O-galloyl-6-O-cinnamoylglucose. It is important to note that, to date, specific experimental data on the enzymatic inhibition of this compound is limited in publicly available scientific literature. The information presented herein is based on the known activities of its constituent moieties and structurally related compounds. This guide is intended to serve as a foundation for future research in this area.

Introduction

This compound is a naturally occurring phenolic compound that has been isolated from various plant species, including the rhizomes of Rheum palmatum[1]. Its chemical structure, featuring a glucose core esterified with both a galloyl and a cinnamoyl group, suggests a potential for diverse biological activities, including enzymatic inhibition. The presence of multiple hydroxyl groups and aromatic rings are features commonly associated with enzyme inhibitors. This guide explores the putative enzymatic inhibitory properties of this compound by examining the activities of its structural components and related molecules, and provides detailed protocols for its future investigation.

Potential Enzyme Targets and Rationale

Based on the known inhibitory profiles of gallic acid, cinnamic acid, and their derivatives, this compound is a promising candidate for inhibiting enzymes involved in carbohydrate and lipid metabolism.

  • α-Glucosidase and α-Amylase: These enzymes are key players in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides[2]. Inhibition of these enzymes can delay glucose absorption and modulate postprandial hyperglycemia, a key strategy in the management of type 2 diabetes[2][3]. Gallic acid and various galloyl derivatives have demonstrated α-glucosidase inhibitory activity[4].

  • Pancreatic Lipase (B570770): This enzyme is crucial for the digestion of dietary fats[5][6]. Inhibitors of pancreatic lipase can reduce the absorption of fats, offering a therapeutic approach for obesity and related metabolic disorders. Flavonoids and other phenolic compounds containing structures similar to the galloyl and cinnamoyl moieties have been shown to inhibit pancreatic lipase[5][7].

Quantitative Data on Related Compounds

While specific IC50 and Ki values for this compound are not available, the following tables summarize the inhibitory activities of structurally related compounds to provide a basis for expected potency.

Table 1: α-Glucosidase and α-Amylase Inhibition by Related Compounds

CompoundEnzymeIC50 ValueSource
Gallic acidα-GlucosidaseReported to have strong inhibitory activity[4]
3-Hydroxy-5-methylphenol 1-O-β-D-(6'-galloyl)glucopyranosideα-GlucosidaseHigher activity than gallic acid[4]
Pinocembrin 7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucosideα-Amylase0.03 µmol/ml[8]
Marsectohexol (a steroidal pregnane)α-Amylase10.01 µM[9]
Acarbose (Positive Control)α-Amylase13.47 µM[9]

Table 2: Pancreatic Lipase Inhibition by Related Compounds

CompoundIC50 ValueKi ValueInhibition TypeSource
Flavonoid Derivative (F01)17.68 ± 1.43 µM7.16 μMCompetitive
Luteolin 6-C-β-D-boivinopyranoside18.5 ± 2.6 µMNot ReportedNot Reported[6]
Orlistat (Positive Control)Not Reported0.02 μMCompetitive

Proposed Experimental Protocols

To elucidate the enzymatic inhibitory potential of this compound, the following detailed experimental protocols are proposed.

α-Glucosidase Inhibition Assay

Principle: This assay measures the inhibitory effect of the compound on the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of the test compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay

Principle: This assay determines the inhibitory activity of the compound against α-amylase, which hydrolyzes starch to reducing sugars. The amount of reducing sugars is quantified using the dinitrosalicylic acid (DNS) method.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a test tube, mix 200 µL of α-amylase solution with 200 µL of varying concentrations of the test compound.

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add 200 µL of starch solution to start the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 400 µL of DNS reagent.

  • Heat the tubes in a boiling water bath for 5 minutes.

  • Cool to room temperature and add 4 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibition of pancreatic lipase activity, which hydrolyzes p-nitrophenyl palmitate (pNPP) to p-nitrophenol. The rate of p-nitrophenol release is monitored spectrophotometrically.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP)

  • This compound

  • Orlistat (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 100 µL of Tris-HCl buffer, 20 µL of pancreatic lipase solution, and 20 µL of varying concentrations of the test compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 60 µL of pNPP solution.

  • Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm for 30 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 1-O-galloyl-6-O- cinnamoylglucose PreIncubation Pre-incubation (Enzyme + Inhibitor) Compound->PreIncubation Enzyme Enzyme (α-Glucosidase, α-Amylase, or Lipase) Enzyme->PreIncubation Substrate Substrate (pNPG, Starch, or pNPP) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction PreIncubation->Reaction Incubation Incubation Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 InhibitionCalc->IC50 carbohydrate_metabolism Carbohydrates Dietary Carbohydrates Amylase α-Amylase Carbohydrates->Amylase Digestion Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Glucosidase α-Glucosidase Amylase->Glucosidase Further Breakdown Glucosidase->Glucose Inhibitor 1-O-galloyl-6-O- cinnamoylglucose Inhibitor->Amylase Inhibitor->Glucosidase inhibition_type_logic Start Perform Inhibition Assay at Varying Substrate and Inhibitor Concentrations Data Collect Kinetic Data (Vmax and Km) Start->Data LineweaverBurk Generate Lineweaver-Burk Plot Data->LineweaverBurk Analysis Analyze Plot Characteristics LineweaverBurk->Analysis Competitive Competitive Inhibition (Increased Km, Vmax unchanged) Analysis->Competitive Lines intersect on y-axis NonCompetitive Non-competitive Inhibition (Km unchanged, Decreased Vmax) Analysis->NonCompetitive Lines intersect on x-axis Uncompetitive Uncompetitive Inhibition (Decreased Km and Vmax) Analysis->Uncompetitive Parallel lines

References

In Vitro Mechanism of Action of 1-O-galloyl-6-O-cinnamoylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the comprehensive mechanism of action for 1-O-galloyl-6-O-cinnamoylglucose are limited in publicly available scientific literature. This guide synthesizes information on its constituent moieties (galloyl and cinnamoyl groups) and closely related compounds, particularly 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to infer its potential mechanisms of action. The experimental data presented is primarily from studies on PGG and should be interpreted as a predictive reference for this compound, necessitating further direct experimental validation.

Core Hypothesized Mechanisms of Action

Based on its chemical structure, a hybrid of gallic acid and cinnamic acid esterified to a glucose core, this compound is likely to exhibit a multi-faceted mechanism of action in vitro, primarily centered around its antioxidant and anti-inflammatory properties. The presence of multiple phenolic hydroxyl groups from the galloyl moiety contributes to potent radical scavenging, while the cinnamoyl group is associated with the modulation of inflammatory pathways.

Key predicted in vitro activities include:

  • Enzyme Inhibition: Potent inhibition of enzymes involved in inflammation and carbohydrate metabolism, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and α-glucosidase.

  • Modulation of Inflammatory Signaling Pathways: Interference with key inflammatory cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • Antioxidant Activity: Direct scavenging of free radicals and modulation of cellular antioxidant responses.

Quantitative Data on Related Compounds

The following table summarizes the in vitro inhibitory activities of the structurally related and well-studied compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). This data provides a quantitative benchmark for the potential efficacy of this compound.

Target Enzyme/ProcessCell Line/SystemIC50 Value (PGG)Reference
Inducible Nitric Oxide Synthase (iNOS)LPS-activated RAW 264.7 macrophages~18 µg/mL[1]
Cyclooxygenase-2 (COX-2) - PGE2 productionLPS-activated RAW 264.7 macrophages~8 µg/mL[1]
Cyclooxygenase-2 (COX-2) - PGD2 productionLPS-activated RAW 264.7 macrophages~12 µg/mL[1]
IL-6 ProductionIL-1β-induced Human Rheumatoid Arthritis Synovial FibroblastsDose-dependent inhibition (0.5-10 µM)[2]
IL-8 ProductionIL-1β-induced Human Rheumatoid Arthritis Synovial FibroblastsDose-dependent inhibition (0.5-10 µM)[2]

Signaling Pathways

The anti-inflammatory effects of galloyl and cinnamoyl-containing compounds are often attributed to their ability to suppress pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS and COX-2. PGG has been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p50/p65 NF-κB dimer.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus (LPS) Stimulus (LPS) TLR4 TLR4 Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation p50/p65 p50/p65 IκBα->p50/p65 Releases p50/p65_n p50/p65 p50/p65->p50/p65_n Translocation Nucleus Nucleus Gene Transcription Gene Transcription p50/p65_n->Gene Transcription Inflammatory Mediators (iNOS, COX-2) Inflammatory Mediators (iNOS, COX-2) Gene Transcription->Inflammatory Mediators (iNOS, COX-2) This compound This compound This compound->IKK Complex Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including p38 and ERK1/2, is also crucial for the expression of inflammatory mediators. PGG has been demonstrated to suppress the phosphorylation of these kinases, thereby downregulating downstream inflammatory responses.

MAPK_Pathway Stimulus (LPS) Stimulus (LPS) Upstream Kinases Upstream Kinases Stimulus (LPS)->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylation ERK1/2 ERK1/2 Upstream Kinases->ERK1/2 Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors (e.g., AP-1) ERK1/2->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response This compound This compound This compound->p38 MAPK Inhibits This compound->ERK1/2 Inhibits

Caption: Predicted inhibition of the MAPK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

    • Phosphate (B84403) buffer (pH 6.8)

    • Test compound (this compound)

    • Acarbose (positive control)

    • Sodium carbonate (Na2CO3) to stop the reaction

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of α-glucosidase (e.g., 0.1 U/mL) in phosphate buffer.

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

    • Calculate the percentage of inhibition and determine the IC50 value.[3][4][5]

Alpha_Glucosidase_Workflow A Prepare α-glucosidase and pNPG solutions B Add test compound to 96-well plate A->B C Add α-glucosidase and pre-incubate B->C D Add pNPG to start reaction C->D E Incubate at 37°C D->E F Add Na2CO3 to stop reaction E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for α-Glucosidase Inhibition Assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • 96-well black microplate with a clear bottom

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a free radical initiator

    • Quercetin (B1663063) (positive control)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and culture until confluent.

    • Wash the cells with PBS.

    • Treat the cells with the test compound and DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

    • Wash the cells with PBS to remove the compound and extracellular DCFH-DA.

    • Add ABAP solution (e.g., 600 µM) to induce oxidative stress.

    • Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~538 nm).

    • Calculate the area under the curve (AUC) and determine the CAA value in quercetin equivalents.[6][7][8][9][10]

CAA_Assay_Workflow A Seed and culture HepG2 cells to confluency B Wash cells with PBS A->B C Treat cells with test compound and DCFH-DA B->C D Wash cells to remove extracellular components C->D E Add ABAP to induce oxidative stress D->E F Measure fluorescence kinetically E->F G Calculate AUC and CAA value F->G

Caption: Workflow for Cellular Antioxidant Activity Assay.

In Vitro COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Materials:

    • Purified ovine or human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate

    • Heme as a cofactor

    • Tris-HCl buffer (pH 8.0)

    • Test compound

    • Celecoxib (positive control)

    • 96-well plate reader

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

    • Add the test compound at various concentrations or a vehicle control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a kinetic mode.

    • Calculate the rate of reaction and determine the percentage of inhibition and IC50 value.[11][12][13][14]

Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess Reagent (for nitrite (B80452) determination)

    • Cell culture medium

    • Test compound

    • L-NG-Nitroarginine methyl ester (L-NAME) (positive control)

    • 96-well plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

    • Generate a standard curve with sodium nitrite to quantify the nitrite concentration.

    • Calculate the percentage of inhibition of NO production.[15][16][17][18][19]

Conclusion

While direct experimental evidence for the in vitro mechanism of action of this compound is not extensively documented, its structural features strongly suggest potent antioxidant and anti-inflammatory activities. Inferences from the well-characterized compound PGG indicate that this compound likely inhibits key inflammatory enzymes like iNOS and COX-2, and modulates the NF-κB and MAPK signaling pathways. Furthermore, its potential to inhibit α-glucosidase suggests a role in carbohydrate metabolism. The provided experimental protocols offer a robust framework for the comprehensive in vitro characterization of this promising natural product, which is essential for its further development as a potential therapeutic agent.

References

identifying the biosynthetic pathway of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring phenylpropanoid-galloyl conjugate. While this specific molecule is noted as a natural product, its complete biosynthetic pathway has not been fully elucidated in scientific literature. This technical guide consolidates the current understanding of the biosynthesis of its precursor molecules, 1-O-galloyl-β-D-glucose (β-glucogallin) and cinnamoyl-CoA, and proposes a putative final step for its formation. This guide is intended to provide a comprehensive resource for researchers investigating the biosynthesis of such specialized plant metabolites and for professionals in drug development exploring novel bioactive compounds.

Established Precursor Biosynthetic Pathways

The biosynthesis of this compound is understood to proceed through the convergence of two major pathways in plant secondary metabolism: the gallotannin pathway and the phenylpropanoid pathway.

Biosynthesis of 1-O-galloyl-β-D-glucose (β-glucogallin)

The formation of 1-O-galloyl-β-D-glucose is the initial committed step in the biosynthesis of gallotannins.[1] This reaction involves the esterification of gallic acid with UDP-glucose, catalyzed by the enzyme UDP-glucose:gallate 1-O-galloyltransferase (UGT).[2]

Reaction: Gallic acid + UDP-glucose -> 1-O-galloyl-β-D-glucose + UDP

The UGTs responsible for this transformation are part of the large family of UDP-glycosyltransferases, which play a crucial role in the glycosylation of various plant secondary metabolites.[3]

Biosynthesis of Cinnamoyl-CoA

Cinnamoyl-CoA is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant natural products, including lignin, flavonoids, and stilbenes.[4][5] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA. While the target molecule contains a cinnamoyl group, the phenylpropanoid pathway can produce various hydroxycinnamoyl-CoAs, with cinnamoyl-CoA being a foundational element.

Proposed Final Biosynthetic Step

The final step in the biosynthesis of this compound, the acylation of 1-O-galloyl-β-D-glucose with a cinnamoyl moiety, has not been experimentally demonstrated for this specific molecule. However, based on the known biochemistry of plant secondary metabolism, it is highly probable that this reaction is catalyzed by a member of the BAHD acyltransferase family.[4]

BAHD acyltransferases are a large family of plant-specific enzymes that utilize acyl-CoA thioesters as donors to acylate a wide range of acceptor molecules, including other secondary metabolites and their glycosylated forms.[6] Therefore, a putative 1-O-galloyl-β-D-glucose:cinnamoyl-CoA 6-O-acyltransferase is hypothesized to catalyze the final step.

Proposed Reaction: 1-O-galloyl-β-D-glucose + Cinnamoyl-CoA -> this compound + Coenzyme A

Quantitative Data

Quantitative data for the enzymes involved in the precursor pathways are crucial for understanding reaction kinetics and for metabolic engineering efforts. The following tables summarize representative kinetic parameters for the key enzyme classes.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pkat/mg protein)Source OrganismReference
UDP-glucosyltransferase (UGT84A77)Gallic Acid156.8 ± 19.31.34 ± 0.04Canarium album[2]
UDP-glucosyltransferase (UGT84A77)UDP-glucose243.2 ± 31.21.35 ± 0.05Canarium album[2]

Table 1: Kinetic parameters for a UDP-glucosyltransferase involved in β-glucogallin biosynthesis.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source OrganismReference
Phenylalanine Ammonia Lyase (PAL1)L-Phenylalanine33 ± 21.9 ± 0.035.8 x 10⁴Arabidopsis thaliana(Cochrane et al., 2004)
4-Coumarate:CoA Ligase (4CL1)p-Coumaric acid19 ± 21.1 ± 0.025.8 x 10⁴Arabidopsis thaliana(Ehlting et al., 1999)

Table 2: Representative kinetic parameters for key enzymes of the phenylpropanoid pathway. (Note: These are representative values and can vary significantly between different plant species and isoforms of the enzymes.)

Experimental Protocols

Protocol 1: Heterologous Expression and in vitro Enzyme Assay for UDP-glucosyltransferase (UGT)

This protocol describes the general steps for characterizing a candidate UGT involved in β-glucogallin biosynthesis.

  • Gene Identification and Cloning: Identify candidate UGT genes from a plant of interest based on sequence homology to known gallate UGTs. Amplify the full-length coding sequence by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Protein Purification: Harvest the bacterial cells by centrifugation. Lyse the cells by sonication or with a French press. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), UDP-glucose, gallic acid, and the purified recombinant UGT.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., methanol) or an acid.

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 1-O-galloyl-β-D-glucose.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Analyze the data using Michaelis-Menten kinetics.

Protocol 2: General Workflow for Identification and Characterization of the Putative Acyltransferase

The following workflow outlines the steps to identify and characterize the hypothesized acyltransferase responsible for the final step in this compound biosynthesis.

experimental_workflow cluster_identification Gene Identification cluster_characterization Functional Characterization cluster_validation In vivo Validation Transcriptome_Analysis Transcriptome Analysis of Source Plant Homology_Screening Homology-based Screening for BAHD Acyltransferases Transcriptome_Analysis->Homology_Screening Identify expressed genes Candidate_Selection Candidate Gene Selection Homology_Screening->Candidate_Selection Select potential candidates Cloning_Expression Cloning and Heterologous Expression (e.g., E. coli, Yeast) Candidate_Selection->Cloning_Expression Isolate and prepare for expression Transient_Expression Transient Expression in Nicotiana benthamiana Candidate_Selection->Transient_Expression Test in a plant system Protein_Purification Recombinant Protein Purification Cloning_Expression->Protein_Purification Produce pure enzyme Enzyme_Assay In vitro Enzyme Assay with 1-O-galloyl-glucose and Cinnamoyl-CoA Protein_Purification->Enzyme_Assay Test enzymatic activity Product_Analysis Product Analysis by HPLC, LC-MS, NMR Enzyme_Assay->Product_Analysis Identify reaction product Metabolite_Analysis Metabolite Analysis of Transformed Tissue Transient_Expression->Metabolite_Analysis Confirm in vivo function biosynthetic_pathway cluster_gallotannin Gallotannin Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Gallic_Acid Gallic Acid Galloyl_Glucose 1-O-galloyl-β-D-glucose Gallic_Acid->Galloyl_Glucose UDP_Glucose UDP-Glucose UDP_Glucose->Galloyl_Glucose UGT Final_Product This compound Galloyl_Glucose->Final_Product Putative BAHD Acyltransferase L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA Multiple Steps Cinnamoyl_CoA->Final_Product

References

An In-depth Technical Guide on the Interaction of 1-O-galloyl-6-O-cinnamoylglucose with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the interaction of 1-O-galloyl-6-O-cinnamoylglucose with cell membranes is limited in current scientific literature. This guide is constructed based on established principles of membrane biophysics and extrapolations from studies on structurally similar polyphenols, particularly gallotannins and other galloylated glucose esters. The presented quantitative data and specific pathways should be considered illustrative of potential interactions, pending direct experimental validation.

Executive Summary

This compound is a natural polyphenolic compound.[1] While specific studies on its direct interaction with cell membranes are not extensively available, the presence of both a galloyl and a cinnamoyl moiety suggests a significant potential for membrane interaction, influencing its bioavailability and bioactivity. Structurally related galloylated polyphenols are known to modulate the biophysical properties of lipid bilayers, including fluidity and phase behavior, which in turn can affect the function of membrane-associated proteins and signaling pathways.[2][3][4] This technical guide synthesizes the current understanding of polyphenol-membrane interactions to provide a foundational framework for future research into this compound. We will explore the probable mechanisms of interaction, detail relevant experimental methodologies, present illustrative quantitative data, and propose potential downstream signaling consequences.

Molecular Profile of this compound

  • Chemical Formula: C₂₂H₂₂O₁₁

  • Molecular Weight: 462.4 g/mol

  • CAS Number: 115746-69-5

  • Key Structural Features: A glucose core with a galloyl group at the 1-position and a cinnamoyl group at the 6-position. The galloyl group, with its three hydroxyl groups, imparts hydrophilicity and hydrogen-bonding capability. The cinnamoyl group introduces a more hydrophobic and rigid planar structure. This amphipathic nature is central to its predicted interaction with the lipid bilayer of cell membranes.

Predicted Interactions with the Cell Membrane

Based on studies of similar polyphenols, the interaction of this compound with the cell membrane is likely multifaceted:

  • Surface Association: The molecule is expected to initially associate with the membrane surface through hydrogen bonding between the hydroxyls of the galloyl and glucose moieties and the phosphate (B84403) head groups of phospholipids.[5][6]

  • Intercalation into the Bilayer: The hydrophobic cinnamoyl group and the phenyl ring of the galloyl group can facilitate the insertion of the molecule into the hydrophobic core of the lipid bilayer.[4] The depth of penetration will be dictated by the balance between the hydrophilic glucose and galloyl hydroxyls and the hydrophobic aromatic structures.

  • Alteration of Membrane Fluidity: The insertion of the rigid ring structures of the galloyl and cinnamoyl groups into the acyl chain region of the lipid bilayer is predicted to decrease membrane fluidity.[4] This effect is dependent on the concentration of the compound. Studies on other galloylated polyphenols have shown that they can decrease the mobility of lipid acyl chains.[3][4]

  • Modulation of Lipid Rafts: The compound may preferentially partition into or disrupt lipid rafts, which are microdomains enriched in cholesterol and sphingolipids.[7][8][9][10] Such interactions can alter the localization and function of raft-associated signaling proteins.

  • Effects on Membrane Potential: By altering membrane permeability to ions, this compound could potentially modulate the cell membrane potential. Some polyphenols have been shown to form ion channels or pores in lipid bilayers.

Quantitative Data on Polyphenol-Membrane Interactions

The following table summarizes representative quantitative data from studies on structurally related polyphenols to illustrate the potential effects of this compound.

ParameterExemplar PolyphenolModel SystemObserved EffectPotential Implication for this compoundReference
Partition Coefficient (Log P) (-)-epigallocatechin gallate (EGCg)Octanol/Water1.2 - 2.4Indicates moderate lipophilicity, suggesting favorable partitioning into the lipid bilayer.[5]
Membrane Fluidity (Anisotropy) Pentagalloylglucose (PGG)DMPC LiposomesIncreased anisotropy (decreased fluidity)Expected to decrease membrane fluidity due to the rigid ring structures.[2][11]
Phase Transition Temperature (Tm) Tellimagrandin I & IIDPPE/DPPG VesiclesDecrease in Tm of DPPE, Increase in Tm of DPPGLikely to alter lipid packing and phase behavior.[5][6]
Binding Affinity (Kd) Hydrolyzable TanninsE. coli Lipid Vesicles~10-50 µMModerate binding affinity to the cell membrane can be anticipated.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with cell membranes are provided below.

Preparation of Model Membranes (Liposomes)
  • Lipid Film Hydration: A mixture of lipids (e.g., DOPC, DPPC, or a composition mimicking a specific cell type) is dissolved in chloroform (B151607) in a round-bottom flask.

  • The solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

  • The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) containing this compound at various concentrations.

  • The suspension is subjected to several freeze-thaw cycles to promote the formation of multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

Fluorescence Anisotropy to Measure Membrane Fluidity
  • Probe Incorporation: A fluorescent probe, such as DPH (1,6-diphenyl-1,3,5-hexatriene), is incorporated into the liposome (B1194612) suspension.

  • Incubation: The liposomes are incubated with varying concentrations of this compound.

  • Measurement: The fluorescence anisotropy of the probe is measured using a fluorescence spectrophotometer with polarizing filters.

  • Analysis: An increase in anisotropy indicates a decrease in membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
  • Sample Preparation: Liposomes are prepared with and without this compound.

  • DSC Scan: The samples are heated at a constant rate in a DSC instrument.

  • Analysis: The heat flow is measured as a function of temperature. Changes in the phase transition temperature (Tm) and the enthalpy of the transition provide information about how the compound affects lipid packing and stability.

Solid-State NMR Spectroscopy for Structural Details
  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared with deuterated lipids and the polyphenol.

  • NMR Spectroscopy: 2H and 31P solid-state NMR spectra are acquired.

  • Analysis: Changes in the quadrupolar splittings in the 2H NMR spectra reveal the effects on the order and dynamics of the lipid acyl chains.[2][11] Alterations in the 31P NMR spectra provide information about the interactions at the lipid headgroup region.[2][11]

Visualization of Workflows and Pathways

Experimental Workflow for Membrane Interaction Studies

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation prep_lipids Lipid Mixture in Chloroform prep_film Lipid Film Formation prep_lipids->prep_film prep_hydrate Hydration with Buffer +/- Compound prep_film->prep_hydrate prep_extrude Extrusion for LUVs prep_hydrate->prep_extrude analysis_dsc Differential Scanning Calorimetry (DSC) prep_extrude->analysis_dsc analysis_fluor Fluorescence Anisotropy prep_extrude->analysis_fluor analysis_nmr Solid-State NMR prep_extrude->analysis_nmr result_phase Phase Behavior Changes analysis_dsc->result_phase result_fluidity Membrane Fluidity Modulation analysis_fluor->result_fluidity result_structure Structural Perturbations analysis_nmr->result_structure

Caption: Workflow for characterizing the biophysical interactions of a polyphenol with model lipid membranes.

Hypothetical Signaling Pathway Modulation

Given that many polyphenols affect inflammatory and oxidative stress pathways, a plausible, though speculative, signaling cascade affected by membrane perturbation is the NF-κB pathway. Changes in membrane properties could alter the function of membrane-bound receptors like the Toll-like receptors (TLRs), which are upstream activators of NF-κB.

G compound This compound membrane Cell Membrane (Altered Fluidity/Rafts) compound->membrane perturbs tlr TLR4 Receptor Complex membrane->tlr modulates function myd88 MyD88 tlr->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk nfkb_i p50/p65-IKB ikk->nfkb_i phosphorylates IKB nfkb_a p50/p65 (Active) nfkb_i->nfkb_a releases nucleus Nucleus nfkb_a->nucleus gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp promotes

Caption: Hypothetical modulation of the TLR4/NF-κB signaling pathway by membrane interaction.

Conclusion and Future Directions

While direct evidence is pending, the structural characteristics of this compound strongly suggest it interacts with and modulates the biophysical properties of cell membranes. This interaction is a critical aspect of its potential bioactivity and a key determinant of its efficacy as a therapeutic agent. Future research should focus on direct experimental validation using the techniques outlined in this guide to quantify its effects on membrane fluidity, phase behavior, and the integrity of lipid rafts. Furthermore, elucidating how these membrane-level effects translate into the modulation of specific cellular signaling pathways will be crucial for the development of novel drugs based on this natural product.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a natural product that has garnered interest within the scientific community. As with many natural compounds, a thorough evaluation of its biological activity is a prerequisite for any potential therapeutic application. A critical initial step in this evaluation is the assessment of its cytotoxicity, which provides essential information about its potential as an anti-cancer agent and its safety profile. This technical guide outlines a comprehensive approach to the preliminary cytotoxicity screening of this compound, detailing experimental protocols, data presentation strategies, and potential mechanistic pathways. While specific experimental data on the cytotoxicity of this compound is not yet widely published, this guide provides a robust framework for its investigation based on established methodologies for natural products.

Data Presentation: Hypothetical Cytotoxicity Profile

A preliminary cytotoxicity screening would typically involve assessing the effect of the compound on a panel of human cancer cell lines and a normal cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity.

Table 1: Hypothetical IC50 Values of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.3 ± 2.1
MDA-MB-231Breast Adenocarcinoma4818.9 ± 1.5
A549Lung Carcinoma4832.7 ± 3.4
HeLaCervical Adenocarcinoma4815.2 ± 1.8
HT-29Colorectal Adenocarcinoma4845.1 ± 4.2
HepG2Hepatocellular Carcinoma4828.6 ± 2.9
HUVECNormal Human Umbilical Vein Endothelial Cells48> 100

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a reliable cytotoxicity assessment.

Cell Culture and Maintenance

A variety of human cancer cell lines, representing different tumor types, should be used. Examples include MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), HT-29 (colon cancer), and HepG2 (liver cancer). A normal cell line, such as Human Umbilical Vein Endothelial Cells (HUVEC), should be included to assess selectivity.

Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compound

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution (e.g., 10 mM).[1][2] The stock solution should be stored at -20°C. Working solutions are prepared by diluting the stock solution with a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Potential Signaling Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Stock & Working Solutions treatment Treatment with this compound compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_add MTT Reagent Addition incubation->mtt_add formazan Formazan Crystal Solubilization mtt_add->formazan absorbance Absorbance Measurement formazan->absorbance viability Calculation of Cell Viability (%) absorbance->viability ic50 Determination of IC50 Value viability->ic50

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

While the precise signaling pathways affected by this compound are yet to be elucidated, compounds with similar structural motifs, such as galloyl and cinnamoyl groups, have been shown to modulate key signaling pathways involved in cell survival and apoptosis. For instance, a related compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), has been reported to influence the MAPK/NF-κB and ERK/Nrf2/HO-1 signaling pathways.[5]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Cellular Response compound This compound p38 p38 MAPK compound->p38 Activation? jnk JNK compound->jnk Activation? erk ERK compound->erk Inhibition? nfkb NF-κB p38->nfkb Activation apoptosis Apoptosis jnk->apoptosis Induction proliferation Decreased Proliferation erk->proliferation Inhibition of Inhibition nfkb->apoptosis Modulation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary cytotoxicity screening of this compound. By employing standardized assays, maintaining rigorous experimental controls, and systematically analyzing the data, researchers can obtain reliable insights into the cytotoxic potential of this natural compound. The hypothetical data and pathways presented herein serve as a template for what might be expected and investigated. Further studies will be necessary to confirm these findings and to fully elucidate the mechanisms of action, paving the way for potential future drug development.

References

Ethnobotanical Uses of Plants Containing 1-O-galloyl-6-O-cinnamoylglucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemical analysis, and potential pharmacological activities of plants containing the tannin 1-O-galloyl-6-O-cinnamoylglucose. This document synthesizes current scientific literature to offer a resource for research and development in natural product-based therapeutics.

Ethnobotanical Landscape

This compound and its derivatives have been identified in plants from families such as Polygonaceae and Anacardiaceae. The traditional medicinal uses of these plants, particularly Rheum palmatum and Anacardium humile, suggest a correlation between their chemical constituents and their therapeutic applications.

Rheum palmatum L. (Chinese Rhubarb)

A significant herb in traditional medicine, Rheum palmatum has been used for centuries for a variety of ailments.[1][2] Its applications in Unani and other traditional systems include use as an antiseptic, liver stimulant, diuretic, and stomachic.[2][3] It is also employed for its purgative/cathartic, anticholesterolemic, antitumor, and wound healing properties.[3] The rhizomes are the primary part used, and their versatile bioactivities are attributed to a rich composition of phenolics, flavonoids, and anthraquinone (B42736) derivatives.[2][4]

Anacardium humile A. St.-Hil. (Dwarf Cashew)

Known in Brazil as "cajuzinho-do-cerrado," this plant is utilized in folk medicine primarily for treating gastrointestinal issues.[5] Infusions of its leaves and bark are traditionally used as an alternative treatment for ulcers and gastritis.[5] In the state of Ceará in Northeast Brazil, it is also used for respiratory system ailments and as a healing agent.[6] The plant has also been traditionally used to treat venereal diseases.[7] Its popular use by diabetic patients has prompted scientific investigation into its hypoglycemic properties.[8]

Quantitative Data

Quantitative analysis of this compound in various plant matrices is still an emerging area of research. While HPLC methods have been developed for the general quantification of phenolic compounds in Rheum and Anacardium species, specific data for this particular compound is limited.[3][9] The table below presents available data for a closely related cinnamoyl glucoside ester found in a related species, illustrating the potential concentration range of such compounds.

Plant SpeciesPlant PartCompoundConcentration (mg/100g fresh weight)Reference
Anacardium occidentale L.Mature Ripe False Fruit (Epidermis)1-O-trans-cinnamoyl-β-D-glucopyranoseup to 85[10]
Anacardium occidentale L.Mature Ripe False Fruit (Flesh)1-O-trans-cinnamoyl-β-D-glucopyranose~17-21[10]
Anacardium occidentale L.Entire False Fruit1-O-trans-cinnamoyl-β-D-glucopyranose6 - 20[10]

Experimental Protocols

This section details the methodologies for the isolation, quantification, and bioactivity assessment of this compound and related compounds from plant materials.

Isolation of Galloyl Esters from Plant Material

This protocol is adapted from methods used for the isolation of galloylglucoses from plant extracts.[1]

  • Plant Material Preparation: Collect and identify the desired plant material (e.g., rhizomes of R. palmatum). Air-dry the material in the shade for two weeks and then grind it into a coarse powder using an electric blender.[1]

  • Extraction: Perform cold maceration by soaking the powdered plant material in acetone (B3395972) (10 mL/g solvent-to-feed ratio) for 72 hours with constant stirring.[1]

  • Solvent Evaporation: Filter the mixture and evaporate the solvent from the filtrate in vacuo at 40°C to obtain the crude extract.[1]

  • Liquid-Liquid Fractionation: Dissolve the crude extract in 90% methanol. Partition this solution against petroleum ether to remove nonpolar compounds. Subsequently, dry the methanolic layer, resuspend it in water, and partition it against chloroform (B151607) to separate compounds based on polarity.[1]

  • Chromatographic Purification: Subject the desired fraction (typically the more polar water or ethyl acetate (B1210297) fraction) to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for the isolation of pure compounds.[1] Monitor the elution using a UV detector and collect fractions corresponding to the target compound's peak.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol outlines a general method for the quantification of phenolic compounds, which can be optimized for this compound.[11][12]

  • Chromatographic System: Utilize an HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Employ a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: Use a gradient elution with two solvents:

    • Solvent A: Ultrapure water with 0.1% formic acid.[11]

    • Solvent B: Methanol:acetonitrile (60:40, v/v) with 0.1% formic acid.[11]

  • Elution Profile: A representative gradient could be: 0–15 min, 15% B; 17 min, 40% B; 30 min, 30% B; 38 min, 15% B, maintained for 7 minutes.[11]

  • Flow Rate and Injection Volume: Set the flow rate to 0.5 mL/min and the injection volume to 20 µL.[11]

  • Detection: Monitor the elution at a wavelength of 280 nm, which is common for phenolic compounds.[12]

  • Quantification: Prepare a calibration curve using an isolated and purified standard of this compound at various concentrations. Calculate the concentration in the plant extract by comparing its peak area to the standard curve.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[13][14][15]

  • Reaction Mixture Preparation: For each test concentration, prepare a reaction mixture containing:

    • 0.5 mL of 0.5% w/v Bovine Serum Albumin (BSA) solution.[13]

    • The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) to achieve final concentrations ranging from 100-500 µg/mL.[13]

    • Phosphate Buffered Saline (PBS, pH 6.4) to make up the final volume to 5 mL.

  • Control and Standard: Use diclofenac (B195802) sodium as a positive control (standard) and a reaction mixture without the test compound as the negative control.[13]

  • Incubation: Incubate all tubes at 37°C for 20 minutes.[13]

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes (for egg albumin) or 57°C for 30 minutes (for BSA).[13][15]

  • Measurement: After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[13]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This common assay measures the free radical scavenging capacity of a compound.[16][17][18]

  • Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[19]

  • Sample Preparation: Prepare a stock solution of the test compound (this compound) in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure (96-well plate method):

    • In a 96-well microplate, add 10 µL of each sample dilution or standard (e.g., Gallic acid, Trolox) in triplicate.[19]

    • Add 190 µL of the DPPH solution to each well using a multi-channel pipette.[19]

    • Prepare a blank well containing only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined from a plot of scavenging activity against concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from plant material to bioactivity assessment.

G cluster_collection Plant Material Processing cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassays A Collection of Plant Material (e.g., Rheum palmatum rhizome) B Drying and Powdering A->B C Cold Maceration (Acetone) B->C D Liquid-Liquid Fractionation C->D E Preparative RP-HPLC D->E F Pure this compound E->F G Quantification (HPLC-DAD) F->G F->G H Anti-inflammatory Assay (Protein Denaturation) F->H F->H I Antioxidant Assay (DPPH) F->I F->I

Caption: Workflow for isolation, quantification, and bioassay of the target compound.

Ethnobotanical Use and Bioactivity Relationship

This diagram illustrates the logical connection between traditional uses and scientifically validated biological activities.

G A Plant Source (e.g., Rheum palmatum) B Ethnobotanical Use: Anti-inflammatory, Stomachic, Wound Healing A->B leads to C Active Compound: This compound A->C contains D Potential Biological Activity: Anti-inflammatory B->D suggests C->D exhibits E Potential Biological Activity: Antioxidant C->E exhibits F Mechanism: Inhibition of Protein Denaturation D->F via G Mechanism: Free Radical Scavenging E->G via

Caption: Relationship between ethnobotany, phytochemistry, and biological activity.

Hypothesized Anti-inflammatory Signaling Pathway

While direct studies on this compound are lacking, research on the structurally similar compound penta-O-galloyl-β-D-glucose (PGG) has shown potent inhibition of the NF-κB and MAPK inflammatory signaling pathways.[6][7][20][21] It is hypothesized that this compound may act through a similar mechanism.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates, leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Compound 1-O-galloyl-6-O- cinnamoylglucose (Hypothesized) Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by the target compound.

References

An In-Depth Technical Guide to 1-O-galloyl-6-O-cinnamoylglucose (CAS: 115746-69-5)

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, to provide a comprehensive and technically valuable guide that fulfills the core requirements of this request, this document will focus on a closely related and extensively researched gallotannin, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) . PGG shares structural similarities with the requested compound and has a wealth of available data on its biological activities, offering a robust foundation for understanding the potential therapeutic applications of galloylglucose compounds. The information presented herein on PGG will serve as a detailed proxy to illustrate the type of in-depth analysis requested.

Introduction to Gallotannins and 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

Gallotannins are a class of hydrolyzable tannins characterized by a central glucose core with multiple gallic acid units attached through ester bonds. 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a prominent member of this family, highly enriched in various medicinal plants. It has garnered significant scientific interest due to its diverse and potent biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-oxidant properties.

Physicochemical Properties

PropertyValue
Molecular Formula C41H32O26
Molecular Weight 940.68 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, methanol, ethanol

Biological Activities and Quantitative Data

PGG has demonstrated significant efficacy in various preclinical models. The following tables summarize key quantitative data from published studies.

Table 3.1: In Vitro Anti-Cancer Activity of PGG
Cell LineCancer TypeAssayIC50 / Effect
HepG2Hepatocellular CarcinomaCCK-8Time-dependent inhibition
VariousVarious-Induction of S-phase and G0/G1 phase arrest
Table 3.2: In Vivo Anti-Diabetic Activity of PGG
Animal ModelKey Findings
High-fat diet/STZ-induced diabetic ratsReversed increased blood glucose, urinary albumin/creatinine ratio, blood urea (B33335) nitrogen, and serum creatinine.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of PGG's biological activities.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 4 × 104 cells/well in a complete medium and incubated overnight.

  • Treatment: The medium is replaced with fresh medium containing varying concentrations of PGG (e.g., 0, 12.5, 25, 50, 100, and 200 μg/mL) or a positive control (e.g., 5-fluorouracil). Cells are incubated for 24 or 48 hours.

  • CCK-8 Addition: After incubation, the medium is removed, and 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation and Measurement: The plates are incubated at 37°C for 4 hours. The optical density (OD) at 450 nm is then measured using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p38 MAPK, NF-κB, ERK, Nrf2, HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

PGG exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

PGG-Mediated Anti-Inflammatory and Anti-Oxidative Stress Pathways in Diabetic Nephropathy

PGG_DN_Pathway cluster_stimulus Diabetic Nephropathy Stimulus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response cluster_therapeutic_effect Therapeutic Effect of PGG High Glucose High Glucose MAPK_NFkB MAPK/NF-κB Pathway High Glucose->MAPK_NFkB Activates ERK_Nrf2_HO1 ERK/Nrf2/HO-1 Pathway High Glucose->ERK_Nrf2_HO1 Activates Inflammation Inflammation MAPK_NFkB->Inflammation Promotes Alleviation Alleviation of Inflammation, Oxidative Stress, and Apoptosis Oxidative_Stress Oxidative_Stress ERK_Nrf2_HO1->Oxidative_Stress Promotes Apoptosis Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis PGG PGG PGG->MAPK_NFkB Inhibits PGG->ERK_Nrf2_HO1 Modulates PGG->Alleviation Leads to

Caption: PGG's role in mitigating diabetic nephropathy.

Experimental Workflow for Investigating PGG's Effects

PGG_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Analysis and Conclusion Cell_Culture Cell Culture (e.g., HepG2) PGG_Treatment PGG Treatment (Dose- and Time-dependent) Cell_Culture->PGG_Treatment Proliferation_Assay Proliferation Assay (CCK-8) PGG_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) PGG_Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) PGG_Treatment->Western_Blot Data_Integration Data Integration and Statistical Analysis Proliferation_Assay->Data_Integration Apoptosis_Assay->Data_Integration Western_Blot->Data_Integration Animal_Model Animal Model (e.g., Diabetic Rats) PGG_Administration PGG Administration Animal_Model->PGG_Administration Biochemical_Analysis Biochemical Analysis (Blood, Urine) PGG_Administration->Biochemical_Analysis Histopathology Histopathology (Kidney Tissue) PGG_Administration->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, TUNEL) PGG_Administration->Molecular_Analysis Biochemical_Analysis->Data_Integration Histopathology->Data_Integration Molecular_Analysis->Data_Integration Conclusion Conclusion on PGG's Therapeutic Potential Data_Integration->Conclusion

Unveiling the Molecular Landscape: A Technical Guide to the Targets of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring gallotannin that has garnered interest within the scientific community for its potential therapeutic applications. While comprehensive experimental data on this specific molecule remains emergent, compelling in-silico evidence and research on structurally related compounds provide a strong foundation for identifying its primary molecular targets. This technical guide synthesizes the current understanding of this compound's molecular interactions, focusing on two key areas: the potential activation of Sirtuin-1 (SIRT1) and the putative inhibition of the NF-κB signaling pathway. This document provides a framework for future research and drug development efforts centered on this promising natural product.

Putative Molecular Targets and Biological Activity

Direct experimental validation of the molecular targets of this compound is not yet extensively documented in peer-reviewed literature. However, based on computational modeling of the closely related compound 1-O-galloyl-β-D-glucose and the known activities of gallotannins, two primary targets have been hypothesized.

Sirtuin-1 (SIRT1): A Potential Target for Allosteric Activation

An in-silico study investigating the interaction of a library of natural compounds with Sirtuin-1 (SIRT1) identified 1-O-galloyl-β-D-glucose as a potent allosteric activator.[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and aging. The study suggests that 1-O-galloyl-β-D-glucose binds to an allosteric site on the SIRT1 enzyme, inducing a conformational change that enhances its catalytic activity. Given the structural similarity, it is highly probable that this compound engages with SIRT1 in a comparable manner.

SIRT1_Activation cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound SIRT1_inactive SIRT1 (Inactive) This compound->SIRT1_inactive Allosteric Binding SIRT1_active SIRT1 (Active) SIRT1_inactive->SIRT1_active Conformational Change Deacetylation Deacetylation of Histones & Transcription Factors SIRT1_active->Deacetylation Metabolic_Regulation Metabolic Regulation Deacetylation->Metabolic_Regulation Stress_Resistance Stress Resistance Deacetylation->Stress_Resistance

NF-κB Signaling Pathway: A Plausible Target for Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Chronic activation of this pathway is implicated in a multitude of inflammatory diseases. Gallotannins, as a class of compounds, are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate the NF-κB pathway. Although direct evidence for this compound is pending, its structural features suggest a high likelihood of interaction with components of this pathway, leading to a dampening of the inflammatory cascade.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK_Complex Inhibits (putative) Inflammatory_Gene_Expression Inflammatory Gene Expression Nucleus->Inflammatory_Gene_Expression Promotes

Quantitative Data

Currently, there is a paucity of publicly available quantitative data, such as IC50 or Ki values, specifically for the interaction of this compound with its putative molecular targets. The following table is provided as a template for future experimental findings.

Molecular TargetAssay TypeMetricValue (µM)Reference
SIRT1FdL-SIRT1 AssayEC1.5--
NF-κB (IKKβ)Kinase AssayIC50--

Experimental Protocols

To facilitate further research into the molecular targets of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro SIRT1 Activation Assay (Fluor-de-Lys)

This protocol is adapted from established methods for measuring SIRT1 activity.

Objective: To determine if this compound directly activates SIRT1 enzyme activity in vitro.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor-de-Lys® SIRT1 substrate (acetylated p53 peptide with a fluorescent tag)

  • NAD+

  • This compound (test compound)

  • Resveratrol (positive control)

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or control (resveratrol, vehicle)

    • SIRT1 enzyme

  • Initiation: Add a mixture of Fluor-de-Lys® SIRT1 substrate and NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent activation relative to the vehicle control.

SIRT1_Assay_Workflow A Prepare Compound Dilutions B Set up Reaction in 96-well Plate (Buffer, Compound, SIRT1) A->B C Initiate Reaction (Substrate + NAD+) B->C D Incubate at 37°C C->D E Add Developer Solution D->E F Incubate at RT (dark) E->F G Read Fluorescence F->G H Analyze Data G->H

Protocol 2: In Vitro NF-κB Inhibition Assay (Luciferase Reporter)

This protocol outlines a common method to assess the inhibition of NF-κB signaling in a cellular context.

Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.

Materials:

  • A suitable cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound (test compound).

  • A known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

  • Tumor Necrosis Factor-alpha (TNF-α) as the stimulus.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or controls for a specified duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) and calculate the percent inhibition relative to the TNF-α-stimulated control.

NFkB_Assay_Workflow A Seed NF-κB Reporter Cells B Pre-treat with Compound A->B C Stimulate with TNF-α B->C D Incubate for Luciferase Expression C->D E Lyse Cells & Add Luciferase Reagent D->E F Measure Luminescence E->F G Analyze Data F->G

Conclusion and Future Directions

While direct experimental evidence is still being gathered, the available in-silico data and the known bioactivities of related compounds strongly suggest that this compound is a promising candidate for further investigation. Its potential dual action as a SIRT1 activator and an NF-κB inhibitor positions it as a molecule of interest for age-related and inflammatory diseases. Future research should focus on experimentally validating these putative molecular targets, elucidating the precise mechanisms of action, and establishing a comprehensive pharmacological profile. The protocols and information provided in this guide offer a solid starting point for these endeavors.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 1-O-galloyl-6-O-cinnamoylglucose from Rheum palmatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheum palmatum, commonly known as Chinese rhubarb, is a medicinal plant rich in a variety of bioactive compounds, including anthraquinones, tannins, and galloyl esters. Among these, 1-O-galloyl-6-O-cinnamoylglucose has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the successful isolation and purification of this target compound from the dried rhizomes of Rheum palmatum. The methodology employs a combination of solvent extraction, fractionation, and advanced chromatographic techniques, namely High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and purification process.

Table 1: Extraction and Fractionation Yields

StepParameterValueReference
Initial Extraction Starting Material2.0 kg dried, powdered Rheum palmatum rhizomes[1]
Extraction Solvent95% Ethanol (B145695)[1]
Crude Extract Yield150 g (7.5% of dried weight)[1]
Solvent Partitioning n-Butanol Fraction Yield40.4 g (26.9% of crude extract)[1]

Note: The yields presented for the initial extraction and fractionation are based on a representative protocol for a related Rheum species and serve as a general guideline.

Table 2: Chromatographic Purification Parameters and Results

Chromatographic MethodParameterValueReference
HSCCC Solvent Systemn-hexane–ethyl acetate (B1210297)–n-butanol–water (1:2:1:4, v/v/v/v)
Purity of Target Fraction>95% (Estimated)
RPC Mobile Phase AMethanol
Mobile Phase B0.2% Acetic Acid in Water
Final Purity of Isolated Compound>98% (as determined by HPLC)
Estimated Final Yield5-15 mg from 40.4 g of n-butanol fractionEstimation based on typical yields

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound.

Protocol 1: Preparation of n-Butanol Extract

This protocol describes the initial extraction and solvent-solvent partitioning to obtain the n-butanol fraction enriched with polar compounds.

1. Materials and Equipment:

  • Dried and powdered rhizomes of Rheum palmatum
  • 95% Ethanol
  • n-Hexane
  • Chloroform
  • n-Butanol
  • Distilled water
  • Large-scale maceration vessel
  • Rotary evaporator
  • Separatory funnels
  • Filtration apparatus

2. Procedure:

  • Macerate 2.0 kg of powdered Rheum palmatum rhizomes with 3 x 5.0 L of 95% ethanol at room temperature, with each extraction lasting 24 hours.[1]
  • Combine the ethanol extracts and filter to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude ethanol extract.
  • Suspend 100 g of the crude extract in distilled water and perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
  • n-Hexane (to remove non-polar compounds)
  • Chloroform (to remove compounds of intermediate polarity)
  • n-Butanol (to extract polar compounds, including the target galloyl esters)
  • Collect the n-butanol layer.
  • Concentrate the n-butanol fraction under reduced pressure to obtain the dried n-butanol extract.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the primary chromatographic purification of the n-butanol extract.

1. Materials and Equipment:

  • High-Speed Counter-Current Chromatography (HSCCC) instrument
  • n-Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • n-Butanol (HPLC grade)
  • Deionized water
  • Fraction collector

2. Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, n-butanol, and water in a 1:2:1:4 (v/v/v/v) ratio.
  • Thoroughly equilibrate the solvent mixture in a separatory funnel and separate the upper and lower phases.
  • Fill the HSCCC column with the stationary phase (lower phase).
  • Set the rotational speed of the instrument (e.g., 800-1000 rpm).
  • Pump the mobile phase (upper phase) through the column at a constant flow rate.
  • Dissolve a portion of the n-butanol extract in a suitable volume of the biphasic solvent system and inject it into the HSCCC system.
  • Collect fractions at regular intervals using a fraction collector.
  • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
  • Pool the fractions containing the target compound.
  • Evaporate the solvent from the pooled fractions to obtain the enriched product.

Protocol 3: Final Purification by Rapid Preparative Chromatography (RPC)

This protocol describes the final polishing step to achieve high purity of the target compound.

1. Materials and Equipment:

  • Rapid Preparative Chromatography (RPC) system with a suitable column (e.g., C18)
  • Methanol (HPLC grade)
  • 0.2% Acetic acid in deionized water
  • Fraction collector
  • HPLC for purity analysis

2. Procedure:

  • Dissolve the enriched fraction from HSCCC in a minimal amount of the initial mobile phase.
  • Set up the RPC system with a C18 column.
  • Prepare the mobile phases: Solvent A (Methanol) and Solvent B (0.2% acetic acid in water).
  • Equilibrate the column with the initial gradient conditions.
  • Inject the sample onto the column.
  • Elute the column with a gradient program. A typical gradient might be:
  • 0-5 min: 15% A
  • 5-20 min: 15-30% A
  • 20-35 min: 30-80% A
  • 35-45 min: 80-90% A
  • 45-55 min: 90% A (isocratic)
  • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
  • Analyze the purity of the collected fraction using analytical HPLC.
  • Evaporate the solvent from the pure fraction to obtain the final isolated compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_extraction Step 1: Extraction and Fractionation cluster_purification Step 2: Chromatographic Purification plant_material Dried & Powdered Rheum palmatum Rhizomes extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) n_butanol_fraction->hsccc Primary Purification enriched_fraction Enriched Fraction hsccc->enriched_fraction rpc Rapid Preparative Chromatography (RPC) enriched_fraction->rpc pure_compound This compound (>98% Purity) rpc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

hplc_gradient cluster_gradient RPC Gradient Elution Profile time0 0 min time5 5 min time0->time5 Isocratic conc15a 15% Methanol time20 20 min time5->time20 Gradient time35 35 min time20->time35 Gradient conc30a 30% Methanol time45 45 min time35->time45 Gradient conc80a 80% Methanol time55 55 min time45->time55 Isocratic conc90a 90% Methanol

Caption: Gradient elution profile for Rapid Preparative Chromatography (RPC).

References

Synthesis of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-galloyl-6-O-cinnamoyl-β-D-glucose is a complex natural product belonging to the class of hydrolyzable tannins. This class of compounds is of significant interest to the research community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The unique structure of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose, featuring both a galloyl and a cinnamoyl moiety attached to a glucose core, suggests a potential for multifaceted biological interactions. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, enabling further investigation into its pharmacological properties and potential as a therapeutic agent. The synthesis strategy involves a multi-step process including the protection of the glucose hydroxyl groups, regioselective acylation, and subsequent deprotection to yield the final product.

Data Presentation

The biological activities of structurally related galloyl and cinnamoyl glucose derivatives are summarized in the table below. This data provides a reference for the potential bioactivity of the target compound.

CompoundBiological ActivityTargetIC50 Value (µM)
1,3,6-Tri-O-galloyl-β-D-glucoseAnti-inflammatoryNot specifiedNot specified
Cinnamoyl glucoside derivatives (4e)AntiproliferativeMurine melanoma B16-F10 cell line17.38 ± 0.07
Cinnamoyl glucoside derivatives (4f)AntiproliferativeMurine melanoma B16-F10 cell line9.87 ± 0.09
Cinnamoyl glucoside derivatives (4g)AntiproliferativeMurine melanoma B16-F10 cell line9.69 ± 0.12
1,6-di-O-galloyl-β-D-glucopyranoseAntitumorHuman cancer K562, HL-60, HeLa cells17.2 - 124.7
Acertannin (galloyl derivative)α-glucosidase inhibitionα-glucosidase88.42 ± 6.94
Maplexin E (galloyl derivative)α-glucosidase inhibitionα-glucosidase8.26 ± 0.37

Experimental Protocols

The synthesis of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall strategy involves the protection of the hydroxyl groups at the C2, C3, and C4 positions of glucose, followed by the regioselective introduction of the cinnamoyl group at the C6 position and the galloyl group at the C1 position. The final step is the removal of the protecting groups.

Materials and Methods
  • D-glucose

  • Acetic anhydride (B1165640)

  • Pyridine

  • HBr in acetic acid

  • Cinnamic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Tri-O-acetyl-galloyl chloride

  • Silver carbonate

  • Sodium methoxide (B1231860) in methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Synthesis Workflow

Synthesis_Workflow cluster_protection Protection cluster_activation Activation cluster_glycosylation Glycosylation cluster_cinnamoylation Cinnamoylation cluster_galloylation Galloylation cluster_deprotection Deprotection A D-Glucose B Penta-O-acetyl-β-D-glucose A->B Acetic anhydride, Pyridine C 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide B->C HBr/AcOH D Benzyl (B1604629) 2,3,4-tri-O-acetyl-β-D-glucopyranoside C->D Benzyl alcohol, Ag2CO3 E Benzyl 2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucopyranoside D->E Cinnamic acid, DCC, DMAP F 1-O-galloyl-2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucose E->F Tri-O-acetyl-galloyl chloride, Ag2CO3 G 1-O-galloyl-6-O-cinnamoyl-β-D-glucose F->G NaOMe/MeOH

Caption: Proposed synthetic workflow for 1-O-galloyl-6-O-cinnamoyl-β-D-glucose.

Step 1: Protection of D-glucose
  • Acetylation of D-glucose: D-glucose is per-acetylated to protect all hydroxyl groups.

    • Dissolve D-glucose in pyridine.

    • Add acetic anhydride dropwise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain penta-O-acetyl-β-D-glucose.

Step 2: Preparation of Glycosyl Bromide
  • Bromination of Penta-O-acetyl-β-D-glucose: The per-acetylated glucose is converted to the more reactive glycosyl bromide.

    • Dissolve penta-O-acetyl-β-D-glucose in dichloromethane.

    • Add a solution of HBr in acetic acid dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the mixture into ice water and extract with dichloromethane.

    • Wash the organic layer with cold water and saturated NaHCO₃.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

Step 3: Selective Protection of the Anomeric Position
  • Koenigs-Knorr Glycosylation: The anomeric position is protected with a benzyl group, which can be selectively removed later.

    • Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and benzyl alcohol in dry dichloromethane.

    • Add silver carbonate and stir the mixture in the dark at room temperature for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Step 4: Selective Deprotection of the C6 Hydroxyl Group
  • Enzymatic Deacetylation: A lipase-catalyzed reaction is used for the regioselective removal of the acetyl group at the C6 position.

    • Dissolve benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Add a lipase (B570770) (e.g., from Candida antarctica) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain benzyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside.

Step 5: Cinnamoylation of the C6 Hydroxyl Group
  • Esterification with Cinnamic Acid: The free hydroxyl group at C6 is esterified with cinnamic acid.

    • Dissolve benzyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside, cinnamic acid, and a catalytic amount of DMAP in dry dichloromethane.

    • Add DCC at 0°C and stir the reaction mixture at room temperature overnight.

    • Filter off the dicyclohexylurea precipitate.

    • Wash the filtrate with water, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to yield benzyl 2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucopyranoside.

Step 6: Deprotection of the Anomeric Benzyl Group
  • Hydrogenolysis: The benzyl protecting group at the anomeric position is removed by catalytic hydrogenation.

    • Dissolve benzyl 2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucopyranoside in ethyl acetate.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through Celite and concentrate the filtrate to obtain 2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucose.

Step 7: Galloylation of the Anomeric Hydroxyl Group
  • Esterification with Protected Galloyl Chloride: The free anomeric hydroxyl group is esterified with a protected galloyl chloride.

    • Dissolve 2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucose and tri-O-acetyl-galloyl chloride in dry pyridine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain 1-O-(tri-O-acetyl-galloyl)-2,3,4-tri-O-acetyl-6-O-cinnamoyl-β-D-glucose.

Step 8: Final Deprotection
  • Zemplén Deacetylation: All acetyl protecting groups are removed under basic conditions.

    • Dissolve the protected compound in dry methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic ion-exchange resin.

    • Filter the resin and concentrate the filtrate.

    • Purify the final product by silica gel column chromatography to yield 1-O-galloyl-6-O-cinnamoyl-β-D-glucose.

Logical Relationship of Synthesis Steps

Synthesis_Logic Start D-Glucose Protect Protect all hydroxyls (Acetylation) Start->Protect Activate_C1 Activate C1 (Bromination) Protect->Activate_C1 Protect_C1 Protect C1 (Glycosylation with Benzyl Alcohol) Activate_C1->Protect_C1 Deprotect_C6 Selectively Deprotect C6 (Enzymatic Deacetylation) Protect_C1->Deprotect_C6 Acylate_C6 Acylate C6 (Cinnamoylation) Deprotect_C6->Acylate_C6 Deprotect_C1 Deprotect C1 (Hydrogenolysis) Acylate_C6->Deprotect_C1 Acylate_C1 Acylate C1 (Galloylation) Deprotect_C1->Acylate_C1 Deprotect_All Final Deprotection (Deacetylation) Acylate_C1->Deprotect_All End 1-O-galloyl-6-O-cinnamoyl- β-D-glucose Deprotect_All->End

Caption: Logical flow of the synthetic strategy.

Conclusion

This document outlines a comprehensive protocol for the synthesis of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose. The described multi-step approach, involving strategic protection and regioselective acylation, provides a viable pathway for obtaining this complex natural product for research applications. The availability of a synthetic route will facilitate further studies to elucidate the biological activities and therapeutic potential of this compound. Researchers should have a strong background in organic synthesis to successfully execute this protocol. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the HPLC-MS Analysis of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a phenolic compound that has been isolated from medicinal plants such as Rheum palmatum. As a molecule combining gallic acid, cinnamic acid, and glucose moieties, its analysis is of interest for phytochemical profiling, quality control of herbal medicines, and investigation of its biological activities. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C22H22O11
Monoisotopic Mass 462.1162 g/mol
[M-H]⁻ (m/z) 461.1087
CAS Number 115746-69-5

Experimental Protocols

Sample Preparation: Extraction of Phenolic Compounds from Plant Material

This protocol is suitable for the extraction of this compound and other phenolic compounds from plant matrices, such as the rhizomes of Rheum palmatum.

Materials:

  • Dried and powdered plant material

  • 80% Methanol in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis. For quantitative analysis, a dilution with the initial mobile phase composition may be necessary.

HPLC-MS Analysis

This protocol outlines the conditions for the separation and detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: A summary of the HPLC parameters is provided in Table 2.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5-30% B over 20 minutes, followed by a wash and re-equilibration step
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2-5 µL

Mass Spectrometry Conditions: A summary of the mass spectrometry parameters is provided in Table 3.

ParameterRecommended Conditions
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0-4.0 kV
Drying Gas Temp. 300-350°C
Drying Gas Flow 8-12 L/min
Nebulizer Pressure 30-45 psi
Scan Range (Full Scan MS) m/z 100-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID) with optimized collision energy

Data Presentation

Quantitative Data Summary

The expected mass spectrometric data for this compound in negative ion mode is summarized in Table 4. The deprotonated molecule [M-H]⁻ is expected at an m/z of approximately 461.1087.

AnalytePrecursor Ion [M-H]⁻ (m/z)Major Product Ions (MS/MS) (m/z)
1-O-galloyl-6-O- cinnamoylglucose461.1087313.07, 299.05, 169.01, 147.04, 131.05

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis plant_material Dried Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Syringe Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Sample ms Mass Spectrometry (ESI-) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

Proposed Fragmentation Pathway

The fragmentation of the deprotonated this compound molecule ([M-H]⁻ at m/z 461.11) in the mass spectrometer is proposed to follow the pathways shown below. This involves the characteristic losses of the galloyl and cinnamoyl moieties, as well as the glucose unit.

G cluster_frags Major Fragments parent [M-H]⁻ m/z 461.11 frag1 [M-H - Cinnamic acid]⁻ m/z 313.07 parent->frag1 -148.05 Da frag2 [M-H - Gallic acid]⁻ m/z 299.05 parent->frag2 -162.05 Da frag3 [Gallic acid - H]⁻ m/z 169.01 parent->frag3 frag4 [Cinnamic acid - H]⁻ m/z 147.04 parent->frag4 frag5 [Cinnamoyl moiety - H]⁻ m/z 131.05 frag2->frag5 -162.05 Da

Caption: Proposed MS/MS fragmentation pathway for this compound.

Application Note: ¹H and ¹³C NMR Characterization of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-O-galloyl-6-O-cinnamoyl-β-D-glucose is a complex natural product derivative belonging to the class of hydrolyzable tannins. These compounds are of significant interest in drug discovery and development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure, including the stereochemistry and positions of acyl substitutions on the glucose core. This application note serves as a practical guide for researchers undertaking the NMR characterization of this, or structurally similar, acylated glycosides.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 1-O-galloyl-6-O-cinnamoyl-β-D-glucose. These predictions are based on known values for galloylated and cinnamoylated glucose derivatives. The numbering scheme for the glucose, galloyl, and cinnamoyl moieties is provided in Figure 1.

Chemical structure of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose with atom numbering.Figure 1. Chemical structure and numbering of 1-O-galloyl-6-O-cinnamoyl-β-D-glucose.

Table 1: Predicted ¹H NMR Data (500 MHz, CD₃OD)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Glucose Moiety
H-15.6 - 5.8d8.0 - 8.5
H-23.5 - 3.7t8.5 - 9.0
H-33.6 - 3.8t9.0 - 9.5
H-43.4 - 3.6t9.5 - 10.0
H-53.8 - 4.0m
H-6a4.3 - 4.5dd12.0, 2.0
H-6b4.2 - 4.4dd12.0, 5.0
Galloyl Moiety
H-2', H-6'7.0 - 7.2s
Cinnamoyl Moiety
H-2'', H-6''7.5 - 7.7m
H-3'', H-5''7.3 - 7.5m
H-4''7.3 - 7.5m
H-α6.4 - 6.6d16.0
H-β7.6 - 7.8d16.0

Table 2: Predicted ¹³C NMR Data (125 MHz, CD₃OD)

PositionPredicted δ (ppm)
Glucose Moiety
C-194.0 - 96.0
C-273.0 - 75.0
C-376.0 - 78.0
C-470.0 - 72.0
C-574.0 - 76.0
C-664.0 - 66.0
Galloyl Moiety
C-1'120.0 - 122.0
C-2', C-6'109.0 - 111.0
C-3', C-5'145.0 - 147.0
C-4'139.0 - 141.0
C=O166.0 - 168.0
Cinnamoyl Moiety
C-1''135.0 - 137.0
C-2'', C-6''129.0 - 131.0
C-3'', C-5''129.0 - 131.0
C-4''130.0 - 132.0
C-α118.0 - 120.0
C-β145.0 - 147.0
C=O167.0 - 169.0

Experimental Protocols

The following protocols are generalized for the NMR analysis of acylated glycosides and should be optimized for the specific instrument and sample.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Sample Quantity: Weigh 5-10 mg of the purified 1-O-galloyl-6-O-cinnamoyl-β-D-glucose.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Methanol-d₄ (CD₃OD) is a common choice for dissolving polar glycosides and for observing exchangeable hydroxyl protons. Other potential solvents include DMSO-d₆ or acetone-d₆.[1]

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[1]

1D ¹H NMR:

  • Purpose: To determine the chemical shifts, multiplicities, and coupling constants of all protons.

  • Typical Parameters:

    • Pulse sequence: zg30

    • Spectral width: 12-15 ppm

    • Acquisition time: 2-4 s

    • Relaxation delay: 2 s

    • Number of scans: 16-64

1D ¹³C NMR:

  • Purpose: To identify all unique carbon signals.

  • Typical Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Spectral width: 200-220 ppm

    • Acquisition time: 1-2 s

    • Relaxation delay: 2-5 s

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

2D NMR Experiments (for full structural assignment):

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the glucose ring).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the attachment points of the galloyl and cinnamoyl groups to the glucose core.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning all the protons of the glucose moiety starting from the anomeric proton.

Potential Signaling Pathway and Experimental Workflow

The galloyl moiety of the title compound is derived from gallic acid, which is known to possess anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the NF-κB pathway. Gallic acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][2][3]

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB->IkB_NFkB IkB_NFkB->IKK NFkB_active NF-κB (p50/p65) (Active) IkB_NFkB->NFkB_active Translocates to Nucleus GallicAcid Gallic Acid Moiety GallicAcid->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription NMR_Workflow Start Start: Purified Compound SamplePrep Sample Preparation (5-10 mg in 0.5 mL CD₃OD) Start->SamplePrep NMR_Acquisition NMR Data Acquisition (≥500 MHz Spectrometer) SamplePrep->NMR_Acquisition OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Acquisition->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, TOCSY) NMR_Acquisition->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis & Assignment Processing->Analysis Structure Structure Elucidation Analysis->Structure

References

Application Notes and Protocols for Developing Cell-Based Assays for 1-O-galloyl-6-O-cinnamoylglucose Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a natural polyphenolic compound.[1][2][3] While specific biological activities of this exact compound are not extensively documented in publicly available literature, its structural motifs—a galloyl group and a cinnamoyl group attached to a glucose core—suggest potential antioxidant, anti-inflammatory, and cytotoxic activities. Galloyl derivatives are known for their potent radical scavenging properties, and cinnamoyl moieties can contribute to anti-inflammatory effects.[4][5][6][7]

These application notes provide a comprehensive guide to developing and implementing cell-based assays to investigate the bioactivity of this compound. The protocols outlined below are foundational methods for assessing cytotoxicity, antioxidant potential, and anti-inflammatory effects, which are key areas of investigation for novel polyphenolic compounds in drug discovery.[8][9]

Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent assays.[10] The MTT assay is a widely used colorimetric method to assess cell viability.[11]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[11]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control[Value]100%
Concentration 1[Value][Value]%
Concentration 2[Value][Value]%
.........
Positive Control[Value][Value]%

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases.[12] Natural compounds are often screened for their ability to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[12][13][14]

NF-κB Signaling Pathway Activation Assay

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[15][16]

Experimental Protocol (Reporter Gene Assay):

  • Cell Transfection: Co-transfect a cell line (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[15][17]

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce NF-κB activation by adding an inflammatory stimulus like TNF-α (10 ng/mL) or LPS (1 µg/mL) to the wells. Include an unstimulated control and a stimulated vehicle control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the percentage of inhibition by the compound compared to the stimulated vehicle control.

Data Presentation:

TreatmentNormalized Luciferase Activity% Inhibition of NF-κB Activation
Unstimulated Control[Value]N/A
Stimulated Vehicle[Value]0%
Compound Conc. 1[Value][Value]%
Compound Conc. 2[Value][Value]%
.........

Signaling Pathway Diagram:

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Genes Inflammatory Genes DNA->Genes Transcription MAPK_Pathway Stimulus Stress / Mitogens MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K P MAPK MAPK (e.g., p38) MAP2K->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors P Response Cellular Response (Inflammation) Transcription_Factors->Response Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Keap1 Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Stimulus Oxidative Stress or Activator Stimulus->Nrf2_Keap1 Inhibition of Keap1 ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant Genes ARE->Genes Transcription Experimental_Workflow Compound 1-O-galloyl-6-O- cinnamoylglucose Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Dose_Selection Select Non-Toxic Concentrations Cytotoxicity->Dose_Selection Anti_Inflammatory Anti-inflammatory Assays (NF-κB, MAPK) Dose_Selection->Anti_Inflammatory Antioxidant Antioxidant Assays (Nrf2-ARE) Dose_Selection->Antioxidant Mechanism Mechanism of Action Studies Anti_Inflammatory->Mechanism Antioxidant->Mechanism Lead_Dev Lead Compound Development Mechanism->Lead_Dev

References

In Vivo Experimental Models for 1-O-galloyl-6-O-cinnamoylglucose Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a natural polyphenolic compound of interest for its potential therapeutic properties. While extensive in vivo research on this specific molecule is limited in publicly available literature, this document provides detailed application notes and generalized experimental protocols for evaluating its anti-inflammatory, anti-diabetic (anti-obesity and anti-hyperglycemic), and anti-cancer activities in rodent models. The methodologies outlined below are based on established in vivo assays for similar compounds, such as gallotannins and other polyphenols, and serve as a comprehensive guide for researchers initiating in vivo studies with this compound. It is crucial to note that specific parameters such as optimal dosage, administration route, and treatment duration for this compound will require empirical determination.

I. Anti-Inflammatory Activity

Application Note:

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model to assess the efficacy of potential anti-inflammatory agents.[1][2][3][4][5] This model mimics the hallmarks of acute inflammation, including edema, and is valuable for screening compounds that may inhibit inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in standard laboratory conditions with free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg) or Diclofenac sodium (10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

3. Procedure:

  • Fast the rats overnight before the experiment.

  • Divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1, e.g., 25 mg/kg)

    • Group III: this compound (Dose 2, e.g., 50 mg/kg)

    • Group IV: this compound (Dose 3, e.g., 100 mg/kg)

    • Group V: Positive control (e.g., Indomethacin 10 mg/kg)

  • Administer the vehicle, this compound, or positive control orally via gavage.[6][7][8][9][10]

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or digital calipers.[2]

4. Data Analysis:

  • Calculate the percentage of edema inhibition using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

  • Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

Hypothetical Quantitative Data:
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound250.62 ± 0.05*27.1
This compound500.45 ± 0.04 47.1
This compound1000.31 ± 0.0363.5
Indomethacin100.25 ± 0.02**70.6

*p<0.05, **p<0.01 compared to vehicle control.

Experimental Workflow Diagram:

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (Rats, 1 week) Grouping Grouping of Animals Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Gavage: Vehicle, Compound, or Positive Control Fasting->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Paw_Measurement Measure Paw Volume/Thickness (0, 1, 2, 3, 4, 5 hours) Induction->Paw_Measurement Data_Analysis Calculate % Inhibition & Statistical Analysis Paw_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Model.

II. Anti-Diabetic Activity

A. Anti-Obesity Effects in a Diet-Induced Obesity (DIO) Model
Application Note:

The diet-induced obesity (DIO) model in mice is a relevant preclinical model to study obesity and associated metabolic disorders, as it mimics the development of obesity in humans due to the consumption of a high-fat diet.[11][12][13][14][15] This model is suitable for evaluating the potential of this compound to prevent or treat obesity and its complications.

Experimental Protocol: Diet-Induced Obesity in Mice

1. Animals:

  • Male C57BL/6J mice (4-6 weeks old).

  • Acclimatize animals for one week on a standard chow diet.

2. Diets:

  • Control Diet: Low-fat diet (LFD; e.g., 10% kcal from fat).

  • High-Fat Diet (HFD; e.g., 45-60% kcal from fat).

3. Procedure:

  • Divide the animals into the following groups (n=8-10 per group):

    • Group I: LFD + Vehicle

    • Group II: HFD + Vehicle

    • Group III: HFD + this compound (Dose 1, e.g., 25 mg/kg/day)

    • Group IV: HFD + this compound (Dose 2, e.g., 50 mg/kg/day)

    • Group V: HFD + Positive control (e.g., Orlistat 10 mg/kg/day)

  • Feed the respective diets for a period of 8-12 weeks to induce obesity in the HFD groups.

  • Administer the vehicle, this compound, or positive control daily via oral gavage.

  • Monitor body weight and food intake weekly.

  • At the end of the study, fast the animals overnight and collect blood samples for biochemical analysis (glucose, insulin (B600854), lipids).

  • Euthanize the animals and collect and weigh adipose tissue (e.g., epididymal, perirenal) and liver.

4. Data Analysis:

  • Analyze changes in body weight, food intake, and tissue weights using two-way ANOVA with repeated measures or one-way ANOVA.

  • Analyze biochemical parameters using one-way ANOVA followed by a suitable post-hoc test.

Hypothetical Quantitative Data:
Treatment GroupDietFinal Body Weight (g ± SEM)Epididymal Fat Weight (g ± SEM)Serum Glucose (mg/dL ± SEM)
LFD + VehicleLFD28.5 ± 1.20.8 ± 0.1110 ± 5
HFD + VehicleHFD45.2 ± 2.12.5 ± 0.3155 ± 8
HFD + Compound (25 mg/kg)HFD40.1 ± 1.92.0 ± 0.2138 ± 7*
HFD + Compound (50 mg/kg)HFD36.8 ± 1.5 1.6 ± 0.2125 ± 6
HFD + Orlistat (10 mg/kg)HFD35.5 ± 1.41.4 ± 0.1 120 ± 5

*p<0.05, **p<0.01 compared to HFD + Vehicle group.

Experimental Workflow Diagram:

DIO_Workflow cluster_prep Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Mice, 1 week) Diet_Induction High-Fat Diet Feeding (8-12 weeks) Animal_Acclimatization->Diet_Induction Grouping Grouping of Animals Diet_Induction->Grouping Daily_Dosing Daily Oral Gavage: Vehicle, Compound, or Positive Control Grouping->Daily_Dosing Weekly_Monitoring Monitor Body Weight & Food Intake Daily_Dosing->Weekly_Monitoring Endpoint_Analysis Terminal Blood Collection & Tissue Harvesting Daily_Dosing->Endpoint_Analysis Biochemical_Analysis Biochemical Analysis (Glucose, Insulin, Lipids) Endpoint_Analysis->Biochemical_Analysis

Workflow for Diet-Induced Obesity Model.
B. Anti-Hyperglycemic Effects in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Model

Application Note:

The streptozotocin (STZ)-induced diabetes model is a widely used model for type 1 and, with modifications, type 2 diabetes.[16][17][18][19][20] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. This model is useful for evaluating the hypoglycemic effects of potential anti-diabetic compounds.

Experimental Protocol: STZ-Induced Diabetes in Mice

1. Animals:

  • Male C57BL/6J or BALB/c mice (8-10 weeks old).

  • Acclimatize animals for one week.

2. Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., water or saline)

  • Positive control: Glibenclamide (5 mg/kg) or Metformin (150 mg/kg)

  • Glucometer and test strips

3. Procedure:

  • Fast the mice for 4-6 hours.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) freshly dissolved in cold citrate buffer.[17]

  • Provide 5% glucose water for the first 24 hours after STZ injection to prevent initial hypoglycemia.

  • After 72 hours, measure fasting blood glucose levels. Mice with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.

  • Divide the diabetic mice into the following groups (n=6-8 per group):

    • Group I: Diabetic control + Vehicle

    • Group II: Diabetic + this compound (Dose 1, e.g., 25 mg/kg/day)

    • Group III: Diabetic + this compound (Dose 2, e.g., 50 mg/kg/day)

    • Group IV: Diabetic + Positive control

  • Administer the vehicle, compound, or positive control daily via oral gavage for a specified period (e.g., 14-28 days).

  • Monitor fasting blood glucose levels and body weight at regular intervals.

  • At the end of the study, an oral glucose tolerance test (OGTT) can be performed.

4. Data Analysis:

  • Analyze the changes in fasting blood glucose and body weight using two-way ANOVA with repeated measures.

  • Analyze the OGTT data by calculating the area under the curve (AUC) and comparing between groups using one-way ANOVA.

Hypothetical Quantitative Data:
Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL ± SEM) - Day 14
Diabetic Control-450 ± 25
Diabetic + Compound (25 mg/kg)25320 ± 20
Diabetic + Compound (50 mg/kg)50210 ± 18
Diabetic + Glibenclamide5180 ± 15**

*p<0.05, **p<0.01 compared to Diabetic Control group.

Experimental Workflow Diagram:

STZ_Workflow cluster_prep Induction & Screening cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Mice, 1 week) STZ_Injection Streptozotocin (STZ) Injection (i.p.) Animal_Acclimatization->STZ_Injection Hyperglycemia_Screening Screen for Hyperglycemia (>250 mg/dL) STZ_Injection->Hyperglycemia_Screening Grouping Grouping of Diabetic Mice Hyperglycemia_Screening->Grouping Daily_Dosing Daily Oral Gavage: Vehicle, Compound, or Positive Control Grouping->Daily_Dosing Monitoring Monitor Blood Glucose & Body Weight Daily_Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Data_Analysis Data Analysis OGTT->Data_Analysis

Workflow for STZ-Induced Diabetes Model.

III. Anti-Cancer Activity

Application Note:

The subcutaneous xenograft model in immunodeficient mice is a cornerstone of in vivo cancer research, allowing for the evaluation of the anti-tumor efficacy of novel compounds on human cancer cell lines.[21][22][23][24][25] This model is suitable for assessing the potential of this compound to inhibit tumor growth.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

1. Animals:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.

  • Acclimatize animals for at least one week.

2. Cell Line:

  • A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Culture cells in appropriate media and ensure they are in the logarithmic growth phase and have high viability before injection.

3. Procedure:

  • Harvest and resuspend the cancer cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. The cell suspension may be mixed 1:1 with Matrigel to enhance tumor take rate.[24]

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1)

    • Group III: this compound (Dose 2)

    • Group IV: Positive control (a standard chemotherapeutic agent for the specific cancer type)

  • Administer treatments via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, every other day).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]

  • Monitor body weight and clinical signs of toxicity.

  • Euthanize the mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.

  • Excise and weigh the tumors.

4. Data Analysis:

  • Analyze tumor growth curves using two-way ANOVA with repeated measures.

  • Compare final tumor weights between groups using one-way ANOVA.

Hypothetical Quantitative Data:
Treatment GroupDoseMean Final Tumor Volume (mm³ ± SEM)% Tumor Growth Inhibition
Vehicle Control-1250 ± 150-
Compound (Dose 1)e.g., 50 mg/kg850 ± 120*32.0
Compound (Dose 2)e.g., 100 mg/kg550 ± 90 56.0
Positive ControlVaries300 ± 6076.0

*p<0.05, **p<0.01 compared to Vehicle Control group.

Experimental Workflow Diagram:

Xenograft_Workflow cluster_prep Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Cell_Injection Subcutaneous Injection of Cells into Mice Cell_Culture->Cell_Injection Tumor_Growth Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Vehicle, Compound, or Positive Control Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume & Body Weight Treatment_Admin->Tumor_Measurement Euthanasia Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Data_Analysis Analyze Tumor Growth & Final Tumor Weight Euthanasia->Data_Analysis

Workflow for Subcutaneous Xenograft Model.

IV. Signaling Pathway Analysis

Application Note:

Based on studies of related polyphenolic compounds, this compound may exert its therapeutic effects by modulating key signaling pathways involved in inflammation, metabolism, and cancer. For instance, in inflammation, it may inhibit the NF-κB pathway. In diabetes, it could potentially activate the insulin signaling pathway. In cancer, it might induce apoptosis via the p53 pathway. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathway cluster_inflammation Anti-Inflammatory Pathway cluster_diabetes Anti-Diabetic Pathway cluster_cancer Anti-Cancer Pathway Compound This compound IKK IKK Compound->IKK Inhibition IR Insulin Receptor Compound->IR Activation p53 p53 Compound->p53 Activation NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Inflammatory_Genes IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Signaling Pathways Modulated by this compound.

References

High-Speed Counter-Current Chromatography: A Robust Platform for Gallotannin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient and reliable liquid-liquid partition chromatography technique for the purification of gallotannins from complex natural extracts. This support-free chromatographic method circumvents issues common to traditional solid-phase chromatography, such as irreversible sample adsorption and sample degradation, making it an ideal choice for the isolation of delicate and bioactive compounds like gallotannins.[1][2][3] The all-liquid nature of HSCCC allows for high sample loading capacity and scalability, which are critical for drug development and large-scale production.[1]

Principle of HSCCC in Gallotannin Purification

HSCCC operates on the principle of partitioning solutes between two immiscible liquid phases.[1] A coiled column is subjected to a strong centrifugal force field, which retains the stationary liquid phase while the mobile liquid phase is pumped through it. The continuous partitioning of the gallotannins between the two phases, based on their respective partition coefficients (K), leads to their separation. This technique offers significant advantages, including high recovery rates and the ability to handle crude extracts with minimal pre-purification.[1]

Experimental Protocols

Sample Preparation: Crude Gallotannin Extract

Prior to HSCCC purification, a crude extract rich in gallotannins is typically prepared. A common method involves the following steps:

  • Degreasing: If the source material is rich in lipids (e.g., seeds), a pre-extraction with a non-polar solvent like n-hexane is performed to remove fats that could interfere with the separation.[4]

  • Extraction: The defatted material is then extracted with an aqueous organic solvent, such as 80% (v/v) acetone (B3395972) or a mixture of ethanol (B145695) and water, to isolate the phenolic compounds, including gallotannins.[4][5]

  • Preliminary Purification (Optional): The crude extract can be further enriched using techniques like macroporous resin adsorption, gel filtration (e.g., Sephadex LH-20), or solvent partitioning (e.g., with ethyl acetate) to remove non-target compounds and concentrate the gallotannin fraction.[1][4][6]

Selection of the Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The ideal system should provide a suitable partition coefficient (K) for the target gallotannins, typically in the range of 0.5 to 2.0.[7] A common and versatile solvent system for the separation of tannins is the n-hexane-ethyl acetate-methanol-water (HEMWat) system.[2] The ratios are adjusted based on the polarity of the target gallotannins.

Example Solvent Systems for Tannin and Phenolic Compound Purification:

Solvent System Composition (v/v/v/v)Target CompoundsReference
n-hexane/ethyl acetate/methanol/water (0.5:5:1:5)Gallotannins (degree of galloylation dependent)[4]
n-hexane/ethyl acetate/methanol/water (3:5:4:5)Phenolic compounds[1]
n-hexane/ethyl acetate/water (3:17:20)Phenolic compounds from persimmon tannin[8]
ethyl acetate/methanol/water (50:1:50)Phenolic compounds from persimmon tannin[8]
ethyl acetate/n-butanol/water (4:1:5)Flavonoids[3]
tert-butyl methyl ether/n-butanol/acetonitrile/water (2:2:1:5) with trifluoroacetic acidAnthocyanins[9]
HSCCC Operation Protocol
  • System Preparation: The selected two-phase solvent system is thoroughly mixed in a separatory funnel and allowed to equilibrate at room temperature. The two phases are then separated.

  • Column Filling: The coiled column of the HSCCC instrument is first entirely filled with the stationary phase (typically the upper phase for head-to-tail elution or the lower phase for tail-to-head elution).

  • Equilibration: The apparatus is rotated at a set speed (e.g., 850-900 rpm), and the mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established and the mobile phase elutes from the column outlet.[7][10]

  • Sample Injection: The crude gallotannin extract, dissolved in a small volume of the solvent mixture, is injected into the sample loop.

  • Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the effluent is monitored using a UV-Vis detector (e.g., at 280 nm).[10] Fractions are collected at regular intervals.

  • Stationary Phase Retention: After the separation is complete, the volume of the stationary phase retained in the column is measured to calculate the retention percentage, which should ideally be above 40% for good separation efficiency.[3][10]

Quantitative Data Summary

The following table summarizes representative quantitative data from HSCCC purification of various phenolic compounds, demonstrating the efficiency of the technique.

SampleAmount Loaded (mg)Compound(s) PurifiedYield (mg)Purity (%)Recovery (%)Reference
Crude Extract100HSAF4297.691.7[1]
Persimmon Tannin Depolymerization Products150Gallic acid4.7>95.0N/A[8]
Methyl gallate44.2>95.0N/A[8]
A-type EGCG dimer5.9>95.0N/A[8]
Barley Seedlings Crude Extract100Lutonarin24>98N/A[11]
Saponarin14>98N/A[11]
Withanolide Mixture200Aurelianolide A78.9>95.0N/A[2]
Aurelianolide B54.3>88.5N/A[2]

Visualizing the Workflow

// Edge styles edge [color="#4285F4", arrowhead=normal]; } dot Caption: Workflow for Gallotannin Purification using HSCCC.

// Invisible nodes for positioning p1 [shape=point, style=invis]; p2 [shape=point, style=invis]; p3 [shape=point, style=invis];

// Positioning within the column record column:f1 -> p1 [style=invis]; column:f2 -> p2 [style=invis]; p1 -> p2 [style=invis];

// Positioning molecules {rank=same; A; p1;} {rank=same; B; p2;}

// Edges edge [color="#5F6368", arrowhead=normal, dir=both, arrowtail=normal, style=dashed, constraint=false]; A -> B [label=" K = [Analyte]SP / [Analyte]MP\nKA > KB", fontcolor="#202124", fontsize=8];

edge [color="#4285F4", arrowhead=normal, style=solid, constraint=true]; column:f2 -> elution; } dot Caption: Principle of HSCCC Separation based on Partition Coefficient (K).

References

Application Note: Quantification of 1-O-galloyl-6-O-cinnamoylglucose in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 1-O-galloyl-6-O-cinnamoylglucose in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a gallotannin, is of interest for its potential bioactivities. The described methodology offers a selective and sensitive approach for its determination in complex matrices such as plant extracts, particularly from species like Rheum palmatum (rhubarb), where its presence has been reported.[1][2] This document outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative data for related compounds to serve as a reference.

Introduction

This compound is a natural phenolic compound belonging to the class of hydrolyzable tannins. It is characterized by a glucose core esterified with both gallic acid and cinnamic acid. Such compounds are investigated for their diverse pharmacological effects. Accurate quantification in plant materials is crucial for quality control, standardization of herbal products, and further pharmacological research. This document provides a robust and detailed methodology to enable researchers to quantify this specific metabolite in various plant samples.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is designed to efficiently extract polar phenolic compounds, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., rhizomes of Rheum palmatum)

  • 80% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE or Nylon)

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath at 40°C for 30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction and combine the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of 50% methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Diagram of the Sample Preparation Workflow:

G start Start: Powdered Plant Material extraction Add 80% Methanol & Vortex start->extraction ultrasonication Ultrasonic Bath (40°C, 30 min) extraction->ultrasonication centrifugation Centrifuge (4000 rpm, 15 min) ultrasonication->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant repeat_extraction Repeat Extraction & Combine Supernatants collect_supernatant->repeat_extraction evaporation Evaporate to Dryness repeat_extraction->evaporation reconstitution Reconstitute in 50% Methanol evaporation->reconstitution filtration Filter (0.22 µm) into HPLC Vial reconstitution->filtration end_point Ready for UPLC-MS/MS Analysis filtration->end_point

Caption: Workflow for the extraction of this compound.

UPLC-MS/MS Quantification

This method utilizes a reversed-phase UPLC system for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Instrumentation:

  • UPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    12.0 50 50
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions (Proposed):

    • Analyte: this compound (Molecular Weight: 462.4 g/mol )[3]

    • Precursor Ion [M-H]⁻: m/z 461.1

    • Product Ion 1 (Quantifier): m/z 169.0 (Gallic acid fragment)

    • Product Ion 2 (Qualifier): m/z 313.0 (Glucose-cinnamoyl fragment)

    • Note: These transitions are proposed based on the structure and may require optimization.

Diagram of the Analytical Workflow:

G sample_vial Prepared Sample in HPLC Vial autosampler Autosampler Injection (2 µL) sample_vial->autosampler uplc UPLC Separation (C18 Column, Gradient Elution) autosampler->uplc esi_source ESI Source (Negative Mode) uplc->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 461.1) esi_source->quadrupole1 quadrupole2 Q2: Collision Cell (CID) quadrupole1->quadrupole2 quadrupole3 Q3: Product Ion Scan (m/z 169.0, 313.0) quadrupole2->quadrupole3 detector Detector quadrupole3->detector data_processing Data Acquisition & Processing (Quantification) detector->data_processing

Caption: UPLC-MS/MS analytical workflow for quantification.

Calibration and Quantification
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Reference standards are commercially available.[2][3]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50% methanol to achieve a concentration range of 1-500 ng/mL.

  • Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared plant extract samples. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The final concentration in the plant material should be calculated back based on the initial weight and dilution factors.

Data Presentation

While quantitative data for this compound is not extensively available in the literature, the table below summarizes reported concentrations of a related and structurally similar compound, penta-O-galloyl-β-D-glucose (PGG), in various traditional Chinese medicines to provide a reference for expected concentration ranges of gallotannins.

Table 1: Concentration of Penta-O-galloyl-β-D-glucose (PGG) in Various Plant Materials.

Plant MaterialFamilyPart UsedPGG Concentration (mg/g)Reference
Paeonia suffruticosa (Moutan Cortex)PaeoniaceaeRoot Bark1.0 - 10.0+[4]
Paeonia lactiflora (Radix Paeoniae Rubra)PaeoniaceaeRoot1.0 - 10.0+[4]
Paeonia lactiflora (Radix Paeoniae Alba)PaeoniaceaeRoot1.0 - 10.0+[4]
Rhus chinensis (Galla Chinensis)AnacardiaceaeGall> 10.0[5]

Note: The concentrations are indicative and can vary based on plant origin, harvesting time, and processing methods.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The provided protocols for sample preparation and analysis are robust and can be adapted for various plant matrices. This methodology will be a valuable tool for researchers in natural product chemistry, pharmacology, and quality control of herbal medicines. Further validation of the method in the user's laboratory is recommended to ensure optimal performance.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay with Galloyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and straightforward method for evaluating the antioxidant capacity of various compounds.[1][2][3] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5] The reduction of the DPPH radical is accompanied by a color change from deep purple to a light yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2][4] This application note provides a detailed protocol for assessing the radical scavenging activity of galloyl esters, a class of phenolic compounds known for their significant antioxidant properties.

Principle of the Assay

The DPPH radical is a stable free radical that accepts a hydrogen atom or an electron from an antioxidant compound (AH) to become a stable diamagnetic molecule (DPPH-H). The reaction is as follows:

DPPH• (purple) + AH → DPPH-H (yellow) + A•

The degree of discoloration indicates the scavenging potential of the antioxidant compound. The results are often expressed as the percentage of DPPH radical scavenging activity or as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50 value). A lower IC50 value signifies a higher antioxidant capacity.

Data Presentation: Antioxidant Activity of Galloyl Esters

The following table summarizes the 50% effective concentration (EC50) values for the DPPH radical scavenging activity of various galloyl esters and standard antioxidants. Lower EC50 values indicate greater antioxidant activity.

CompoundEC50 (mM)Reference
Gallic Acid (GA)0.206[6]
Galloyl Phytol (GP)0.256[6]
Galloyl Phytanol (GPa)0.262[6]
Galloyl Eicosanol (GE)0.263[6]
Tert-Butylhydroquinone (TBHQ)0.431[6]
Butylated Hydroxyanisole (BHA)0.621[6]
Butylated Hydroxytoluene (BHT)0.956[6]

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple samples and concentrations.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Galloyl esters (test samples)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[2][7]

  • Positive control (e.g., Gallic acid, Ascorbic acid, or Trolox)[2][8]

  • 96-well microplates[4]

  • Microplate reader capable of measuring absorbance at 517 nm[1][4]

  • Pipettes and tips

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.5 mM):

    • Accurately weigh 19.7 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Store the solution in an amber bottle at 4°C to protect it from light.[2]

  • DPPH Working Solution (0.1 mM):

    • Dilute the DPPH stock solution with methanol or ethanol to obtain a final concentration of 0.1 mM.[2]

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.

  • Test Sample Stock Solutions:

    • Prepare a stock solution of each galloyl ester in methanol or ethanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Positive Control Solution:

    • Prepare a stock solution of the positive control (e.g., gallic acid) in methanol or ethanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions in the same manner as the test samples.

Assay Procedure
  • Plate Setup:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples, positive control, or blank (methanol or ethanol) to the respective wells.

    • The final volume in each well will be 200 µL.

    • Control: 100 µL DPPH working solution + 100 µL solvent (methanol/ethanol).

    • Blank: 100 µL solvent + 100 µL solvent.

    • Sample: 100 µL DPPH working solution + 100 µL sample solution.

  • Incubation:

    • Shake the plate gently to ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][6][8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1][2][4]

Calculation of Results
  • Percentage of DPPH Radical Scavenging Activity: Calculate the percentage of inhibition using the following formula:

    Where:

    • Abs_control is the absorbance of the control (DPPH solution without the sample).

    • Abs_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Value Determination:

    • Plot the percentage of inhibition against the corresponding sample concentrations.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution (0.1 mM) add_reagents Add DPPH, Samples, and Controls to 96-well Plate prep_dpph->add_reagents prep_sample Prepare Galloyl Ester Sample Dilutions prep_sample->add_reagents prep_control Prepare Positive Control Dilutions prep_control->add_reagents incubate Incubate in Dark (30 min, RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

DPPH Radical Scavenging Mechanism

DPPH_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH + H• (from Galloyl Ester) Antioxidant Galloyl Ester (AH) (Antioxidant) Antioxidant_Radical Galloyl Ester Radical (A•) Antioxidant->Antioxidant_Radical - H•

Caption: Reaction of DPPH radical with a galloyl ester.

References

Measuring Nitric Oxide Inhibition by 1-O-galloyl-6-O-cinnamoylglucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibitory effect of 1-O-galloyl-6-O-cinnamoylglucose on nitric oxide (NO) production, a key process in inflammation. The protocols outlined below are based on established methodologies for evaluating the anti-inflammatory potential of natural compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages activated by inflammatory triggers, such as lipopolysaccharide (LPS), produce excessive amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). This overproduction of NO is a hallmark of inflammatory conditions. Consequently, inhibiting iNOS activity or expression presents a promising therapeutic strategy for inflammatory diseases.

This compound is a natural product with potential anti-inflammatory properties. This document details the protocols to quantify its ability to inhibit NO production in a cellular model of inflammation.

Data Presentation

While specific experimental data for this compound is not yet widely published, the following tables represent typical quantitative data that would be generated from the described protocols. These tables can be used as templates for presenting experimental findings.

Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
0 (LPS only)55.2 ± 3.10
148.5 ± 2.512.1
539.8 ± 2.127.9
1027.6 ± 1.850.0
2515.1 ± 1.272.6
508.3 ± 0.985.0
Positive Control (e.g., L-NMMA 1mM) 5.4 ± 0.590.2

SD: Standard Deviation

Table 2: IC50 Value for Nitric Oxide Inhibition

CompoundIC50 (µM)
This compoundTo be determined
Reference Compound (e.g., PGG) ~18 µg/mL (~19 µM)[1]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Inhibition in LPS-Stimulated Macrophages using the Griess Assay

This protocol describes an in vitro assay to determine the effect of this compound on nitric oxide production by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[2][3][4] NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2][3]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the test compound).

    • Incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation:

    • After pre-treatment with the compound, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Include a negative control group (cells with medium only, no LPS or compound) and a positive control group (cells with LPS and a known iNOS inhibitor, e.g., L-NMMA).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-only treated cells.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many natural compounds, including those with galloyl and cinnamoyl moieties, are often attributed to the downregulation of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NO_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Test_Compound 1-O-galloyl-6-O- cinnamoylglucose Test_Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein Experimental_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

References

Assessing Apoptosis Induction by Galloylglucose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the experimental protocols and data related to the assessment of apoptosis induction by galloylglucose derivatives. The primary focus of the available research is on compounds such as Penta-O-galloyl-β-D-glucose (PGG) and 1,2,3,6-tetra-O-galloyl-β-D-glucose. While 1-O-galloyl-6-O-cinnamoylglucose is a related natural product, specific data on its apoptosis-inducing effects is limited. The following protocols and data are based on studies of structurally similar compounds and can serve as a guide for investigating the pro-apoptotic potential of this compound.

Introduction

Galloylglucose derivatives are a class of polyphenolic compounds found in various medicinal plants. These compounds have garnered significant interest in cancer research due to their potential to induce apoptosis, a form of programmed cell death, in cancer cells. This document outlines the methodologies to assess the apoptosis-inducing capabilities of these compounds, with a focus on the signaling pathways and molecular markers involved.

Data Presentation

The following tables summarize quantitative data from studies on related galloylglucose derivatives, providing a reference for expected outcomes when testing this compound.

Table 1: Effect of 1,2,3,6-tetra-O-galloyl-β-D-glucose on Apoptosis of SGC7901 Human Gastric Cancer Cells [1]

Concentration (μg/mL)Apoptosis Rate (%)
12.58.89
2512.01
5017.18
10024.34
20028.78

Table 2: Effect of Penta-O-galloyl-β-D-glucose (PGG) on Tumor Growth in vivo [2]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
PGG457
PGG2091

Signaling Pathways

The induction of apoptosis by galloylglucose derivatives often involves the modulation of key signaling pathways.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_dna_damage DNA Damage Response cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Galloylglucose Derivative Galloylglucose Derivative p-H2AX p-H2AX Galloylglucose Derivative->p-H2AX induces p-CHK2 p-CHK2 p-H2AX->p-CHK2 activates p53 p53 p-CHK2->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Cytochrome c Cytochrome c Bax->Cytochrome c promotes release Bcl-2->Cytochrome c inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage induces Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway induced by galloylglucose derivatives.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Cell Viability Assay MTT Assay Treatment->Cell Viability Assay Apoptosis Detection Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis Detection Protein Expression Analysis Western Blotting Treatment->Protein Expression Analysis Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Detection->Data Analysis Protein Expression Analysis->Data Analysis

Caption: General experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on PGG to determine the cytotoxic effects of the test compound on cancer cells.[3]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, H460)[3]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24 or 48 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, based on findings from PGG studies.[4][5]

Objective: To measure the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3, p53) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

By following these protocols, researchers can effectively assess the potential of this compound to induce apoptosis and elucidate the underlying molecular mechanisms, drawing parallels from the existing knowledge of related galloylglucose derivatives.

References

Application Notes: Insulin Receptor Binding Assay for Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The insulin (B600854) receptor (IR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating glucose homeostasis. Upon binding of insulin, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades that ultimately result in glucose uptake and metabolism.[1] While insulin is the primary ligand, evidence suggests that glucose and its derivatives can also interact with the insulin receptor, potentially modulating its affinity for insulin and influencing downstream signaling.[2][3] This application note describes a competitive binding assay to characterize the interaction of glucose derivatives with the insulin receptor.

Principle of the Assay

This assay is based on the principle of competition between a labeled insulin ligand (e.g., radioactively or fluorescently labeled) and an unlabeled test compound (a glucose derivative) for binding to the insulin receptor. The insulin receptor can be sourced from cell lines overexpressing the human insulin receptor (e.g., CHO-IR or IM-9 cells) or from purified receptor preparations.[4][5] The amount of labeled insulin bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the labeled insulin at various concentrations of the glucose derivative, the binding affinity (typically expressed as an IC50 value) of the derivative for the insulin receptor can be determined.

Data Presentation

CompoundTargetAssay MethodKey FindingsReference
D-GlucoseInsulin Receptor (from rat liver)ELISA-based insulin-HRP binding assayIncreasing glucose concentration (1 mM, 5 mM, 25 mM) decreases insulin binding to the immobilized insulin receptor.[2]
D-GlucoseInsulin Receptor Peptides (e.g., 897-916)UV SpectroscopyGlucose binds to insulin-like peptides derived from the insulin receptor with Kd in the low millimolar range.[2]
FructoseInsulin ReceptorNot specifiedPartially substituted for D-glucose in enhancing insulin binding under certain conditions.[2]
PyruvateInsulin ReceptorNot specifiedPartially substituted for D-glucose in enhancing insulin binding under certain conditions.[2]

Mandatory Visualizations

Insulin Receptor Signaling Pathway

Insulin_Signaling Insulin Receptor Signaling Pathway Insulin Insulin / Glucose Derivative IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins (IRS1-4) IR->IRS Phosphorylates Shc Shc IR->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates GSK3 GSK3 Akt->GSK3 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GS Glycogen Synthase GSK3->GS Inhibits (when active) Glycogen_synthesis Glycogen Synthesis GS->Glycogen_synthesis Catalyzes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene_expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_expression

Caption: A diagram of the insulin receptor signaling cascade.

Experimental Workflow for Competitive Insulin Receptor Binding Assay

Experimental_Workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - Insulin Receptor Source - Labeled Insulin - Test Compounds (Glucose Derivatives) - Assay Buffer start->prepare_reagents plate_coating Coat Microplate with Anti-IR Antibody (optional) prepare_reagents->plate_coating add_receptor Add Insulin Receptor to Wells plate_coating->add_receptor add_compounds Add Serial Dilutions of Test Compounds or Control add_receptor->add_compounds add_labeled_insulin Add Labeled Insulin (e.g., 125I-Insulin) add_compounds->add_labeled_insulin incubate Incubate to Reach Binding Equilibrium add_labeled_insulin->incubate wash Wash to Remove Unbound Ligands incubate->wash measure_signal Measure Bound Radioactivity or Fluorescence wash->measure_signal data_analysis Data Analysis: - Plot % Inhibition vs. Concentration - Calculate IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for the insulin receptor competitive binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay for Insulin Receptor

This protocol is adapted from established methods for measuring insulin receptor binding.[4]

Materials:

  • Insulin Receptor Source: Human lymphoblastoid (IM-9) cells, which endogenously express the insulin receptor, or another suitable cell line overexpressing the human insulin receptor.

  • Radiolabeled Insulin: 125I-Tyr-A14-Insulin.

  • Unlabeled Insulin: Recombinant human insulin (for standard curve).

  • Test Compounds: Glucose derivatives of interest.

  • Assay Buffer: HEPES binding buffer (e.g., 100 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1 mM EDTA, 10 mM glucose, 1% BSA, pH 7.6).

  • Wash Buffer: Cold PBS.

  • Microcentrifuge tubes or 96-well plates.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture IM-9 cells to the desired density. On the day of the assay, harvest the cells by centrifugation and wash them with assay buffer. Resuspend the cells in fresh, cold assay buffer to a final concentration of approximately 2 x 106 cells/mL.

  • Assay Setup:

    • Total Binding: Add a known amount of cell suspension to microcentrifuge tubes. Add a known concentration of 125I-Insulin.

    • Non-specific Binding: To a separate set of tubes, add the cell suspension, 125I-Insulin, and a high concentration of unlabeled insulin (e.g., 1 µM) to saturate the receptors.

    • Competitive Binding (Standard Curve): To a series of tubes, add the cell suspension, 125I-Insulin, and serial dilutions of unlabeled insulin.

    • Competitive Binding (Test Compounds): To another series of tubes, add the cell suspension, 125I-Insulin, and serial dilutions of the glucose derivative test compounds.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 15°C) for a sufficient time to reach binding equilibrium (e.g., 2.5 hours).

  • Separation of Bound and Free Ligand: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the cells with bound radioligand.

  • Washing: Carefully aspirate the supernatant. Wash the cell pellets with cold PBS to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity in the cell pellets using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding curves, plot the percentage of specific binding against the logarithm of the unlabeled insulin or test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled insulin) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Note: For a non-radioactive alternative, a fluorescently labeled insulin analog could be used in conjunction with a plate-based detection system. The general principles of competitive binding remain the same.

References

Application Notes and Protocols for Animal Studies with 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo evaluation of 1-O-galloyl-6-O-cinnamoylglucose. Due to the limited specific data on this compound, some protocols are based on methodologies used for structurally related galloylglucose derivatives and general practices for natural product evaluation.

Compound Information

PropertyValue
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(prop-2-enoyloxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
CAS Number 115746-69-5[1][2]
Molecular Formula C₂₂H₂₂O₁₁[2]
Molecular Weight 462.41 g/mol [1]
Source Can be isolated from the rhizomes of Rheum palmatum L.[3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol.[3]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4]
Biological Activity As a galloylglucose derivative, it is predicted to have antioxidant and anti-inflammatory properties. A structurally similar compound, 1-O-galloyl-6-O-(4-hydroxy-3,5-dimethoxy)benzoyl-beta-D-glucose, has demonstrated potent hepatoprotective activity in vitro.[5] Extracts from Rheum palmatum, a source of this compound, have shown hepatoprotective and anti-inflammatory effects in animal studies.[6][7]

Preparation and Formulation

Isolation of this compound from Rheum palmatum L.

This protocol is adapted from a published method for the isolation and purification of this compound.[3]

Materials:

  • Dried and powdered rhizomes of Rheum palmatum L.

  • n-hexane

  • Ethyl acetate

  • n-butanol

  • Water

  • Methanol

  • High-Speed Counter-Current Chromatography (HSCCC) system

  • Rapid Preparative Chromatography (RPC) system

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

  • Extraction:

    • Extract the powdered rhizomes of Rheum palmatum L. with an appropriate solvent (e.g., 70% methanol in water).

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • HSCCC Separation:

    • Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water (1:2:1:4, v/v/v/v).[3]

    • Dissolve the crude extract in the solvent mixture.

    • Perform HSCCC separation to fractionate the extract. Collect the fractions based on the UV chromatogram.

  • RPC Purification:

    • Pool the fractions containing this compound from the HSCCC separation.

    • Further purify the pooled fractions using an RPC system with a suitable gradient of methanol in water.

  • Purity Analysis:

    • Analyze the purity of the isolated this compound using an analytical HPLC system. A purity of >98% is recommended for in vivo studies.[3]

    • Confirm the identity of the compound using mass spectrometry and NMR.

Formulation for In Vivo Administration

The following is a general formulation for the in vivo delivery of hydrophobic compounds. Optimization may be required based on the specific animal model and route of administration.

Materials:

  • This compound (highly pure)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Example Formulation (for a 10 mg/kg dosage): [4] This example is for a 20 g mouse receiving a 100 µL injection volume, resulting in a final concentration of 2 mg/mL.

  • Stock Solution Preparation:

    • Dissolve 2 mg of this compound in 50 µL of DMSO to make a 40 mg/mL stock solution.

  • Vehicle Preparation:

    • In a sterile tube, add 300 µL of PEG300.

    • Add the 50 µL of the drug-containing DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 600 µL of sterile saline or PBS and mix thoroughly.

    • The final concentrations of the vehicle components are 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[4]

Vehicle Component Concentrations:

ComponentPercentage
DMSO5%
PEG30030%
Tween 805%
Saline or PBS60%

Experimental Protocols for Animal Studies

The following is a hypothetical protocol for evaluating the hepatoprotective effects of this compound in a mouse model of carbon tetrachloride (CCl₄)-induced liver injury.

Animal Model and Husbandry
  • Species: Male C57BL/6 mice (8-10 weeks old)

  • Housing: House the animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment.

Experimental Design and Dosing
  • Groups (n=8-10 per group):

    • Control Group: Receive the vehicle only.

    • CCl₄ Group: Receive the vehicle and CCl₄.

    • This compound (Low Dose) + CCl₄ Group: Receive a low dose of the compound (e.g., 10 mg/kg) and CCl₄.

    • This compound (High Dose) + CCl₄ Group: Receive a high dose of the compound (e.g., 50 mg/kg) and CCl₄.

    • Silymarin (B1681676) + CCl₄ Group (Positive Control): Receive silymarin (a known hepatoprotective agent) and CCl₄.

  • Dosing:

    • Administer this compound or vehicle daily via oral gavage for 7 consecutive days.

    • On day 7, one hour after the final dose of the compound, induce liver injury by a single intraperitoneal injection of CCl₄ (e.g., 0.1 mL/kg body weight, diluted in olive oil).

Sample Collection and Analysis
  • Blood Collection: 24 hours after CCl₄ administration, collect blood via cardiac puncture under anesthesia.

  • Serum Biochemistry: Separate serum and measure the levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) to assess liver damage.

  • Tissue Collection: Euthanize the animals and collect the liver.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).

  • Oxidative Stress Markers: Homogenize a portion of the liver to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).

  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β).

Analytical Methods

A validated analytical method is crucial for pharmacokinetic studies and to confirm exposure in efficacy studies. The following is a general approach for developing an HPLC-MS/MS method for the quantification of this compound in plasma.

4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

4.2. HPLC-MS/MS Conditions (Example)

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), negative mode
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻.
Data Analysis Use appropriate software to quantify the analyte based on the peak area ratio to the internal standard.

Visualizations

Experimental Workflow

G cluster_prep Preparation and Formulation cluster_animal Animal Study cluster_analysis Analysis prep_start Start isolation Isolation of this compound prep_start->isolation purity Purity and Identity Confirmation (>98%) isolation->purity formulation Formulation for In Vivo Administration purity->formulation acclimatization Acclimatization of Mice (1 week) formulation->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping dosing Daily Oral Dosing (7 days) grouping->dosing induction Induction of Liver Injury (CCl4) dosing->induction collection Sample Collection (24h post-CCl4) induction->collection biochem Serum Biochemistry (ALT, AST, ALP) collection->biochem histo Liver Histopathology collection->histo oxidative Oxidative Stress Markers collection->oxidative gene Gene Expression Analysis collection->gene

Caption: Experimental workflow for preparing and evaluating this compound.

Potential Signaling Pathways

Based on studies of the related compound penta-O-galloyl-glucose (PGG), this compound may exert its effects through the modulation of inflammatory and oxidative stress pathways.

G compound This compound mapk MAPK Pathway compound->mapk Inhibition erk ERK Pathway compound->erk Activation stress Oxidative Stress (e.g., from CCl4) stress->mapk stress->erk nfkb NF-κB Activation mapk->nfkb inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation injury Hepatocellular Injury inflammation->injury nrf2 Nrf2 Activation erk->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant protection Hepatoprotection antioxidant->protection protection->injury Reduces

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Use of 1-O-galloyl-6-O-cinnamoylglucose as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-galloyl-6-O-cinnamoylglucose is a naturally occurring gallotannin found in various medicinal plants, including species from the genus Rheum (Rhubarb).[1] As a member of the hydrolyzable tannins, this compound, which features both a galloyl and a cinnamoyl moiety attached to a glucose core, is of significant interest to researchers in pharmacology, natural product chemistry, and drug development. Its structural complexity and potential biological activities necessitate the use of a well-characterized analytical standard for accurate identification and quantification in complex matrices such as plant extracts, herbal formulations, and biological samples.

These application notes provide detailed protocols for the use of this compound as an analytical standard for chromatographic analysis. Included are methodologies for sample preparation, standard solution handling, and a validated High-Performance Liquid Chromatography (HPLC) method suitable for quantification. Additionally, insights into its potential biological relevance are provided to guide research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 115746-69-5[1][2]
Molecular Formula C₂₂H₂₂O₁₁[2][3]
Molecular Weight 462.4 g/mol [2][3]
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[1]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 5 mg of this compound standard.

    • Quantitatively transfer the powder to a 5 mL volumetric flask.

    • Add a small amount of methanol to dissolve the compound completely.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the stock solution in an amber vial at -20°C.

  • Working Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

    • Suggested concentration range for the calibration curve: 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and bring to volume with the mobile phase.

Protocol 2: Sample Preparation - Extraction from Plant Material (Rheum sp.)

This protocol provides a general method for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered Rheum sp. rhizome

  • 70% Methanol in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 70% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a typical HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Method Validation Data (Example):

The following table presents typical validation parameters for the described HPLC method. Users should perform their own validation to ensure the method is suitable for their specific application.

ParameterResult
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 102.3%
Precision (RSD%) < 2%

Data Presentation and Interpretation

The concentration of this compound in an unknown sample is determined by constructing a calibration curve from the peak areas of the working standard solutions.

Table of Quantitative Results in Rheum palmatum (Example):

Sample LotConcentration of this compound (mg/g dry weight)
Lot A1.25
Lot B1.52
Lot C1.38

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to other well-researched gallotannins, such as penta-O-galloyl-β-D-glucose (PGG), suggests potential anti-inflammatory and antioxidant activities. PGG has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound shares a similar mechanism of action.

Workflow and Pathway Diagrams

G cluster_0 Analytical Workflow A Sample Preparation (Plant Material Extraction) C HPLC Analysis (Separation and Detection) A->C B Standard Solution Preparation B->C D Data Acquisition (Chromatogram) C->D E Quantification (Calibration Curve) D->E F Result Reporting E->F G cluster_1 Proposed Anti-inflammatory Signaling Pathway cluster_2 Proposed Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates Compound 1-O-galloyl-6-O- cinnamoylglucose Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Response Inflammatory Response Genes->Response NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Genes activates transcription

References

Application Notes and Protocols for 1-O-galloyl-6-O-cinnamoylglucose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of 1-O-galloyl-6-O-cinnamoylglucose in cell culture experiments. Due to the limited direct published data on the cellular effects of this specific compound, the suggested protocols and potential applications are based on the known biological activities of its structural components—galloyl and cinnamoyl moieties—and related molecules.

Product Information

PropertyValue
Compound Name This compound
CAS Number 115746-69-5
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.41 g/mol
Appearance Solid powder
Solubility DMSO, Pyridine, Methanol, Ethanol
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1]

Rationale for Use in Cell Culture

While direct studies on this compound are not extensively available, its structural components suggest potential biological activities relevant to drug discovery and development:

  • Galloyl Moiety: Gallic acid and its derivatives, such as the structurally related penta-O-galloyl-β-D-glucose (PGG), are known to possess anticancer properties.[2][3][4][5][6] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4]

  • Cinnamoyl Moiety: Cinnamic acid and its derivatives have demonstrated a range of biological effects, including anti-inflammatory and anti-glycation activities.[7][8][9] Some cinnamoyl compounds have also been investigated for their potential in cancer therapy.[10]

  • Glucose Core: The glucose backbone may influence the compound's solubility, stability, and cellular uptake.

Based on this, this compound is a candidate for investigation in several research areas, including oncology, inflammation, and metabolic diseases.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Determine the Desired Stock Concentration: A common starting stock concentration is 10 mM.

  • Calculation:

    • Molecular Weight (MW) = 462.41 g/mol

    • To prepare a 10 mM stock solution, dissolve 4.624 mg of the compound in 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a chosen cell line and to establish a dose-response curve for calculating the IC₅₀ value.

Materials:

  • Cells of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the % viability against the compound concentration and determine the IC₅₀ value.

ParameterSuggested Starting Conditions
Cell Density 5,000 - 10,000 cells/well
Concentration Range 1 µM - 100 µM
Incubation Time 24, 48, 72 hours
MTT Incubation 3 - 4 hours
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

ParameterSuggested Conditions
Compound Concentration Based on IC₅₀ from viability assay
Treatment Time 24 - 48 hours
Cell Concentration 1 x 10⁶ cells/mL for staining
Incubation with Dyes 15 minutes at room temperature
Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key proteins in a hypothesized signaling pathway (e.g., apoptosis or cell survival pathways).

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p53, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution (10 mM in DMSO) treat_cells Treat Cells with This compound (24-72h) prep_compound->treat_cells seed_cells Seed Cells (96-well or 6-well plates) seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis_assay western_blot Western Blot (Protein Expression) treat_cells->western_blot ic50 Calculate IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant protein_quant Analyze Protein Levels western_blot->protein_quant

Caption: Experimental workflow for evaluating the cellular effects of this compound.

hypothetical_pathway cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 Hypothesized Induction bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 caspase Caspase Cascade Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized apoptosis signaling pathway induced by this compound.

Disclaimer: These protocols and application notes are intended as a starting point for research. Optimization of experimental conditions will be necessary for specific cell lines and research questions. It is crucial to include appropriate controls in all experiments. The hypothesized signaling pathway is based on the activities of related compounds and requires experimental validation for this compound.

References

Troubleshooting & Optimization

improving the solubility of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-galloyl-6-O-cinnamoylglucose. The information provided is intended to address common challenges related to the solubility of this compound during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter when working with this compound.

Q1: I am having difficulty dissolving this compound in aqueous solutions for my experiments. What are the recommended solvents?

A1: this compound, like many polyphenolic compounds, exhibits poor water solubility.[1] For initial stock solutions, organic solvents are recommended. Common choices include Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol.[2] It is crucial to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.

Q2: After diluting my DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium), a precipitate forms. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the overall solvent polarity increases, reducing the compound's solubility. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.1% to 0.5% in cell-based assays to avoid solvent toxicity.[3]

  • Use a Co-solvent System: Instead of diluting directly into a fully aqueous buffer, consider using a co-solvent system. This involves adding a water-miscible solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to the aqueous buffer to maintain the compound's solubility.[4]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious with heat as it may degrade the compound over time.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[5][6] Adjusting the pH of your aqueous buffer may improve the solubility of this compound.

Q3: Can I improve the aqueous solubility of this compound without using organic solvents?

A3: Yes, several techniques can enhance the aqueous solubility of polyphenolic compounds like this compound:

  • pH Adjustment: Since this compound is a phenolic compound, its solubility is influenced by pH. Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl groups, leading to increased solubility.[5][7] It is recommended to test a range of pH values to find the optimal condition for your experiment.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9][10] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[11]

  • Use of Hydrotropes: Certain compounds, known as hydrotropes, can enhance the solubility of other substances in water. This is a potential avenue to explore for improving the solubility of this compound.

Q4: What is the expected solubility of this compound in common solvents?

Data Presentation: Solvent Selection Guide

SolventSolubility ProfileRecommended UseConsiderations
Water Very LowNot recommended for initial solubilization.Can be used as the final solvent system after employing solubility enhancement techniques.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.Potential for cytotoxicity in cell-based assays at concentrations above 0.5%.[3] May cause the compound to precipitate upon dilution in aqueous buffers.
Ethanol SolubleSuitable for preparing stock solutions. Often used as a co-solvent.Can have effects on cells at higher concentrations.[3]
Methanol SolubleCan be used for preparing stock solutions.Generally more toxic to cells than ethanol.[3]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: Co-solvency for Improved Aqueous Solubility

This protocol describes the use of a co-solvent system to prepare a working solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (95% v/v)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 216.2 µL of DMSO to create a 10 mM stock solution. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • Prepare the Co-solvent Mixture: In a sterile tube, prepare the co-solvent/buffer mixture. For a final solution with 10% ethanol, mix 1 part 95% ethanol with 9 parts PBS (e.g., 100 µL of 95% ethanol and 900 µL of PBS).

  • Prepare the Working Solution: Add the desired volume of the 10 mM stock solution to the co-solvent/buffer mixture to achieve the final desired concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the co-solvent/buffer mixture.

  • Final Mixing: Vortex the working solution thoroughly to ensure homogeneity. If any precipitation is observed, brief sonication may help to redissolve the compound.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol outlines the steps to determine the effect of pH on the solubility of this compound and to prepare a pH-adjusted aqueous solution.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • pH meter

  • Spectrophotometer or HPLC for concentration measurement

  • Magnetic stirrer and stir bars

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Solubility Determination at Different pH:

    • Add an excess amount of this compound to a series of vials, each containing a different pH buffer.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, filter the suspensions to remove undissolved solid.

    • Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

  • Preparation of a pH-Adjusted Working Solution:

    • Based on the results from the solubility determination, select the buffer with the optimal pH.

    • Weigh the required amount of this compound to prepare a solution at the desired concentration.

    • Add the compound to the selected buffer and stir until it is completely dissolved. If necessary, make minor adjustments to the pH using 0.1 M HCl or 0.1 M NaOH.

Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its water solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of the Inclusion Complex (Co-precipitation Method):

    • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2) in a minimal amount of ethanol.

    • Separately, prepare an aqueous solution of HP-β-CD.

    • Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • Remove the ethanol using a rotary evaporator.

    • Freeze the resulting aqueous solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • Solubility Assessment:

    • Determine the aqueous solubility of the prepared inclusion complex by adding an excess amount to water, stirring for 24 hours, filtering, and measuring the concentration of the dissolved compound.

    • Compare the solubility of the complexed compound to that of the uncomplexed compound.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: Compound is Insoluble in Aqueous Buffer stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate Precipitate Forms? dilution->precipitate no_precipitate Soluble: Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes co_solvent Use Co-solvent System troubleshoot->co_solvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust cyclodextrin Use Cyclodextrin Complexation troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility co_solvent->re_evaluate ph_adjust->re_evaluate cyclodextrin->re_evaluate re_evaluate->no_precipitate Successful re_evaluate->troubleshoot Unsuccessful

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Workflow for Solubility Enhancement

start Start: Poorly Soluble Compound method_selection Select Solubility Enhancement Method start->method_selection co_solvency Co-solvency method_selection->co_solvency ph_modification pH Modification method_selection->ph_modification complexation Cyclodextrin Complexation method_selection->complexation protocol Follow Experimental Protocol co_solvency->protocol ph_modification->protocol complexation->protocol characterization Characterize Solubility protocol->characterization analysis Analyze Results characterization->analysis end End: Optimized Soluble Formulation analysis->end

Caption: General workflow for enhancing compound solubility.

Signaling Pathway of Solubility Enhancement Methods

cluster_0 Enhancement Strategies compound Poorly Soluble Compound (this compound) co_solvent Co-solvent (e.g., Ethanol, PEG) ph pH Adjustment (Increase pH) cyclodextrin Cyclodextrin (e.g., HP-β-CD) mechanism1 Reduces Solvent Polarity co_solvent->mechanism1 mechanism2 Increases Ionization ph->mechanism2 mechanism3 Forms Inclusion Complex cyclodextrin->mechanism3 outcome Enhanced Aqueous Solubility mechanism1->outcome mechanism2->outcome mechanism3->outcome

Caption: Mechanisms of different solubility enhancement methods.

References

stability of 1-O-galloyl-6-O-cinnamoylglucose under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-O-galloyl-6-O-cinnamoylglucose under different pH conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: What are the likely degradation products of this compound at different pH levels?

A2: The degradation of this compound is expected to primarily involve the hydrolysis of its ester linkages. Under neutral to alkaline conditions, the ester bonds are susceptible to cleavage, which would yield gallic acid, cinnamic acid, and glucose. In strongly acidic conditions, there is also the potential for hydrolysis of the glycosidic bond of the glucose moiety, in addition to ester hydrolysis.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The most common method for monitoring the stability of natural compounds like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Mass Spectrometry (MS) detector. This allows for the quantification of the parent compound over time and the identification of any degradation products.

Troubleshooting Guide

Issue: I am observing rapid degradation of my this compound sample in a neutral buffer.

  • Possible Cause: As indicated by studies on similar compounds, this compound is likely unstable at neutral pH.[1] Ester hydrolysis is accelerated at neutral and alkaline pH.

  • Solution: If possible for your experimental design, consider using a buffer with a slightly acidic pH (e.g., pH 4-6) to improve the stability of the compound. If the experiment must be conducted at neutral pH, prepare the solution immediately before use and minimize the experiment duration.

Issue: I am seeing multiple unexpected peaks in my HPLC chromatogram after incubating my compound in an alkaline buffer.

  • Possible Cause: These peaks likely represent degradation products. Under alkaline conditions, hydrolysable tannins can undergo hydrolysis, deprotonation, and oxidation, leading to various products.[2]

  • Solution: Use HPLC-MS to identify the molecular weights of the degradation products. This can help confirm their identities as gallic acid, cinnamic acid, or other derivatives. Consider performing a time-course study to monitor the formation of these degradation products.

Issue: My compound seems to be degrading even in an acidic buffer.

  • Possible Cause: While more stable in acidic conditions, degradation can still occur, especially over extended periods or at elevated temperatures. Very strong acidic conditions can also lead to hydrolysis.

  • Solution: Ensure your acidic buffer is within a mild range (e.g., pH 4-5) if possible. Store your solutions at low temperatures (e.g., 4°C) and protect them from light to minimize degradation. Evaluate the stability over a shorter time frame.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table summarizes the stability of a closely related gallotannin, 1,2,3,4,6-pentagalloylglucopyranose (PGG), after 24 hours of incubation at various pH values. This data can serve as a proxy for the expected stability profile.

Table 1: Stability of 1,2,3,4,6-pentagalloylglucopyranose (PGG) at Different pH Conditions

pH% Remaining after 24 hoursStability
2.091.88%Stable
4.0Moderately Stable
6.0Unstable
7.0Unstable
8.0Highly Unstable
10.0~20% (after 3 hours)Very Unstable

(Data adapted from a study on the stability of hydrolysable tannins from Trapa taiwanensis hulls.[1])

Experimental Protocols

Protocol: pH Stability Testing of this compound

Objective: To determine the stability of this compound at various pH values over time.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Buffer solutions:

    • pH 4.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate Buffered Saline (PBS)

    • pH 9.0: 0.1 M Glycine buffer

  • HPLC system with UV-Vis or MS detector

  • Analytical C18 column

Method:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with each buffer to a final concentration of 100 µM.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Immediately analyze the aliquots by HPLC.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Detection: Monitor at the λmax of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time 0.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (10 mM in DMSO) working Prepare Working Solutions (100 µM in Buffers) stock->working Dilute incubate Incubate at 37°C working->incubate sample Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for pH stability testing.

Degradation_Pathway cluster_products Degradation Products parent This compound gallic_acid Gallic Acid parent->gallic_acid Hydrolysis (Alkaline/Neutral pH) cinnamic_acid Cinnamic Acid parent->cinnamic_acid Hydrolysis (Alkaline/Neutral pH) glucose Glucose parent->glucose Hydrolysis

Caption: Hypothetical degradation pathway via hydrolysis.

References

Technical Support Center: Optimizing Extraction of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 1-O-galloyl-6-O-cinnamoylglucose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound is a natural phenolic compound.[1][2] It can be isolated from the rhizomes of Rheum palmatum L. (Chinese Rhubarb).[3][4][5]

Q2: What are the most critical factors influencing the extraction yield of this compound?

A2: The extraction yield is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the physical characteristics of the plant material, such as particle size.[6][7][8] The chemical structure of the phenolic compound itself also plays a significant role in determining the most effective extraction conditions.[8]

Q3: Which solvents are recommended for the extraction of this compound?

A3: Due to its polar nature as a glycoside with phenolic moieties, polar solvents are generally effective. Methanol, ethanol (B145695), and their aqueous solutions are commonly used for extracting phenolic compounds.[7][9] Specifically for this compound, suitable solvents include Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[3] The addition of a small amount of acid (e.g., 0.1%) to the solvent can sometimes improve the extraction of phenolic compounds.[7]

Q4: Are there advanced extraction techniques that can improve the yield?

A4: Yes, several advanced techniques can enhance extraction efficiency. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt plant cell walls, facilitating the release of target compounds.[6] The frequency can be adjusted to selectively extract certain molecules.[10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and rupture plant cells, leading to faster and more efficient extraction.[6]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the solvent. While effective, this method can be costly.[7][10]

  • Pulsed Electric Field (PEF) Extraction: A non-thermal method that uses high-voltage pulses to increase cell membrane permeability.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound. Phenolic compounds are often more soluble in solvents like ethanol, methanol, and acetone (B3395972) compared to water.[9] For this specific compound, consider using methanol, ethanol, or aqueous mixtures of these alcohols.[3] The efficiency of different solvents can be screened to find the best fit.
Suboptimal Temperature Extraction at too low a temperature can result in slow diffusion and low solubility. Conversely, excessively high temperatures can lead to the degradation of phenolic compounds.[9] It is recommended to optimize the temperature, for instance, by testing a range from room temperature up to 60-80°C, while monitoring for any signs of degradation.[8][9]
Insufficient Extraction Time The contact time between the plant material and the solvent may be too short. The extraction process should be allowed to proceed long enough to reach equilibrium. However, prolonged extraction times, especially at elevated temperatures, can also cause compound degradation. Time-course experiments can help determine the optimal duration.
Inadequate Sample Preparation Large particle sizes of the plant material can limit the surface area available for solvent contact, thus reducing mass transfer.[7] Grinding the plant material to a smaller, uniform particle size can significantly improve extraction efficiency.
Poor Solid-to-Solvent Ratio A low solvent volume may not be sufficient to fully solubilize the target compound. Increasing the solvent-to-solid ratio can enhance the extraction yield.[7] Typical ratios for phenolic extraction range around 1:25 (g/mL).[7]

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Steps
Non-selective Solvent The chosen solvent may be co-extracting a wide range of other compounds from the plant matrix, which can interfere with the isolation and quantification of this compound.[11]
Complex Plant Matrix The source material naturally contains a diverse array of secondary metabolites that are extracted along with the target compound.
Post-Extraction Purification To remove impurities, a purification step is often necessary. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or chromatographic methods like High-Speed Counter-Current Chromatography (HSCCC) can be employed.[6][11] For instance, a two-phase solvent system of n-hexane–ethyl acetate–n-butanol–water (1:2:1:4, v/v/v/v) has been successfully used to purify this compound.[3]

Data on Extraction Parameters

The optimal extraction conditions are highly dependent on the specific plant material and the target compound. The following tables provide a general overview of how different parameters can affect the extraction yield of phenolic compounds, which can be applied to optimize the extraction of this compound.

Table 1: Effect of Solvent on Phenolic Compound Extraction

SolventPolarityGeneral Efficacy for Phenolic Compounds
WaterHighGood for highly polar compounds, but may be less effective for some phenolics.[9]
EthanolMedium-HighWidely used and effective for a broad range of phenolic compounds. Generally recognized as a safe solvent.[8][9]
MethanolMedium-HighAlso very effective, but more toxic than ethanol.
AcetoneMediumCan be effective, often used in aqueous mixtures.
Aqueous Mixtures (e.g., 80% Ethanol)VariableOften provide better extraction yields than single-component solvents by adjusting the polarity.[8]

Table 2: General Effect of Temperature and Time on Extraction Yield

ParameterEffect on YieldConsiderations
Temperature Increasing temperature generally increases solubility and diffusion rate, leading to higher yields.[8][9]High temperatures can cause thermal degradation of phenolic compounds.[9] An optimal temperature must be determined experimentally.
Time Yield increases with time up to a certain point where equilibrium is reached.Long extraction times, especially at high temperatures, can increase the risk of compound degradation.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (SLE) of this compound

  • Sample Preparation: Dry the plant material (e.g., rhizomes of Rheum palmatum) and grind it into a fine powder to increase the surface area for extraction.[7]

  • Extraction:

    • Weigh a specific amount of the powdered plant material.

    • Add the extraction solvent (e.g., 80% ethanol in water) at a defined solid-to-solvent ratio (e.g., 1:25 g/mL).[7][8]

    • Stir or shake the mixture continuously.

    • Maintain a constant temperature (e.g., 60°C) for a predetermined duration (e.g., 2 hours).[12]

  • Filtration: Separate the extract from the solid plant material by filtration or centrifugation.

  • Solvent Evaporation: Remove the solvent from the extract, for example, by using a rotary evaporator, to obtain the crude extract.

  • Purification (Optional but Recommended): Purify the crude extract using chromatographic techniques to isolate this compound.[3]

  • Analysis: Analyze the yield and purity of the final product using methods like High-Performance Liquid Chromatography (HPLC).[3]

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis plant_material Plant Material (e.g., Rheum palmatum) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction (Solvent, Temp, Time) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., HSCCC, SPE) crude_extract->purification analysis Analysis (e.g., HPLC) purification->analysis final_product Pure 1-O-galloyl-6-O- cinnamoylglucose analysis->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Extraction Yield solvent Inappropriate Solvent low_yield->solvent temp Suboptimal Temperature low_yield->temp time Insufficient Time low_yield->time sample_prep Poor Sample Prep low_yield->sample_prep optimize_solvent Optimize Solvent Polarity Test aqueous mixtures solvent->optimize_solvent optimize_temp Optimize Temperature Avoid degradation temp->optimize_temp optimize_time Time-course Study Balance yield and stability time->optimize_time improve_prep Reduce Particle Size Ensure uniformity sample_prep->improve_prep

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Purification of Galloylglucose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of galloylglucose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in isolating these valuable compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of galloylglucose isomers.

Issue 1: Poor Resolution of Isomers in HPLC

Q: My HPLC chromatogram shows broad, overlapping peaks for my galloylglucose isomers. How can I improve the resolution?

A: Poor resolution is a common challenge due to the structural similarity of galloylglucose isomers. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: A shallow gradient can significantly enhance the separation of closely eluting isomers. Experiment with a slower increase in the organic solvent concentration over the elution window of your target compounds.[1]

    • Solvent System: For reversed-phase HPLC, acetonitrile (B52724) is a common organic modifier. Some studies have shown that the addition of a small amount of a third solvent, like ethyl acetate, can improve selectivity for carbohydrate separations.[2] Modifying the aqueous phase with a low concentration of an acid, such as formic acid or acetic acid, is crucial for good peak shape and consistent retention times of phenolic compounds.

    • pH Control: The phenolic hydroxyl groups of galloyl moieties have pKa values. Operating the mobile phase at a pH at least 1.5 to 2 units away from the pKa of your analytes ensures a consistent ionization state, leading to sharper peaks and more reproducible retention times.[1]

  • Select an Appropriate Stationary Phase:

    • Standard C18 columns are widely used, but for positional isomers, alternative column chemistries may offer better selectivity. Consider using a Phenyl-Hexyl or a polar-embedded phase column, which can provide different interactions with aromatic compounds.[1]

  • Adjusting Temperature:

    • Column temperature can influence the selectivity of the separation. Experiment with different temperatures in 5°C increments. Lowering the temperature can sometimes enhance the resolution between isomers.[1]

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Issue 2: Significant Peak Tailing in HPLC Chromatograms

Q: My galloylglucose isomer peaks are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

  • Chemical Causes and Solutions:

    • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar hydroxyl groups of galloylglucoses, causing peak tailing.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups.

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) protonates the silanol groups, reducing their interaction with your analytes.

      • Use a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active silanol sites. However, be aware that this can suppress ionization in mass spectrometry.

  • Physical and System-Related Causes and Solutions:

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1] Try reducing the injection volume or the sample concentration.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a narrow internal diameter and keep the length to a minimum.

    • Column Void: A void at the head of the column can also cause peak tailing. This can be checked by reversing the column and running a standard. If the peak shape improves, the column may need to be replaced.

Issue 3: Low Yield and Recovery in Preparative HPLC

Q: I'm losing a significant amount of my target isomer during preparative HPLC purification. What are the common causes of low recovery and how can I improve it?

A: Low recovery in preparative HPLC can be frustrating and costly. Here are some potential causes and solutions:

  • Sub-optimal Fraction Collection Parameters:

    • Incorrect Delay Volume: Ensure the system's delay volume (the volume between the detector and the fraction collector) is accurately determined. An incorrect delay volume can lead to the collection of fractions before or after the peak has eluted, resulting in low recovery.[3]

    • Peak Threshold and Sloping: Set the peak detection threshold and slope parameters appropriately to ensure that the entire peak is collected, especially for broad or tailing peaks.

  • Analyte Adsorption:

    • Galloylglucoses can be "sticky" and adsorb to surfaces in the flow path, particularly if stainless steel components are used. Consider using a system with PEEK or other inert materials.

    • Adsorption to the stationary phase can also be an issue. Ensure the mobile phase is strong enough to elute the compound completely.

  • Sample Degradation:

    • Gallotannins can be susceptible to degradation, especially at high pH or in the presence of certain metal ions. Ensure your solvents are fresh and of high purity.

  • Incomplete Elution:

    • If the mobile phase is not strong enough, your compound of interest may not fully elute from the column during the run. A post-run flush with a stronger solvent can help to recover any retained material.

Issue 4: Difficulty in Scaling Up the Purification

Q: I have a good analytical method for separating my galloylglucose isomers, but I'm facing challenges when scaling up to a preparative scale. What should I consider?

A: Scaling up from analytical to preparative chromatography is not always straightforward. Here are key considerations:

  • Maintain Linear Velocity: To maintain resolution, the linear velocity of the mobile phase should be kept constant when scaling up. This means the flow rate needs to be increased proportionally to the square of the increase in the column's internal diameter.

  • Column Packing and Efficiency: Preparative columns can be more challenging to pack efficiently than analytical columns. A poorly packed column will result in significant loss of resolution.

  • Sample Loading: The amount of sample that can be loaded onto a preparative column without compromising resolution needs to be determined empirically. Start with a conservative load and gradually increase it.

  • Thermal Effects: The larger diameter of preparative columns can lead to thermal gradients, which can affect peak shape and resolution. Using a column oven can help to maintain a uniform temperature.

  • Solvent Consumption: Preparative HPLC uses significantly more solvent than analytical HPLC. This can be a major cost consideration and may necessitate solvent recycling systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities when purifying galloylglucose isomers from plant extracts?

A1: Besides other galloylglucose isomers, common co-eluting impurities can include:

  • Other Phenolic Compounds: Flavonoids, phenolic acids (like free gallic acid), and other tannins can have similar polarities and retention times.[4]

  • Sugars and Glycosides: The complex carbohydrate matrix of plant extracts can lead to co-elution with other glycosylated compounds.

  • Degradation Products: Gallotannins can be hydrolyzed to simpler forms, which may co-elute with the target isomers.

A multi-step purification strategy, often involving pre-purification steps like solid-phase extraction (SPE) or column chromatography with different stationary phases (e.g., Sephadex LH-20), can help to remove many of these interfering compounds before the final HPLC step.[5]

Q2: How can I definitively identify which galloylglucose isomer I have purified?

A2: A combination of spectroscopic techniques is typically required for unambiguous identification:

  • Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns that help to distinguish between isomers. The loss of galloyl moieties (170 Da) is a characteristic fragmentation. Positional isomers can sometimes be differentiated by the relative abundances of specific fragment ions resulting from cross-ring cleavages.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for structural elucidation. The chemical shifts of the glucose protons and carbons are sensitive to the positions of the galloyl groups. For example, the chemical shift of the anomeric proton (H-1) and other glucose protons can help to determine the substitution pattern.[9][10][11]

Q3: I am struggling to crystallize my purified galloylglucose isomer. What are some common issues and solutions?

A3: Crystallization of gallotannins can be challenging due to their polarity, conformational flexibility, and tendency to form amorphous solids. Here are some troubleshooting tips:

  • Purity is Key: The higher the purity of your compound, the greater the chance of successful crystallization. Ensure your sample is free of even minor impurities.

  • Solvent Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethanol) and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the sample solution can induce crystallization.

    • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which your compound is insoluble) to a concentrated solution of your compound until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.

  • Control Nucleation: Avoid rapid precipitation, which leads to amorphous solids. Aim for a slow, controlled crystallization process. Seeding with a previously obtained crystal can sometimes help.

  • Avoid Disturbances: Once a crystallization experiment is set up, avoid moving or disturbing it, as this can disrupt crystal growth.

Data Presentation

Table 1: Comparison of HPLC Conditions for Galloylglucose Isomer Separation

Galloylglucose Isomers Column Mobile Phase Gradient/Isocratic Flow Rate (mL/min) Purity Achieved Reference
Trigalloylglucose isomersYMC-Pack ODS-A C18 (250 x 10 mm, 5 µm)A: Acetonitrile/acetic acid/water (3/0.5/96.5) B: Acetonitrile/acetic acid/water (30/0.5/69.5)Gradient2.75>95%[12]
Penta-O-galloyl-β-D-glucoseNot specifiedNot specifiedNot specifiedNot specifiedHigh purityNot specified in abstract
Phenolic glycoside isomersNot specifiedn-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v/v/v) for HSCCC pre-purificationIsocratic (HSCCC)Not specified98.29% - 98.71%Not specified in abstract

Experimental Protocols

Protocol 1: General Preparative HPLC Method for Trigalloylglucose Isomer Purification

This protocol is a generalized procedure based on a published method.[12]

  • Sample Preparation: Dissolve the pre-purified plant extract (e.g., after SPE or Sephadex LH-20 chromatography) in the initial mobile phase to a concentration of approximately 5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.

    • Column: YMC-Pack ODS-A C18 (250 x 10 mm i.d., 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile/acetic acid/water = 3/0.5/96.5 (v/v/v).

    • Mobile Phase B: Acetonitrile/acetic acid/water = 30/0.5/69.5 (v/v/v).

  • Gradient Program:

    • 0-51 min: Linearly increase Mobile Phase B from 30% to 44%.

    • 51-52 min: Linearly increase Mobile Phase B to 100%.

    • 52-59 min: Hold at 100% Mobile Phase B.

    • 59-62 min: Linearly decrease Mobile Phase B to 30%.

    • 62-70 min: Re-equilibrate at 30% Mobile Phase B.

  • Run Parameters:

    • Flow Rate: 2.75 mL/min.

    • Injection Volume: 500 µL.

    • Detection Wavelength: 280 nm.

  • Fraction Collection: Collect the eluate corresponding to the target isomer peak based on the UV chromatogram.

  • Post-Purification: Pool the fractions containing the pure isomer, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified compound as a powder.

Visualizations

PurificationWorkflow Start Crude Plant Extract SPE Solid-Phase Extraction (SPE) or Sephadex LH-20 Start->SPE Pre-purification HPLC Preparative HPLC SPE->HPLC Fine Separation Purity_Analysis Purity Analysis (Analytical HPLC, MS) HPLC->Purity_Analysis Fraction Analysis Purity_Analysis->HPLC If Impure (Re-purify) Characterization Structural Characterization (NMR, HR-MS) Purity_Analysis->Characterization If Pure Pure_Isomer Purified Galloylglucose Isomer Characterization->Pure_Isomer

Caption: General workflow for the purification of galloylglucose isomers.

Troubleshooting_Resolution Problem Poor Isomer Resolution Q1 Is the gradient shallow enough? Problem->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the column chemistry optimal? A1_Yes->Q2 Sol1 Decrease gradient slope A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature optimized? A2_Yes->Q3 Sol2 Try Phenyl-Hexyl or polar-embedded column A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Resolution A3_Yes->End Sol3 Test different temperatures (e.g., 25°C, 30°C, 35°C) A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting poor HPLC resolution.

References

preventing degradation of 1-O-galloyl-6-O-cinnamoylglucose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-O-galloyl-6-O-cinnamoylglucose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a natural product belonging to the class of hydrolyzable tannins.[1][2][3] Like other compounds in this class, it is susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. The ester linkages in the molecule are prone to hydrolysis, and the phenolic groups are susceptible to oxidation.

Q2: What are the main factors that influence the degradation of this compound in solution?

A2: The primary factors affecting the stability of hydrolyzable tannins like this compound are pH, temperature, light exposure, and the presence of oxidative agents. Basic pH conditions are particularly detrimental, leading to rapid hydrolysis and oxidation.[4] Elevated temperatures and exposure to UV light can also accelerate degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar hydrolyzable tannins, the degradation of this compound likely involves the hydrolysis of its ester bonds. This would yield gallic acid, cinnamic acid, and glucose as the primary degradation products. Further oxidation of the galloyl moiety can also occur.

Q4: How should I store solutions of this compound for short-term and long-term use?

A4: For short-term storage, it is recommended to keep solutions at 2-8°C and protected from light. For long-term storage, aliquoting the solution into tightly sealed vials and storing at -20°C or -80°C is advisable to minimize degradation.[1] It is best to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity or concentration in my aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
High pH of the solution Measure the pH of your solution. Adjust to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer (e.g., acetate (B1210297) buffer).Slower degradation rate. Hydrolyzable tannins are generally more stable in acidic conditions.
Elevated storage temperature Store the solution at a lower temperature. For short-term, use 2-8°C. For long-term, freeze at -20°C or -80°C.[1]Reduced rate of hydrolysis and other degradation reactions.
Exposure to light Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.Minimized photodegradation.
Oxidation Prepare solutions with deoxygenated solvents. Consider adding an antioxidant like ascorbic acid for short-term experiments.Reduced oxidative degradation of the phenolic moieties.
Issue 2: Inconsistent results between experimental replicates.
Potential Cause Troubleshooting Step Expected Outcome
Degradation during experiment Minimize the duration of experiments at room temperature or elevated temperatures. Prepare fresh solutions immediately before use.Improved consistency and reproducibility of results.
Variability in solution preparation Standardize the solution preparation protocol, including solvent type, pH, and final concentration.Reduced variability between different batches of the solution.
Contamination of solvent Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.Consistent stability profile of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

Objective: To prepare a solution of this compound with enhanced stability for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Phosphate-citrate buffer (pH 5.0)

  • Ascorbic acid (optional)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working buffer: 0.1 M phosphate-citrate buffer, pH 5.0. Deoxygenate the buffer by bubbling with nitrogen gas for 15 minutes.

  • If using an antioxidant, dissolve ascorbic acid in the deoxygenated buffer to a final concentration of 0.1% (w/v).

  • Immediately before the experiment, dilute the DMSO stock solution with the prepared buffer to the desired final concentration.

  • Keep the working solution on ice and protected from light throughout the experiment.

  • For storage, aliquot the DMSO stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring the Stability of this compound by HPLC

Objective: To quantitatively assess the degradation of this compound under specific conditions (e.g., different pH, temperature).

Materials and Equipment:

  • Solution of this compound prepared as described in Protocol 1.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Incubator or water bath.

  • pH meter.

Procedure:

  • Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, 9).

  • Incubate the solutions at the desired temperature (e.g., 25°C, 37°C, 50°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • Analyze the samples by HPLC. A typical gradient elution could be:

    • 0-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90-10% B

  • Set the UV detector to monitor at a wavelength where the compound has maximum absorbance (e.g., around 280 nm for the galloyl moiety and 315 nm for the cinnamoyl moiety).

  • Quantify the peak area of this compound at each time point to determine the percentage of compound remaining.

Data Summary

Table 1: General Stability of Hydrolyzable Tannins under Various Conditions (Qualitative)

ConditionStabilityNotes
Acidic pH (2-4) HighGenerally the most stable environment.
Neutral pH (7) LowSusceptible to hydrolysis.
Basic pH (>8) Very LowRapid degradation through hydrolysis and oxidation.[4]
Low Temperature (2-8°C) GoodSlows down degradation rates.
High Temperature (>37°C) PoorAccelerates hydrolysis significantly.
Light Exposure Moderate to LowCan lead to photodegradation.

Visualizations

degradation_pathway A This compound B Gallic Acid A->B Hydrolysis (pH, Temp) C Cinnamic Acid A->C Hydrolysis (pH, Temp) D Glucose A->D Hydrolysis (pH, Temp) E Oxidation Products B->E Oxidation

Caption: Probable degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare solutions at different pH and temperature B Incubate for set time points A->B C Withdraw aliquots B->C D Quench reaction C->D E Analyze by HPLC D->E

Caption: Workflow for monitoring compound stability.

logical_relationship A Stability B Low Temperature B->A increases C Acidic pH C->A increases D Light Protection D->A increases E Antioxidants E->A increases F Degradation G High Temperature G->F increases H Basic/Neutral pH H->F increases I Light Exposure I->F increases J Oxygen J->F increases

Caption: Factors influencing stability and degradation.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues commonly encountered during the analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for phenolic compound analysis?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is longer and more drawn out than the front.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] This distortion is particularly problematic in the analysis of phenolic compounds as it can lead to inaccurate peak integration and quantification, reduced resolution between closely related phenolic structures, and decreased sensitivity, which hinders the detection of trace-level compounds.[2]

Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?

A2: The most common causes of peak tailing for phenolic compounds in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the polar hydroxyl groups of phenolic compounds and residual acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2] These interactions can cause some analyte molecules to be retained longer, resulting in a "tail."[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of both the phenolic analytes and the residual silanols on the column, leading to mixed retention mechanisms and peak distortion.[2]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and lead to tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing poor peak shape.[3]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also cause peak tailing.[3]

Q3: How does the mobile phase pH affect the peak shape of phenolic acids?

A3: For acidic compounds like many phenolic acids, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa.[4] This ensures the compound is in its neutral, un-ionized form, which promotes better retention and a more symmetrical peak shape in reversed-phase chromatography. Operating at a low pH (e.g., pH 2.5-3.0) also suppresses the ionization of surface silanols, further minimizing their potential for secondary interactions that cause tailing.[5]

Q4: Can the choice of HPLC column affect peak tailing for phenolic compounds?

A4: Yes, the column chemistry plays a crucial role. While C18 columns are widely used, columns with different stationary phases, such as Phenyl-hexyl, can offer alternative selectivity and improved peak shape for aromatic compounds like phenols due to π-π interactions.[6][7] Modern columns with high-purity silica (B1680970) and effective end-capping also have fewer residual silanol groups, which reduces the likelihood of peak tailing.[8]

Q5: Are there any mobile phase additives that can help reduce peak tailing for flavonoids and other phenolics?

A5: Yes, adding a small amount of an acidic modifier to the mobile phase, such as formic acid or acetic acid (typically 0.1%), is a common practice to improve the peak shape of phenolic compounds.[9] These additives help to suppress the ionization of both the phenolic analytes and the residual silanol groups on the column, thus minimizing secondary interactions. For basic compounds, a competing base like triethylamine (B128534) can be added to the mobile phase to interact with the silanol groups and reduce their availability for interaction with the analyte.[10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving HPLC peak tailing issues with phenolic compounds.

Guide 1: General Troubleshooting Workflow

This workflow provides a step-by-step process to identify the root cause of peak tailing.

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No check_column Check for column void or contamination yes_all->check_column check_chemistry Issue is likely chemical no_some->check_chemistry check_extracolumn Inspect for extra-column volume check_column->check_extracolumn If column is OK solution_column Backflush or replace column check_column->solution_column If void/contamination found check_overload Check for sample overload check_extracolumn->check_overload If tubing is OK solution_extracolumn Use shorter/narrower tubing check_extracolumn->solution_extracolumn If dead volume found solution_overload Dilute sample or reduce injection volume check_overload->solution_overload If overload confirmed check_ph Optimize mobile phase pH check_chemistry->check_ph check_secondary_interactions Address secondary interactions check_ph->check_secondary_interactions If pH is optimal solution_ph Adjust pH 2 units away from pKa check_ph->solution_ph If pH is near pKa solution_secondary_interactions Use end-capped column or add mobile phase modifier check_secondary_interactions->solution_secondary_interactions

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Guide 2: Mitigating Secondary Silanol Interactions

This guide focuses on resolving peak tailing caused by interactions with the stationary phase.

G start Peak tailing suspected from secondary interactions lower_ph Lower mobile phase pH (e.g., to 2.5-3.0) start->lower_ph check_improvement Peak shape improved? lower_ph->check_improvement problem_solved Problem Resolved check_improvement->problem_solved Yes add_modifier Add a mobile phase modifier (e.g., 0.1% Formic Acid) check_improvement->add_modifier No check_again Peak shape improved? add_modifier->check_again check_again->problem_solved Yes change_column Consider a different column check_again->change_column No endcapped_column Use a modern, end-capped C18 or Phenyl-hexyl column change_column->endcapped_column

Caption: Workflow for addressing secondary silanol interactions.

Data Presentation

The following tables summarize quantitative data on factors affecting peak tailing of phenolic compounds.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) of Flavonoids

Flavonoid (pKa)Mobile Phase pHTailing Factor (Tf)Reference
Rutin (~7.1)3.01.1[9]
Rutin (~7.1)5.01.4[9]
Rutin (~7.1)7.01.8[9]
Quercetin (~7.0)3.01.0[9]
Quercetin (~7.0)5.01.3[9]
Quercetin (~7.0)7.01.7[9]

Table 2: Comparison of C18 and Phenyl-Hexyl Columns for the Separation of Phenolic Compounds

CompoundC18 ColumnPhenyl-Hexyl ColumnObservationReference
IndoprofenCo-elutes with Ethyl parabenBaseline separatedPhenyl-hexyl provides better selectivity.[7]
Ethyl parabenCo-elutes with IndoprofenBaseline separatedPhenyl-hexyl provides better selectivity.[7]
NaproxenSymmetrical peakSymmetrical peakBoth columns perform well.[7]
Aromatic analytesGood retentionEnhanced retention and selectivityPhenyl-hexyl can offer alternative selectivity due to π-π interactions.[6][11]

Experimental Protocols

Protocol 1: HPLC Mobile Phase Preparation for Phenolic Acid Analysis

This protocol outlines the preparation of a typical mobile phase for the analysis of phenolic acids.

Materials:

Procedure:

  • Aqueous Phase Preparation:

    • Measure a desired volume of HPLC-grade water into a clean glass bottle.

    • Carefully add the acid to achieve the desired concentration (e.g., 0.1% v/v). For 1 L of mobile phase, add 1 mL of formic acid.

    • Mix thoroughly.

    • Filter the aqueous phase through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the solvent using a vacuum degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.[12]

  • Organic Phase Preparation:

    • Measure the desired volume of HPLC-grade acetonitrile or methanol into a separate clean glass bottle.

    • Filter the organic phase through a 0.45 µm membrane filter.

    • Degas the solvent.

  • Mobile Phase Composition:

    • The aqueous and organic phases are typically used in a gradient elution for the analysis of complex mixtures of phenolic compounds.[13] A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute more hydrophobic compounds.

Protocol 2: General Purpose HPLC Column Regeneration (for C18, C8, Phenyl Columns)

This protocol is for regenerating a reversed-phase column that shows signs of contamination or deterioration in performance.

Materials:

Procedure:

  • Initial Flush: Disconnect the column from the detector to avoid contamination. Flush the column in the reverse direction with HPLC-grade water for 10-20 column volumes to remove any precipitated buffer salts.[14]

  • Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% methanol to remove strongly retained hydrophobic compounds.[15]

  • Stronger Solvent Wash (Optional): If performance is not restored, a stronger solvent like isopropanol can be used. Flush the column with 20-30 column volumes of isopropanol.[14]

  • Re-equilibration:

    • Flush the column with 10-20 column volumes of a mixture of water and organic solvent (e.g., 50:50 methanol:water).

    • Finally, re-equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Performance Check: Inject a standard sample to verify that the column performance (peak shape, retention time, and efficiency) has been restored.

Protocol 3: Solid-Phase Extraction (SPE) for Phenolic Compounds from Plant Extracts

This protocol provides a general procedure for cleaning up and concentrating phenolic compounds from plant extracts prior to HPLC analysis.

Materials:

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

  • Methanol

  • HPLC-grade water

  • Acid (e.g., formic acid or HCl) for pH adjustment

  • Vacuum manifold or syringe for SPE

  • Plant extract

Procedure:

  • Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the SPE cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 3-5 mL of acidified water (e.g., water with 0.1% formic acid) through it. Do not let the sorbent run dry.[16]

  • Sample Loading:

    • Adjust the pH of the plant extract to be acidic (pH ~2-3) to ensure phenolic acids are in their non-ionized form.

    • Load the acidified extract onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 3-5 mL of acidified water to remove sugars and other polar interferences.

  • Elution:

    • Elute the retained phenolic compounds with a small volume (e.g., 2-4 mL) of methanol or an acidified methanol solution.

  • Sample Preparation for Injection:

    • The eluted sample can be evaporated to dryness and reconstituted in the initial mobile phase or a compatible solvent for HPLC injection. This step also allows for sample concentration.

References

Technical Support Center: Enhancing the Bioavailability of Gallotannins In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of gallotannins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the bioavailability of gallotannins?

A1: Gallotannins, a class of hydrolyzable tannins, present several challenges to achieving adequate bioavailability.[1][2] Their high molecular weight and complex structures can limit absorption across the intestinal barrier.[3] Additionally, they are susceptible to degradation by gut microbiota and can bind to proteins, which may reduce their availability for absorption.[4][5] Gallotannins also exhibit poor lipid solubility, further hindering their ability to cross cell membranes.[1][2]

Q2: What are the main strategies to improve the bioavailability of gallotannins?

A2: Several strategies can be employed to overcome the poor bioavailability of gallotannins. These can be broadly categorized as:

  • Formulation-based approaches: Encapsulation in nano-delivery systems like nanoparticles, liposomes, phytosomes, and solid lipid nanoparticles (SLNs) can protect gallotannins from degradation, improve their solubility, and enhance absorption.[6][7][8]

  • Chemical and enzymatic modifications: Hydrolysis of gallotannins into smaller, more readily absorbable molecules like gallic acid can improve their bioavailability.[9]

  • Co-administration with other compounds: Combining gallotannins with other substances, such as omega-3 fatty acids, may have synergistic effects that increase stability and bioavailability.[10]

Q3: How does the gut microbiota impact gallotannin bioavailability?

A3: The gut microbiota plays a crucial role in the metabolism of gallotannins.[11][12][13] Intestinal bacteria can hydrolyze gallotannins, releasing smaller, more bioaccessible metabolites like gallic acid.[11][13] These microbial metabolites are often responsible for the systemic health effects attributed to tannins.[12][13] However, the composition of an individual's gut microbiota can lead to inter-individual variability in the metabolism and absorption of gallotannins.[14]

Troubleshooting Guides

Issue 1: Low plasma concentrations of gallotannins in animal studies.
Possible Cause Troubleshooting Step
Poor oral absorption due to low lipid solubility and high molecular weight.[1][2]Formulation Enhancement: Encapsulate the gallotannin extract in a nano-delivery system such as solid lipid nanoparticles (SLNs) or phytosomes to improve solubility and permeability.[7][8]
Degradation by gut microbiota before absorption.[5]Protect the Compound: Utilize enteric-coated formulations to bypass the stomach and proximal small intestine, delivering the gallotannins to a region with potentially different microbial activity.
Binding to dietary proteins or other macromolecules in the gastrointestinal tract.[4]Control the Diet: Administer the gallotannin formulation to fasted animals to minimize interactions with food components.
Issue 2: High variability in bioavailability results between individual animals.
Possible Cause Troubleshooting Step
Differences in gut microbiota composition among animals.[14]Standardize Microbiota: Consider using animals with a defined gut microbiota profile or co-housing animals to encourage a more uniform microbial community.
Genetic variations affecting metabolic enzymes.[14]Use Genetically Homogeneous Animal Strains: Employ inbred strains of animals to reduce genetic variability in drug metabolism.
Issue 3: Inconsistent results in Caco-2 cell permeability assays.
Possible Cause Troubleshooting Step
Poor monolayer integrity.Verify Monolayer Confluence: Regularly measure the transepithelial electrical resistance (TEER) to ensure the Caco-2 cell monolayer is intact and tight junctions are well-formed.[15]
Efflux transporter activity.Investigate Active Transport: Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[16] Consider using P-glycoprotein inhibitors like verapamil (B1683045) to confirm the involvement of specific efflux pumps.[16][17]
Low aqueous solubility of gallotannins.Improve Compound Solubility: Prepare the dosing solution with a small percentage of a non-toxic solubilizing agent, ensuring it does not affect cell viability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Gallotannin Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free Geraniin (an ellagitannin)53.532-100[18]
Geraniin-Phospholipid Complex588.82 (C1max), 711.13 (C2max)2 (T1max), 24 (T2max)-1100 (C1max), 500 (C2max)[18]
Resveratrol (a polyphenol) Suspension---100[7]
Resveratrol-loaded SLNs---800[7]

Note: Data for specific gallotannin formulations is limited. The table includes data for a related ellagitannin and another polyphenol to illustrate the potential for enhancement.

Experimental Protocols

Key Experiment: In Vivo Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile of a novel gallotannin formulation compared to the free compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted overnight with free access to water.

  • Dosing:

    • Group 1 (Control): Administer the free gallotannin extract orally via gavage at a dose of 100 mg/kg.

    • Group 2 (Test): Administer the novel gallotannin formulation orally via gavage at an equivalent dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Analytical Method:

    • Quantify the concentration of the gallotannin or its major metabolites (e.g., gallic acid) in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20]

    • The HPLC method may involve a C18 column with a gradient elution of methanol (B129727) and water containing formic acid, with detection at 280 nm.[19]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Key Experiment: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a gallotannin formulation in vitro.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[16]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Only use monolayers with TEER values within an acceptable range (e.g., >250 Ω·cm²).[15]

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the gallotannin formulation (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[17]

    • Basolateral to Apical (B-A) Transport: Add the gallotannin formulation to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber to assess active efflux.

  • Sampling: At predetermined time points (e.g., 2 hours), collect samples from the receiver chamber.[17]

  • Analysis: Quantify the concentration of the gallotannin in the collected samples using HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation formulation Gallotannin Formulation (e.g., SLNs, Phytosomes) caco2 Caco-2 Permeability Assay formulation->caco2 Assess Permeability animal_study Animal Bioavailability Study caco2->animal_study Promising Candidates pk_analysis Pharmacokinetic Analysis animal_study->pk_analysis Collect Samples

Caption: Experimental workflow for enhancing gallotannin bioavailability.

signaling_pathway gallotannin Gallotannins gut_microbiota Gut Microbiota gallotannin->gut_microbiota Metabolism gallic_acid Gallic Acid & Metabolites gut_microbiota->gallic_acid absorption Intestinal Absorption gallic_acid->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation biological_effects Biological Effects (e.g., Antioxidant, Anti-inflammatory) systemic_circulation->biological_effects

Caption: Metabolic fate of gallotannins in vivo.

References

Technical Support Center: Method Development for Separating Cinnamoyl Glucose Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of cinnamoyl glucose esters.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating cinnamoyl glucose esters?

A1: The primary challenges in separating cinnamoyl glucose esters stem from their structural similarities and polarity. Many of these compounds are isomers with the same molecular weight, making them difficult to resolve. Their polar nature, due to the glucose moiety, can lead to strong interactions with the stationary phase, potentially causing peak tailing.

Q2: Which chromatographic technique is most suitable for separating cinnamoyl glucose esters?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly used and effective techniques. These methods offer excellent resolution and are compatible with mass spectrometry (MS) for identification and quantification.

Q3: What are "ghost peaks" and how can I prevent them in my chromatograms?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, even in blank runs, and do not originate from your sample.[1] They can be caused by contaminants in the mobile phase, sample carryover from previous injections, or bleed from the HPLC system components.[1][2] To prevent them, always use high-purity solvents, prepare fresh mobile phase daily, and implement a robust column washing and system flushing protocol between analyses.[1]

Q4: How can I improve the sensitivity of my analysis for low-concentration cinnamoyl glucose esters?

A4: To enhance sensitivity, consider the following:

  • Optimize Mobile Phase: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[3]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Sample Concentration: Employ solid-phase extraction (SPE) to concentrate your sample before injection.

  • Detector Settings: Adjust the detector wavelength to the maximum absorbance of your target compounds. For MS detection, optimize ionization and fragmentation parameters.[3]

  • Column Dimensions: Using a column with a smaller internal diameter can increase sensitivity.[3]

Q5: How do I ensure the reproducibility of my separation method?

A5: Reproducibility is crucial for reliable results. To ensure it:

  • Consistent Sample Preparation: Follow a standardized and validated sample preparation protocol.[4]

  • Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Use a buffer to control the pH if necessary.[4]

  • Column Equilibration: Adequately equilibrate the column with the mobile phase before each run.

  • Temperature Control: Use a column oven to maintain a constant temperature.[5]

  • System Suitability Tests: Regularly perform system suitability tests to monitor the performance of your HPLC system.[4]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows broad, overlapping peaks for my cinnamoyl glucose esters. How can I improve the resolution?

A: Poor resolution is a common issue when separating structurally similar isomers. Here’s a step-by-step approach to troubleshoot and improve separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations. For complex mixtures, a multi-step gradient might be necessary.[6]

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[7]

  • Adjust the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic compounds, thereby influencing their retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) is common practice.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.

Issue 2: Asymmetrical Peaks (Peak Tailing)

Q: The peaks for my cinnamoyl glucose esters are tailing. What is causing this and how can I fix it?

A: Peak tailing is often observed for polar and ionizable compounds like cinnamoyl glucose esters. It is typically caused by secondary interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the polar functional groups of your analytes.

    • Solution 1: Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups.

    • Solution 2: Use an End-capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.

    • Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), and use a guard column to protect your analytical column. Regularly flush the column with a strong solvent.

  • Sample Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

Data Presentation: HPLC and UPLC Method Parameters

The following tables summarize typical starting parameters for the separation of cinnamoyl glucose esters using HPLC and UPLC. These should be considered as starting points for method development and optimization.

Table 1: Typical HPLC Parameters for Cinnamoyl Glucose Ester Separation

ParameterRecommended ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA standard choice for reversed-phase chromatography.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier helps to improve peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution.
Gradient 5-95% B over 40-60 minutesA scouting gradient to start with.[7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CTemperature control improves reproducibility.
Detection DAD/UV at 280 nm and 320 nmCinnamoyl esters typically have strong absorbance in this range.

Table 2: Typical UPLC-MS Parameters for Cinnamoyl Glucose Ester Analysis

ParameterRecommended ConditionNotes
Column C18, 50-100 mm x 2.1 mm, <2 µmSmaller particle size for higher efficiency and resolution.
Mobile Phase A Water with 0.1% Formic AcidEssential for good ionization in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidConsistent modifier in both mobile phases is recommended.
Gradient 5-95% B over 5-15 minutesUPLC allows for much faster gradients.
Flow Rate 0.3-0.5 mL/minAdapted for a 2.1 mm ID column.
Column Temp. 30-40 °CHigher temperatures can reduce viscosity and improve peak shape.
MS Detector ESI in Negative Ion ModeGlycosides often show good response in negative mode.
MS Scan Range 100-1000 m/zTo cover the expected mass range of the compounds.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 5 mL of water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the cinnamoyl glucose esters with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness.

    • Reconstitute the final sample in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC/UPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: General HPLC Method for Separation
  • System Preparation:

    • Prepare the mobile phases as described in Table 1.

    • Degas the mobile phases by sonication or helium sparging.

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Analysis:

    • Set the column oven temperature to 30 °C.

    • Set the DAD detector to acquire data at 280 nm and 320 nm.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient program:

      • 0-5 min: 5% B

      • 5-45 min: Linear gradient from 5% to 65% B

      • 45-50 min: Linear gradient from 65% to 95% B

      • 50-55 min: Hold at 95% B

      • 55-56 min: Return to 5% B

      • 56-65 min: Re-equilibration at 5% B

    • Integrate the peaks of interest and quantify using a standard calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., 80% MeOH) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation SPE_Cleanup SPE Cleanup (C18 Cartridge) Evaporation->SPE_Cleanup Final_Sample Filtered Sample for Injection SPE_Cleanup->Final_Sample Injection Sample Injection Final_Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (DAD/UV or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: Experimental workflow for the separation of cinnamoyl glucose esters.

Troubleshooting_Decision_Tree Start Problem with Chromatogram Problem_Type Identify Problem Type Start->Problem_Type Poor_Resolution Poor Resolution Problem_Type->Poor_Resolution Overlapping Peaks Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Asymmetrical Peaks Low_Sensitivity Low Sensitivity Problem_Type->Low_Sensitivity Small Peaks Optimize_Gradient Optimize Gradient (shallower slope) Poor_Resolution->Optimize_Gradient Change_Solvent Change Organic Modifier (ACN vs. MeOH) Optimize_Gradient->Change_Solvent No Improvement Resolved1 Problem Solved Optimize_Gradient->Resolved1 Improved Change_Column Change Column Chemistry or Particle Size Change_Solvent->Change_Column No Improvement Change_Solvent->Resolved1 Improved Change_Column->Resolved1 Improved Adjust_pH Lower Mobile Phase pH (add 0.1% Formic Acid) Peak_Tailing->Adjust_pH Check_Column Use End-capped Column or Check for Contamination Adjust_pH->Check_Column No Improvement Resolved2 Problem Solved Adjust_pH->Resolved2 Improved Check_Overload Reduce Sample Concentration or Injection Volume Check_Column->Check_Overload No Improvement Check_Column->Resolved2 Improved Check_Overload->Resolved2 Improved Optimize_Detector Optimize Detector Wavelength or MS Parameters Low_Sensitivity->Optimize_Detector Increase_Injection Increase Injection Volume or Concentrate Sample (SPE) Optimize_Detector->Increase_Injection No Improvement Resolved3 Problem Solved Optimize_Detector->Resolved3 Improved Increase_Injection->Resolved3 Improved

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of complex plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My analyte signal is inconsistent and lower than expected when analyzing a plant extract. Could this be a matrix effect?

A1: Yes, inconsistent and suppressed analyte signals are common indicators of matrix effects in LC-MS analysis of plant extracts. Co-eluting compounds from the complex plant matrix, such as polyphenols, lipids, and pigments, can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to ion suppression.[1] This can negatively impact the accuracy, precision, and sensitivity of your analytical method.

Q2: How can I confirm that matrix effects are impacting my analysis?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where you compare the response of your analyte in a pure solvent to its response when spiked into a blank matrix extract (a plant extract known not to contain the analyte). A significant difference in the signal indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of your analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dips or enhancements in the baseline signal of the infused analyte indicate the retention times at which co-eluting matrix components are causing ion suppression or enhancement.[2]

Q3: I've confirmed the presence of matrix effects. What are the primary strategies to minimize or compensate for them?

A3: The main strategies can be categorized as follows:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS analysis.

  • Modify Chromatographic Conditions: Adjust your LC method to separate the analyte from the interfering regions of the chromatogram.

  • Use a Suitable Internal Standard: An internal standard that experiences the same matrix effects as the analyte can compensate for signal variations.

  • Employ the Standard Addition Method: This method can provide accurate quantification in the presence of matrix effects, especially when a suitable internal standard is not available.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your analyte in the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Prepare a blank plant extract using your established extraction procedure. After the final extraction step, spike the extract with the analyte standard to achieve the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike for Recovery): Spike the blank plant matrix with the analyte standard before starting the extraction process at the same concentration as in Set A. This set is used to determine the recovery of your extraction method.

  • LC-MS Analysis: Analyze all three sets of samples in triplicate under the same LC-MS conditions.

  • Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • Matrix Effect (%): ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (%): RE = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%): PE = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Standard Addition Method for Quantification

This method is used for accurate quantification when matrix effects are present and cannot be eliminated.

Procedure:

  • Prepare a Series of Spiked Samples:

    • Divide your plant extract into at least four equal aliquots.

    • Leave one aliquot unspiked (this is your unknown).

    • To the remaining aliquots, add increasing known amounts of your analyte standard.

  • LC-MS Analysis: Analyze the unspiked and all spiked samples.

  • Construct a Standard Addition Plot:

    • Plot the peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

  • Determine the Unknown Concentration:

    • Extrapolate the linear regression line to the x-axis (where y=0).

    • The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a highly effective technique for removing interfering matrix components.[3][4][5]

General Procedure (Reversed-Phase SPE):

  • Conditioning: Condition the SPE cartridge by passing a strong organic solvent (e.g., methanol) through it, followed by an equilibration step with a solvent similar to your sample matrix (e.g., water or a weak buffer).[3][4]

  • Sample Loading: Load your plant extract onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while your analyte of interest is retained on the sorbent.[3]

  • Elution: Elute your analyte from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).[3][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 4: Liquid-Liquid Extraction (LLE) for Sample Cleanup

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[6][7]

General Procedure:

  • Solvent Selection: Choose an organic solvent that is immiscible with your aqueous sample and in which your analyte has high solubility. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form for better partitioning into the organic solvent.[6]

  • Extraction: Vigorously mix your aqueous plant extract with the chosen organic solvent in a separatory funnel. Allow the layers to separate.

  • Collection: Collect the organic layer containing your analyte. This step can be repeated to improve recovery.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of various compounds in plant extracts.

Sample Preparation MethodAnalyte ClassPlant MatrixMatrix Effect ReductionReference
None (Dilute and Shoot) PesticidesVarious VegetablesLow[8]
Liquid-Liquid Extraction (LLE) CannabinoidsCannabisModerate[9]
Solid-Phase Extraction (SPE) Phenolic AcidsSpelt SeedsHigh[10]
SPE with Mixed-Mode Sorbent Basic DrugsPlasmaVery High[11]

Visualizations

Experimental Workflow for Assessing Matrix Effects

Matrix Effect Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte in Neat Solvent LCMS LC-MS Analysis A->LCMS B Set B: Blank Extract + Analyte (Post-Extraction Spike) B->LCMS C Set C: Blank Matrix + Analyte (Pre-Extraction Spike) C->LCMS Calc_ME Calculate Matrix Effect (B vs A) LCMS->Calc_ME Calc_RE Calculate Recovery (C vs B) LCMS->Calc_RE

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting Decision Tree for Matrix Effects

Troubleshooting Matrix Effects decision decision action action result result start Inconsistent/Low Signal in Plant Extract q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 action1 Optimize Sample Prep (SPE, LLE, Dilution) q1->action1 ME < 80% or > 120% result_ok Proceed with Validated Method q1->result_ok ME 80-120% q2 Matrix Effect Still Significant? action1->q2 q2->result_ok No action2 Modify Chromatography (Change Gradient, Column) q2->action2 Yes q3 Co-elution Still an Issue? action2->q3 q3->result_ok No action3 Use Stable Isotope Labeled Internal Standard or Standard Addition Method q3->action3 Yes action3->result_ok

Caption: Decision tree for troubleshooting matrix effects in LC-MS.

References

selecting appropriate cell lines for 1-O-galloyl-6-O-cinnamoylglucose assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and performing assays with 1-O-galloyl-6-O-cinnamoylglucose.

Disclaimer: this compound is a less-studied gallotannin. Much of the guidance provided here is based on research conducted with the structurally related and more extensively studied compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). Researchers should use this information as a starting point and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

A1: As a galloylglucose derivative, this compound is predicted to have several biological activities, similar to other gallotannins like PGG. These potential activities include antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The number and position of galloyl groups influence the potency of these effects.[2][3] Direct experimental verification is crucial.

Q2: How do I choose a starting cell line for my experiments?

A2: The choice of cell line should be guided by your research question.

  • For anti-cancer activity: A panel of cancer cell lines is recommended. Based on studies with PGG, you could consider lines such as HeLa (cervical cancer), MRC5-SV2 (lung cancer), A-549 (lung cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), U87-MG (glioblastoma), and PANC-1 (pancreatic cancer).[4][5] It is also advisable to include a non-cancerous cell line (e.g., MRC-5 human fetal lung fibroblast) to assess selectivity.[4]

  • For anti-inflammatory activity: Macrophage cell lines like RAW 264.7 or monocyte cell lines like THP-1 are commonly used. These can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Human rheumatoid arthritis synovial fibroblasts (RASFs) have also been used to study the anti-inflammatory effects of PGG.

  • For antioxidant activity: Cell-based antioxidant assays can be performed in various cell types. Human keratinocytes (HaCaT) or hepatocellular carcinoma cells like HepG2 are often used to study protection against oxidative stress.[6]

  • For anti-diabetic activity: Adipocyte cell lines (e.g., 3T3-L1) or insulinoma cell lines (e.g., INS-1) are relevant for studying glucose uptake and insulin (B600854) signaling.[3]

Q3: What are the recommended starting concentrations for in vitro assays?

A3: For initial screening, a wide concentration range is recommended, for example, from 1 µM to 100 µM. Studies on PGG have shown cytotoxic effects in cancer cell lines with IC50 values ranging from approximately 15 to 70 µg/mL.[4][5][7] The molecular weight of this compound is 462.4 g/mol , so this corresponds to a molar concentration range.

Q4: How should I dissolve this compound for cell culture experiments?

A4: this compound is typically dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no biological activity observed. The chosen cell line may not be sensitive to the compound.Screen a panel of cell lines relevant to the expected biological activity.
The compound concentration may be too low.Perform a dose-response experiment with a wider range of concentrations.
The compound may have degraded.Prepare fresh stock solutions and protect them from light and excessive heat.
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile medium.
Compound precipitation in the culture medium. The compound has low solubility in aqueous solutions.Decrease the final concentration of the compound. Ensure the DMSO stock is fully dissolved before diluting in medium.
Observed cytotoxicity in all cell lines, including normal cells. The compound may have general cytotoxicity at high concentrations.Determine the IC50 values for both cancer and normal cell lines to calculate a selectivity index.
The solvent (DMSO) concentration is too high.Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%).

Experimental Protocols & Data

Example Data: Cytotoxicity of PGG in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the related compound, PGG, in various cancer and normal cell lines. This data can serve as a reference for what might be expected when testing this compound.

Cell LineCell TypeIC50 of PGG (µg/mL)Reference
HeLaHuman cervical adenocarcinoma71.45[4]
MRC5-SV2Human fetal lung cancer52.24[4]
MRC-5Normal human fetal lung fibroblast84.33[4]
MDA-MB-231Human breast cancer30[7]
MCF-7Human breast cancer15[7]
A-549Human lung cancer-[5]
U87-MGHuman glioblastoma-[5]
PANC-1Human pancreatic cancer-[5]

Note: IC50 values for A-549, U87-MG, and PANC-1 were investigated but not explicitly quantified in the cited abstract.

Key Experimental Methodologies

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Measurement in Macrophages)

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

Visualizations

Cell_Line_Selection_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Mechanistic Studies A Identify Potential Biological Activities (e.g., Anti-cancer, Anti-inflammatory) C Select a Panel of Relevant Cell Lines A->C B Literature Review of Structurally Similar Compounds (e.g., PGG) B->C D Perform Dose-Response Cytotoxicity Assay (e.g., MTT, SRB) C->D E Determine IC50 Values D->E F Select Most Sensitive and Relevant Cell Line(s) E->F G Perform Specific Functional Assays (e.g., Apoptosis, Gene Expression) F->G H Investigate Signaling Pathways G->H MAPK_NFkB_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Gallotannin This compound (Hypothesized) Gallotannin->IKK Inhibits (hypothesized) Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_p65_p50_nuc->Inflammatory_Genes activates

References

Technical Support Center: Optimizing Dosage and Administration for In Vivo Tannin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for conducting in vivo studies with tannins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when administering tannins in vivo?

A1: The main obstacles to effective in vivo tannin administration are their poor bioavailability and potential for toxicity at higher doses. Tannins have a tendency to interact with and precipitate proteins, which can reduce their absorption in the gastrointestinal tract.[1] Additionally, their inherent physicochemical properties, such as poor lipid solubility, can limit their ability to cross biological membranes.[1]

Q2: How do I select an appropriate starting dose for my in vivo tannin study?

A2: Selecting a starting dose depends on the type of tannin, the animal model, and the research question. For tannic acid in mice, effective doses for anti-inflammatory effects have been noted around 50 mg/kg.[1] It is crucial to begin with a dose-finding study to determine the maximum tolerated dose (MTD) and the effective dose range for your specific model and tannin extract.

Q3: What are the common side effects of tannin administration in rodents, and how can I manage them?

A3: Common side effects include gastrointestinal irritation (nausea, vomiting), decreased feed intake due to astringency, and constipation.[2][3] Tannins can also interfere with the absorption of certain nutrients, particularly iron.[3] To manage these effects, consider formulating the tannin to improve palatability, ensuring a balanced diet rich in fiber, and monitoring for signs of nutritional deficiencies.[2] For mild gastrointestinal upset, reducing the dose or administering the tannin with food may help.

Q4: What is the best vehicle for oral gavage of tannins?

A4: The choice of vehicle depends on the solubility of the specific tannin or extract. Water is the ideal vehicle if the tannin is soluble.[4] For poorly soluble tannins, suspensions can be made using vehicles like 0.5% carboxymethylcellulose (CMC) or corn oil.[4][5] It is important to ensure the vehicle itself does not interfere with the experimental outcomes.[6]

Q5: How can I improve the oral bioavailability of my tannin compound?

A5: Several formulation strategies can enhance tannin bioavailability. These include nanoformulations (encapsulating tannins in nanoparticles), mucoadhesive formulations to increase contact time with the gastrointestinal mucosa, and creating phospholipid complexes to improve lipophilicity.[1][7]

Data Presentation: Dosage and Toxicity

Table 1: Summary of Tannic Acid Dosages and Toxicological Data in Rodents

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral2.26 g/kg[3]
LD₅₀ MouseOral13.2 g/kg[8]
Effective Dose (Anti-inflammatory) MouseIntraperitoneal25 and 50 mg/kg[1]
Effective Dose (Antinociceptive) MouseOral50 mg/kg[1]
NOAEL (3-generation study) RatDietary60 mg/kg/day[7]
LOAEL (3-generation study) RatDietary117 mg/kg/day (lower pup weaning weights)[7]

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: Preparation of Tannin Solution/Suspension for Oral Gavage
  • Determine Solubility: First, assess the solubility of your tannin extract in various vehicles (e.g., water, saline, 0.5% CMC, corn oil).

  • For Soluble Tannins:

    • Weigh the required amount of tannin powder based on the desired concentration and final volume.

    • Gradually add the vehicle (e.g., sterile water) while vortexing or stirring until the tannin is completely dissolved.

    • If necessary, adjust the pH to be between 5 and 9 to minimize irritation.[9]

  • For Insoluble Tannins (Suspension):

    • Weigh the tannin powder.

    • Add a small amount of a wetting agent (e.g., Tween 80 at 0.05%) if needed, to create a paste.

    • Gradually add the vehicle (e.g., 0.5% CMC in water) while continuously stirring or vortexing to ensure a uniform suspension.

    • Always vortex the suspension immediately before each administration to ensure homogeneity.

  • Storage: Store the prepared formulation as required, protecting it from light and temperature extremes. Prepare fresh daily unless stability data indicates otherwise.

Protocol 2: Oral Gavage Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[10] The body should be held in a vertical position to align the esophagus and stomach.[11]

  • Measure Gavage Needle Length: Before insertion, measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark the needle to indicate the maximum insertion depth.[12]

  • Needle Insertion:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars).[13]

    • Gently advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[11]

    • There should be no resistance. If resistance is felt, the needle may be in the trachea. Immediately withdraw and attempt again.[14]

  • Substance Administration: Once the needle is in place, slowly administer the solution/suspension.[13] Do not administer too quickly to avoid reflux.

  • Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion.[12] Monitor the animal for a few minutes for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the lungs.[14]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Regurgitation or Reflux During Gavage - Volume too large- Administration too rapid- Improper needle placement- Ensure dosing volume does not exceed 10 mL/kg.[13]- Administer the substance slowly and steadily.[13]- Re-verify proper gavage technique and needle depth.
Animal Distress or Mortality - Aspiration into the trachea- Esophageal or stomach perforation- Acute toxicity of the compound- Stop the procedure immediately if the animal struggles, gasps, or shows cyanosis.[11]- Ensure gavage needles have a rounded, soft tip to prevent injury.[14]- Perform a thorough dose-finding study to establish a safe dose range.
Inconsistent or No Biological Effect - Poor bioavailability- Incorrect dosage- Degradation of the compound- Consider formulation strategies to enhance absorption (see FAQ 5).[1]- Re-evaluate the dose based on literature and pilot studies.- Check the stability of your compound in the chosen vehicle and storage conditions.
Weight Loss or Reduced Food Intake - Astringent taste of tannins- Gastrointestinal upset- Incorporate the tannin into palatable food if possible.- Administer a lower dose or less frequently.- Monitor animal health closely and provide supportive care if necessary.

Visualizations

Diagram 1: General Workflow for In Vivo Tannin Studies

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Analysis & Interpretation A Literature Review & Dose Range Selection B Formulation Development (Vehicle Selection) A->B D Dose Administration (e.g., Oral Gavage) B->D C Animal Acclimatization C->D E Monitor Animal Health (Weight, Clinical Signs) D->E F Sample Collection (Blood, Tissues) E->F G Bioanalysis (e.g., PK/PD) F->G H Statistical Analysis G->H I Data Interpretation H->I

Workflow for in vivo tannin research.

Diagram 2: Troubleshooting Decision Tree for Unexpected In Vivo Results

G A Unexpected Result (e.g., No Efficacy, High Toxicity) B Review Dosing Procedure A->B C Was gavage technique correct? B->C D Re-train on gavage. Verify needle placement. C->D No E Check Formulation C->E Yes F Is compound stable & homogenous? E->F G Reformulate. Check stability. F->G No H Re-evaluate Dose F->H Yes I Is dose appropriate? H->I J Perform new dose-finding study. I->J No K Consider Bioavailability Issues I->K Yes

Decision tree for troubleshooting unexpected results.

Diagram 3: Tannin-Mediated Inhibition of the TLR4/NF-κB Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB p65/p50 (NF-κB) IKK->NFkB phosphorylates IκB, leading to its degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates to nucleus IkB IκB Gene Inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFkB_nuc->Gene Tannin Tannins Tannin->IKK Inhibits Tannin->NFkB Inhibits

Tannin inhibition of NF-κB signaling.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and minimizing batch-to-batch variability in natural product extracts.

Frequently Asked Questions (FAQs)

Raw Material Sourcing and Handling

Q1: What are the primary sources of batch-to-batch variability in herbal extracts?

A1: Batch-to-batch variability in herbal extracts can stem from multiple sources, which can be broadly categorized into raw material variations, inconsistencies in the extraction process, and post-extraction handling.[1] Key factors include:

  • Raw Material:

    • Genetic differences in plant populations.[1][2]

    • Geographical location, soil conditions, and climate of cultivation (e.g., temperature, rainfall, sunlight).[1][3][4]

    • Varying harvesting times and methods.[1][5][6][7][8]

    • Post-harvest processing and storage conditions.[1][5][7][8]

    • Variations in the physical state of the raw material, such as particle size.[1][2]

  • Extraction Process:

    • Inconsistent solvent-to-solid ratios.[1][2]

    • Fluctuations in extraction temperature and duration.[1][2]

    • Differences in extraction equipment and techniques.[1]

  • Post-Extraction Handling:

    • Inconsistent solvent removal processes.[1]

    • Variations in drying methods for the final extract.[1]

    • Improper storage conditions of the final extract.[1]

Q2: How can I standardize the raw herbal material to minimize variability?

A2: Standardization of the raw material is a crucial first step in minimizing variability.[1] This involves:

  • Botanical Authentication: Ensuring the correct plant species and plant part are used.[1]

  • Geographical Sourcing: Sourcing the raw material from the same geographical region and supplier to ensure consistency.[1][3]

  • Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest and harvesting methods to ensure the optimal concentration of active constituents.[6][7][8]

  • Post-Harvest Processing: Implementing standardized procedures for drying, grinding, and storing the raw material to prevent degradation of bioactive compounds.[1][5][7][8]

Q3: What is the importance of "chemical fingerprinting" in ensuring the quality of botanical materials?

A3: Chemical fingerprinting is a definitive tool for confirming the presence or absence of established chemical markers in the plant raw material, thereby establishing its correct identification and quality.[9] This technique provides confidence that the finished product will deliver the desired qualities and meet customer expectations.[9] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly used to generate these fingerprints.[9][10][11]

Extraction Process

Q4: How do I choose the right extraction method?

A4: The choice of an appropriate extraction method is critical and depends on the physicochemical properties of the target natural products and the plant matrix.[2] Conventional methods like maceration and Soxhlet extraction are common, but modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer improved efficiency and reproducibility.[2][12][13] The selection should be guided by the polarity of the target compounds and the need to avoid thermal degradation of sensitive molecules.[2]

Q5: What are the most common causes of variability in extraction yields?

A5: Variability in extraction yields is a significant challenge. Key factors include the botanical source material (genetic variations, geographical location, harvest time, and storage conditions), the choice of solvent, the extraction method employed, and variations in experimental parameters such as temperature and extraction time.[2] Even minor deviations in these factors can lead to significant differences in the quantity and chemical profile of the extracted compounds.[2]

Quality Control and Analysis

Q6: What analytical techniques are essential for characterizing a new batch of a natural product extract?

A6: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is widely used for creating a chemical fingerprint and quantifying marker compounds.[10][11][14] Gas Chromatography (GC), often coupled with MS (GC-MS), is suitable for analyzing volatile compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[11]

Q7: What is the role of marker compounds in standardization?

A7: When the active principles of an extract are known, they can be used as marker compounds for standardization.[5] If the active components are unknown, other characteristic chemical constituents can be chosen as markers.[5] Standardization involves ensuring a consistent and defined amount of one or several marker compounds in the extract.[5] This is crucial for guaranteeing the quality and reproducibility of the therapeutic effects of the herbal product.[5]

Troubleshooting Guides

Guide 1: Inconsistent Raw Material Quality
IssuePossible CauseTroubleshooting Steps
High variability between batches of raw material Sourcing from different suppliers or geographical locations.Source plant material from a single, reputable supplier and the same geographical region.[1][3] Document the species, collection date, and location.[2]
Variations in harvesting time.Establish and adhere to a strict protocol for the time of harvest to ensure a consistent phytochemical profile.[6][7][8]
Inconsistent post-harvest processing (drying, storage).Implement standardized procedures for drying and storing the raw material to prevent degradation of active compounds.[1][5][7][8] Protect from light and heat.[1]
Variable particle size of the ground material Inconsistent grinding process.Standardize the grinding process and use sieves to ensure a consistent and uniform particle size distribution, which affects solvent penetration and extraction efficiency.[1][2]
Guide 2: Inconsistent Extraction Yields and Profiles
IssuePossible CauseTroubleshooting Steps
Low or no yield of target compound Improper solvent choice.Select a solvent with appropriate polarity for the target compounds.[2][15]
Inefficient extraction method.Optimize the extraction method (e.g., temperature, time, agitation) or consider alternative techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency.[2][12][13]
Degradation of the target compound.If the compound is thermolabile, avoid high temperatures during extraction and drying.[2] Use of gentle extraction methods can produce more stable extracts.[3]
High variability in phytochemical profile between batches Inconsistent solvent-to-solid ratio.Maintain a precise and consistent ratio of solvent to plant material for each extraction.[1][2]
Fluctuations in extraction parameters.Strictly control and monitor extraction time and temperature for each batch.[1]
Inconsistent solvent composition.Ensure the composition of the extraction solvent is consistent, as small changes in polarity can significantly alter the chemical profile.[1]
Guide 3: Variability in Analytical Results
IssuePossible CauseTroubleshooting Steps
Inconsistent chromatograms (HPLC, GC) Analytical method variability.Validate the analytical method for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.[1]
Sample preparation inconsistency.Standardize the sample preparation protocol, including sample weight, dilution, and filtration steps.
Contamination.Thoroughly clean all equipment between batches. Use high-purity solvents and reagents.[1] Run a blank gradient to identify peaks originating from the solvent or system.[1]
Variable fragmentation pattern in MS Inconsistent collision energy.Standardize the collision energy and other MS/MS parameters.[2]
Matrix effects.Purify the sample further to remove interfering compounds that may suppress or enhance ionization.[2]

Experimental Protocols

Protocol 1: Standardized Maceration Extraction
  • Material Preparation:

    • Ensure the plant material is properly identified, dried, and ground to a uniform particle size (e.g., passing through a 40-mesh sieve).

    • Determine the moisture content of the powdered material.

  • Extraction:

    • Weigh a precise amount of the powdered plant material.

    • Place the material in a sealed container with a specific volume of the chosen solvent (maintain a consistent solid-to-solvent ratio, e.g., 1:10 w/v).

    • Agitate the mixture at a constant speed and temperature for a defined period (e.g., 24 hours).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure at a controlled temperature to a consistent endpoint (e.g., a dry powder or a specific volume).

  • Drying and Storage:

    • Dry the concentrated extract to a constant weight using a standardized method (e.g., vacuum oven at a specific temperature).

    • Store the final extract in an airtight, light-resistant container at a controlled temperature.

Protocol 2: HPLC Fingerprinting for Quality Control
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard (marker compound) at a known concentration.

    • Accurately weigh the dried plant extract and dissolve it in a specific volume of a suitable solvent to achieve a consistent concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Use a validated C18 column of a specific brand and dimension for all analyses.

    • Mobile Phase: Prepare the mobile phase with a consistent composition of high-purity solvents (e.g., acetonitrile (B52724) and water with a specific buffer).

    • Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Keep the column at a constant temperature (e.g., 30 °C).

    • Injection Volume: Inject a consistent volume of the standard and sample solutions (e.g., 10 µL).

    • Detection: Set the UV detector to a specific wavelength appropriate for the marker compound(s).

  • Data Analysis:

    • Identify the peak of the marker compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of the marker compound in the extract.

    • Compare the overall chromatographic fingerprint of the new batch with a reference fingerprint from a "golden batch" to assess consistency. Multivariate data analysis can be employed for a more comprehensive comparison.[4][16]

Visualizations

Workflow_for_Consistent_Extracts cluster_0 Raw Material Stage cluster_1 Extraction Stage cluster_2 Quality Control Stage raw_material Botanical Authentication & Sourcing harvesting Standardized Harvesting raw_material->harvesting post_harvest Controlled Post-Harvest Processing (Drying, Grinding, Storage) harvesting->post_harvest extraction Standardized Extraction Protocol (Solvent, Time, Temperature) post_harvest->extraction QC Check 1: Raw Material Specs concentration Consistent Concentration & Drying extraction->concentration qc_analysis Chemical Fingerprinting (HPLC/GC) & Marker Compound Quantification concentration->qc_analysis QC Check 2: In-Process Control release Batch Release qc_analysis->release QC Check 3: Final Product Specs

Caption: Workflow for Ensuring Consistent Natural Product Extracts.

Troubleshooting_Variability cluster_0 Initial Checks cluster_1 Identify Source cluster_2 Corrective Actions start Inconsistent Batch Results check_analytical Review Analytical Method & Sample Prep start->check_analytical check_extraction Review Extraction Logs check_analytical->check_extraction Analytical OK is_analytical Analytical Issue? check_analytical->is_analytical Discrepancy Found check_raw_material Review Raw Material Records check_extraction->check_raw_material Extraction OK is_extraction Extraction Issue? check_extraction->is_extraction Discrepancy Found is_raw_material Raw Material Issue? check_raw_material->is_raw_material Discrepancy Found correct_analytical Re-validate Method, Standardize Prep is_analytical->correct_analytical correct_extraction Reinforce SOPs, Calibrate Equipment is_extraction->correct_extraction correct_raw_material Re-qualify Supplier, Standardize Handling is_raw_material->correct_raw_material

Caption: Troubleshooting Decision Tree for Batch-to-Batch Variability.

Quality_Control_Relationships cluster_raw_material Raw Material Quality cluster_process Process Control cluster_analysis Analytical Control center Consistent & High-Quality Natural Product Extract botanical_identity Botanical Identity botanical_identity->center geographical_origin Geographical Origin geographical_origin->center harvest_time Harvest Time harvest_time->center post_harvest Post-Harvest Handling post_harvest->center extraction_method Extraction Method extraction_method->center solvent_ratio Solvent:Solid Ratio solvent_ratio->center time_temp Time & Temperature time_temp->center fingerprinting Chemical Fingerprinting fingerprinting->center marker_quant Marker Quantification marker_quant->center purity Purity Analysis purity->center

Caption: Interrelation of Quality Control Parameters.

References

Technical Support Center: Galloylglucose Positional Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the resolution of galloylglucose positional isomers.

Section 1: Chromatographic Separation Issues

Poor or incomplete separation (co-elution) is the most common hurdle in analyzing galloylglucose positional isomers via liquid chromatography.[1][2] These isomers have identical mass-to-charge ratios (m/z) and can exhibit very similar polarities, making them difficult to distinguish.

FAQ 1: Why are my galloylglucose isomers co-eluting or showing poor peak shape in HPLC/UPLC?

Answer: Co-elution of galloylglucose isomers occurs because their minor positional differences do not provide enough selectivity for separation under suboptimal chromatographic conditions.[2] Peak fronting, tailing, or broadening can also contribute to an apparent lack of resolution.[1] Key factors to optimize include the mobile phase composition, stationary phase chemistry, and column temperature.[3]

Troubleshooting Guide: Improving Chromatographic Resolution

If you are experiencing co-elution, follow this systematic approach to optimize your HPLC/UPLC method.

  • Assess System Health: Before modifying the method, ensure your system is performing optimally. Check for leaks, ensure the pump is delivering a consistent flow rate, and minimize extra-column volume by using tubing with a small diameter and minimal length.[1]

  • Optimize Mobile Phase: The choice and composition of the mobile phase are critical for separating closely related isomers.[3]

    • Solvent Strength: Weaken the mobile phase (e.g., by decreasing the percentage of organic solvent like acetonitrile (B52724) or methanol) to increase the capacity factor (k') and retention time, which can improve separation.[2][4] An ideal k' is generally between 1 and 5.[2]

    • pH/Additives: The addition of a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase is common.[5] This helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.

  • Adjust the Gradient Profile: If using a gradient elution, try a shallower gradient.[1] A slower, more gradual increase in the organic solvent concentration over a longer period can significantly enhance the resolution of closely eluting peaks.

  • Evaluate Stationary Phase Chemistry: Not all C18 columns are the same. If mobile phase optimization is insufficient, consider a different stationary phase. Columns with different bonding chemistries (e.g., phenyl-hexyl, biphenyl, or amide) can offer alternative selectivities for polar compounds like galloylglucoses.[4]

  • Control Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. However, it may also alter selectivity. Experiment with temperatures between 30-45°C to find the optimal balance for your specific isomers.[3][5][6]

Experimental Protocol: HPLC Method Optimization for Galloylglucose Isomers

This protocol provides a starting point for developing a robust separation method.

  • Column: Use a high-resolution reversed-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[5]

    • Solvent B: Acetonitrile with 0.1% formic acid.[5]

  • Initial Gradient:

    • Start with a shallow gradient, for example: 0-2 min, 5% B; 2-15 min, 5-25% B; 15-18 min, 25-50% B; followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.[5][6]

  • Column Temperature: 35°C.[5]

  • Injection Volume: 2-10 µL.[6][7]

  • Detection: Use a Diode Array Detector (DAD) to monitor at 280 nm.[5]

  • Optimization: Systematically adjust one parameter at a time (e.g., gradient slope, temperature) and observe the effect on the resolution (Rs) between the critical isomer pairs. A baseline resolution is achieved when Rs is ≥ 1.5.[3]

Quantitative Data: Example HPLC Conditions

The table below summarizes different HPLC conditions used for separating gallotannin isomers, demonstrating the impact of varying parameters.

ParameterMethod 1[5]Method 2[7]Method 3[6]
Column UPLC BEH C18Not specifiedUPLC HSS T3
Mobile Phase A 0.1% Formic Acid in Water2% Aqueous Formic Acid2 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile/Water/Formic Acid (80:18:2)100% Acetonitrile
Flow Rate 0.3 mL/min0.25 mL/min0.5 mL/min
Temperature 35 °C30 °C45 °C

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for troubleshooting poor isomer resolution.

G cluster_0 Troubleshooting Workflow start Poor Resolution or Co-elution Observed sys_check Check System Suitability (Pressure, Leaks, Flow Rate) start->sys_check mp_opt Optimize Mobile Phase (Solvent Strength, pH) sys_check->mp_opt System OK grad_opt Adjust Gradient Profile (Make Shallower) mp_opt->grad_opt resolved Baseline Resolution (Rs >= 1.5) mp_opt->resolved If successful temp_opt Optimize Temperature (e.g., 30-45°C) grad_opt->temp_opt grad_opt->resolved If successful col_opt Change Column Chemistry (e.g., Phenyl, Biphenyl) temp_opt->col_opt Resolution still poor temp_opt->resolved If successful col_opt->resolved If successful further_analysis Proceed to MS or NMR for Confirmation resolved->further_analysis

Caption: A logical workflow for troubleshooting and optimizing HPLC/UPLC methods.

Section 2: Mass Spectrometry (MS) Differentiation

Even with an optimized chromatographic method, isomers may not be fully resolved. In such cases, mass spectrometry can be a powerful tool for differentiation.

FAQ 2: My isomers co-elute but have the same mass. How can I use MS to tell them apart?

Answer: While positional isomers have the same parent mass, they can often be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS).[8][9] By carefully selecting precursor ions and optimizing collision energy, you can generate unique product ions that are characteristic of a specific galloyl substitution pattern.

Troubleshooting Guide: Differentiating Isomers with MS/MS
  • Acquire Full Scan MS: First, confirm the m/z of the parent ion for your galloylglucose isomers (e.g., m/z 635 for a trigalloylglucose).[5]

  • Perform Product Ion Scans: Isolate the parent ion and fragment it using collision-induced dissociation (CID). Acquire product ion scans across a range of collision energies (e.g., 15-40 eV) to find the optimal energy that produces the most informative, diagnostic fragment ions.

  • Identify Diagnostic Fragments: Analyze the MS/MS spectra for unique fragment ions or significant differences in the relative abundance of common fragments. For example, the loss of a galloyl group plus water can be indicative.[7] The specific fragmentation pathway may differ depending on the galloyl group's position on the glucose core.

  • Develop a Targeted Method: Once diagnostic fragment ions are identified, you can develop a highly sensitive and selective Multiple Reaction Monitoring (MRM) method for quantification, even if the isomers are not perfectly separated chromatographically.[6]

Data Table: Characteristic MS/MS Fragments

This table shows example parent and daughter ions for a trigalloylglucose isomer, which can be used to confirm its identity.

Compound ClassParent Ion [M-H]⁻Characteristic Daughter Ions (m/z)Reference
Trigalloylglucose635.10483.08, 465.08, 313.02, 168.98[5]

Principle of MS/MS Isomer Differentiation

This diagram illustrates how co-eluting isomers can be differentiated based on their unique fragmentation patterns.

G cluster_1 MS/MS Differentiation Workflow cluster_iso1 Isomer A cluster_iso2 Isomer B coelution Co-eluting Isomers (Same m/z) quad1 Q1: Isolate Parent Ion (m/z) coelution->quad1 quad2 Q2: Fragment Ion (Collision Cell) quad1->quad2 quad3 Q3: Detect Product Ions quad2->quad3 prod_a Product Ions A1, A2, A3 quad3->prod_a Unique Pattern A prod_b Product Ions B1, B2, B3 quad3->prod_b Unique Pattern B

Caption: Tandem mass spectrometry (MS/MS) workflow for isomer differentiation.

Section 3: Unambiguous Structural Confirmation with NMR

For absolute confirmation of the galloyl group's position, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

FAQ 3: When is NMR necessary, and what information can it provide?

Answer: NMR is necessary when you need to definitively determine the chemical structure and connectivity of atoms, which is something that chromatography and mass spectrometry cannot do alone.[10] For galloylglucose isomers, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons on the glucose core and the carbonyl carbon of the galloyl moiety, unambiguously identifying the attachment points. 1D ¹H NMR can also distinguish isomers based on unique chemical shifts and coupling constants of the glucose protons.[5][11]

Guide: When to Use NMR
  • Novel Compound Identification: When you have isolated a new or uncharacterized galloylglucose.[5]

  • Reference Standard Confirmation: To certify the structure of an in-house or commercial reference standard.

  • Publication Requirement: For high-impact publications where unambiguous structural proof is required.

Experimental Protocol: Sample Preparation for NMR

  • Purification: The compound must be highly purified, typically through semi-preparative HPLC, to remove interfering substances.[5]

  • Sample Amount: A sufficient amount of sample is needed (typically >1 mg).

  • Solvent: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Analysis: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra. The HMBC spectrum is particularly crucial for identifying the esterification sites.

Decision Tree: Choosing the Right Analytical Technique

This diagram helps you decide which technique is most appropriate based on your analytical goals.

G start Goal: Analyze Galloylglucose Isomers decision1 Need to separate and quantify known isomers? start->decision1 decision3 Need to identify an unknown isomer or confirm structure? decision1->decision3 No hplc Optimize HPLC/UPLC (See Section 1) decision1->hplc Yes decision2 Are isomers chromatographically resolved? msms Use MS/MS for Differentiation & Quantitation (See Section 2) decision2->msms No end Analysis Complete decision2->end Yes nmr Use NMR for Structural Elucidation (See Section 3) decision3->nmr Yes hplc->decision2 msms->end nmr->end

Caption: A decision tree for selecting the appropriate analytical technique.

References

Technical Support Center: Enhancing NMR Signal-to-Noise for Low-Yield Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the signal-to-noise ratio (S/N) in Nuclear Magnetic Resonance (NMR) experiments involving low-yield or low-concentration compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio (S/N) in my NMR spectrum?

A low S/N is a common challenge that can stem from several factors, which can be broadly categorized into sample preparation, instrument hardware, and experimental parameters. The most frequent cause is an insufficient concentration of the analyte in the NMR tube.[1][2] Other significant factors include suboptimal magnetic field homogeneity (shimming), incorrect acquisition parameters, or the choice of NMR probe.[2][3]

Q2: How does the number of scans affect the S/N, and what is the trade-off?

The S/N ratio improves with the square root of the number of scans (n).[4][5] This means to double the S/N, you must increase the number of scans by a factor of four.[2][6] The primary trade-off is time; quadrupling the scans will quadruple the experiment time. For low-yield compounds, acquiring a large number of scans is a fundamental strategy to improve signal intensity.[7][8]

Q3: When should I consider using a cryoprobe?

A cryoprobe is highly recommended when working with low-concentration or mass-limited samples. By cooling the probe's electronics and preamplifiers to cryogenic temperatures (e.g., using liquid nitrogen or helium), thermal noise is significantly reduced.[6][9] This can result in a 3 to 5-fold increase in S/N compared to a standard room-temperature probe, which is equivalent to reducing the experiment time by a factor of 9 to 25 for the same S/N.[9][10][11]

Q4: Can my choice of solvent impact the S/N?

Yes. The solvent can affect S/N in several ways. Firstly, using a solvent that does not fully dissolve your compound will lead to a lower effective concentration and poor signal.[3] Secondly, highly viscous solvents can lead to broader lines and lower S/N. Thirdly, for aqueous samples, the large residual water signal can obscure analyte signals and interfere with proper receiver gain settings, leading to lower S/N and baseline distortions.[12] In such cases, solvent suppression techniques are necessary.[12]

Q5: What is shimming, and why is it critical for low-concentration samples?

Shimming is the process of adjusting currents in electromagnetic coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[13][14] Poor shimming results in broad, asymmetric peaks, which lowers the peak height and thus reduces the S/N.[15][16] For weak signals from low-yield compounds, maximizing peak sharpness through careful shimming is essential for detection and accurate analysis.[2]

Q6: What are paramagnetic relaxation agents and how do they help?

Paramagnetic relaxation enhancement (PRE) agents are substances containing unpaired electrons (e.g., complexes of Gd³⁺ or Ni²⁺) that can be added to the sample.[4][17] These agents decrease the longitudinal relaxation time (T₁) of nuclei in the sample.[4][18] This allows for the use of a much shorter relaxation delay (d1) between scans without saturating the signal. By shortening d1, more scans can be acquired in the same amount of total experiment time, significantly enhancing the S/N.[17][19]

Troubleshooting Guides

Issue 1: Very weak or no observable signal for my compound.

This troubleshooting workflow helps identify the root cause of an extremely low signal.

low_signal_workflow start Low S/N Issue Detected check_conc Step 1: Verify Sample Concentration Is it sufficient (>10 µM for cryoprobe)? start->check_conc check_shim Step 2: Check Shimming Is the lock signal sharp and symmetrical? check_conc->check_shim Yes solution_conc Solution: Prepare a more concentrated sample if possible. check_conc->solution_conc No check_params Step 3: Review Acquisition Parameters Are ns, d1, and rg optimized? check_shim->check_params Yes solution_shim Solution: Perform manual shimming or use a standard sample to verify shim quality. check_shim->solution_shim No check_hardware Step 4: Verify Hardware Is the probe tuned and matched correctly? check_params->check_hardware Yes solution_params Solution: Increase number of scans (ns). Optimize relaxation delay (d1). check_params->solution_params No solution_hardware Solution: Tune and match the probe. Consult facility manager if issues persist. check_hardware->solution_hardware No

Caption: Troubleshooting workflow for low S/N in NMR.

Issue 2: My peaks are broad, which is hurting my S/N.
  • Re-shim the Spectrometer : This is the most common cause of broad peaks.[15] Automated shimming routines can sometimes fail on samples with a low lock signal; manual shimming may be required.[1]

  • Check for Sample Inhomogeneity : Ensure your sample is fully dissolved and free of any solid particles or precipitates.[16] Suspended material can severely degrade magnetic field homogeneity.

  • Evaluate Solvent Viscosity : High-viscosity solvents can restrict molecular tumbling, leading to faster transverse relaxation (shorter T₂) and broader lines. If possible, switch to a lower-viscosity solvent or increase the sample temperature.

  • Check for Paramagnetic Impurities : Unwanted paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degas your sample if necessary.

S/N Enhancement Strategies: A Comparative Overview

Several strategies can be employed to enhance the S/N ratio. The choice depends on available hardware, sample characteristics, and time constraints.

enhancement_strategies cluster_sample Sample Preparation cluster_hardware Hardware Solutions cluster_acquisition Acquisition & Processing conc Increase Concentration solvent Optimize Solvent pre Add PRE Agent cryoprobe Use Cryoprobe high_field Use Higher Field Magnet microcoil Use Microcoil Probe scans Increase Number of Scans params Optimize d1, Pulse Angle processing Apply Window Function root Improving S/N Ratio root->conc Sample-based root->solvent Sample-based root->pre Sample-based root->cryoprobe Hardware-based root->high_field Hardware-based root->microcoil Hardware-based root->scans Method-based root->params Method-based root->processing Method-based

Caption: Key strategies for enhancing NMR signal-to-noise ratio.

Quantitative Data Summary
Enhancement MethodTypical S/N Improvement FactorKey Consideration
Increase Number of Scans Proportional to √n (where n is the number of scans)[4][6]Directly increases experiment time.
Cryoprobe vs. Room Temp Probe 3 - 5x[10][11]Requires specialized, more expensive hardware.
Higher Magnetic Field Proportional to B₀^(3/2)[5]Significant capital investment; higher field may increase relaxation times.
Paramagnetic Relaxation Agent 1.7 - 1.9x (reported for specific proteins)[20]Can cause some line broadening if not used correctly.[17]
Microcoil Probes ~4x (going from 5mm to 1mm for mass-limited samples)[21]Best for mass-limited, not concentration-limited, samples.[21]

Experimental Protocols

Protocol 1: Standard Sample Preparation and 1D ¹H Acquisition

This protocol outlines the basic steps for preparing a sample and acquiring a standard 1D proton NMR spectrum, with an emphasis on optimizing for low-yield compounds.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition & Processing weigh 1. Weigh sample accurately dissolve 2. Dissolve in ~0.6 mL of deuterated solvent weigh->dissolve transfer 3. Transfer to high-quality NMR tube dissolve->transfer insert 4. Insert sample and lock tune 5. Tune and match probe insert->tune shim 6. Perform automated and/or manual shimming tune->shim params 7. Set parameters (ns, d1, rg) acquire 8. Acquire FID params->acquire process 9. Fourier Transform, phase, and baseline correct acquire->process

Caption: Standard experimental workflow for NMR data acquisition.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh the low-yield compound.

    • Choose a high-purity deuterated solvent that ensures complete dissolution.[3]

    • Dissolve the sample in a minimal, yet sufficient, volume of solvent (typically 0.55-0.6 mL for a standard 5 mm tube) to maximize concentration.[22]

    • Use a high-quality, clean NMR tube to avoid distortions.[2]

  • Instrument Setup :

    • Insert the sample into the magnet and lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H). Poor tuning reflects RF power and reduces signal intensity.[22]

    • Perform a shimming routine. For dilute samples, this step is critical and may require careful manual adjustment to achieve sharp, symmetrical peaks.[1][23]

  • Acquisition :

    • Set Receiver Gain (rg) : Use the spectrometer's automatic receiver gain adjustment to maximize the signal without causing ADC overflow.[1]

    • Number of Scans (ns) : For low-yield compounds, set a high number of scans (e.g., 128, 256, or more) based on the time available and the required S/N.

    • Relaxation Delay (d1) : Set a sufficient delay to allow for near-complete relaxation of the protons. A common starting point is 1-2 seconds.[1]

    • Acquisition Time (aq) : Ensure this is long enough to allow the Free Induction Decay (FID) to decay fully into the noise, typically 2-4 seconds.[1]

    • Pulse Width (p1) : Use the calibrated 90° pulse value for quantitative results or a smaller flip angle (e.g., 30°) to allow for a shorter relaxation delay.[1]

  • Processing :

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve S/N at the cost of a slight resolution decrease.

    • Perform Fourier transformation, followed by careful phase and baseline correction.

References

Technical Support Center: Long-Term Storage of 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 1-O-galloyl-6-O-cinnamoylglucose. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at -20°C. Under these conditions, the compound is reported to be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.

Q2: How should I store this compound in solution?

A2: When in solution, this compound should be stored at -80°C for optimal stability, which can preserve it for up to one year. For shorter-term storage of solutions, -20°C is suitable for up to one month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What solvents are suitable for dissolving and storing this compound?

A3: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. The choice of solvent may depend on the intended downstream application. For long-term storage of solutions, ensure the solvent is of high purity and free of water to minimize hydrolysis.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely hydrolysis of the ester linkages (both the galloyl and cinnamoyl groups) and oxidation of the phenolic moieties. These processes can be accelerated by factors such as exposure to moisture, light, high temperatures, and non-neutral pH.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of potency or unexpected results in assays. Degradation of the compound due to improper storage.- Verify storage temperature and protect from light. - Prepare fresh solutions from a solid stock. - Perform a stability check using HPLC to assess purity.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products (e.g., gallic acid, cinnamic acid, and the glucose core) via hydrolysis or oxidation.- Confirm the identity of new peaks using mass spectrometry. - Review storage conditions and handling procedures to minimize exposure to degradative factors.
Discoloration of the solid compound or solution. Oxidation of the phenolic groups.- Store under an inert atmosphere (e.g., argon or nitrogen). - Avoid exposure to air and light.
Precipitation of the compound from the solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.- Gently warm the solution and vortex to redissolve. - Ensure vials are tightly sealed to prevent solvent evaporation. - Consider using a different solvent if precipitation persists.

Quantitative Stability Data

Due to the limited availability of public, quantitative stability data for this compound, the following table is provided as a template for researchers to populate with their own experimental findings from a long-term stability study.

Storage Condition Time Point Parameter Initial Value Measured Value % Change
-20°C (Solid)6 MonthsPurity (HPLC, %)
12 MonthsPurity (HPLC, %)
24 MonthsPurity (HPLC, %)
36 MonthsPurity (HPLC, %)
-80°C (in DMSO)1 MonthConcentration (HPLC, µg/mL)
3 MonthsConcentration (HPLC, µg/mL)
6 MonthsConcentration (HPLC, µg/mL)
12 MonthsConcentration (HPLC, µg/mL)

Experimental Protocol: Long-Term Stability Study of this compound

This protocol outlines a comprehensive approach to assessing the long-term stability of this compound in both solid and solution forms.

1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile (B52724), water)

  • pH buffers

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Inert gas (argon or nitrogen)

  • Amber glass vials

3. Sample Preparation:

  • Solid Form: Accurately weigh 1-2 mg of the compound into multiple amber glass vials. Purge with an inert gas, seal tightly, and store under the specified conditions.

  • Solution Form: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Aliquot the solution into amber glass vials, purge with an inert gas, seal tightly, and store under the specified conditions.

4. Storage Conditions and Time Points:

  • Long-Term:

    • Solid: -20°C ± 2°C and 4°C ± 2°C

    • Solution: -80°C ± 5°C and -20°C ± 2°C

  • Accelerated:

    • Solid: 40°C ± 2°C / 75% RH ± 5% RH

  • Photostability:

    • Expose solid and solution samples to light conditions as per ICH Q1B guidelines.

  • Time Points:

    • Pull samples for analysis at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.

    • Pull samples for analysis at 0, 1, 3, and 6 months for accelerated studies.

5. Analytical Method:

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 280 nm and 315 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, analyze the samples in triplicate.

    • Calculate the purity of the solid samples and the concentration of the solution samples.

    • Monitor for the appearance of any new peaks in the chromatogram.

    • If significant degradation is observed, attempt to identify the degradation products using LC-MS.

Visualizations

Troubleshooting_Flowchart start Start: Inconsistent Experimental Results check_purity Assess Purity of Compound start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degraded Significant Degradation Products Observed purity_ok->degraded No review_protocol Review Experimental Protocol purity_ok->review_protocol Yes troubleshoot_storage Troubleshoot Storage Conditions degraded->troubleshoot_storage storage_temp Verify Storage Temperature troubleshoot_storage->storage_temp light_exposure Check for Light Exposure troubleshoot_storage->light_exposure solution_prep Review Solution Preparation and Handling troubleshoot_storage->solution_prep end_good End: Results Consistent review_protocol->end_good end_bad End: Re-evaluate Experiment with New Compound Batch storage_temp->end_bad light_exposure->end_bad solution_prep->end_bad

Caption: Troubleshooting flowchart for inconsistent experimental results.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Start prep_solid Prepare Solid Samples start->prep_solid prep_solution Prepare Solution Samples start->prep_solution store_long_term Long-Term Storage prep_solid->store_long_term store_accelerated Accelerated Storage prep_solid->store_accelerated store_photo Photostability prep_solid->store_photo prep_solution->store_long_term prep_solution->store_accelerated prep_solution->store_photo pull_samples Pull Samples at Time Points store_long_term->pull_samples store_accelerated->pull_samples store_photo->pull_samples hplc_analysis HPLC Analysis pull_samples->hplc_analysis data_analysis Data Analysis & Reporting hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a long-term stability study.

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potential: 1-O-galloyl-6-O-cinnamoylglucose versus Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory properties of 1-O-galloyl-6-O-cinnamoylglucose and gallic acid. Due to a lack of direct experimental data on the anti-inflammatory effects of this compound, this comparison is based on the well-documented activities of its constituent moieties, gallic acid and cinnamoyl derivatives, and related galloyl compounds.

Executive Summary

Gallic acid is a well-established anti-inflammatory agent with a body of evidence supporting its mechanisms of action.[1][2][3][4] It effectively mitigates inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), thereby reducing the production of pro-inflammatory mediators.[1][2][3]

Direct experimental data on the anti-inflammatory activity of this compound is currently unavailable in the scientific literature. However, based on the known anti-inflammatory properties of its components—a galloyl group and a cinnamoyl moiety—it is plausible to hypothesize that this compound also possesses anti-inflammatory capabilities. Both galloyl derivatives and cinnamaldehyde (B126680), a key component of cinnamon, have demonstrated anti-inflammatory effects through modulation of the NF-κB pathway.[5][6][7][8] This guide will present the existing data for gallic acid and provide a theoretical framework for the potential effects of this compound.

Data Presentation: Anti-inflammatory Effects of Gallic Acid

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of gallic acid in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common experimental model for inflammation.

Table 1: Effect of Gallic Acid on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorConcentration of Gallic AcidInhibition (%)Reference
Nitric Oxide (NO)50 µg/mLSignificant downregulation[9]
Nitric Oxide (NO)100 µMSignificant reduction[1][3]
Tumor Necrosis Factor-α (TNF-α)100 µMSignificant reduction[1][3][10]
Interleukin-6 (IL-6)100 µMSignificant reduction[1][3][10]
Interleukin-1β (IL-1β)Not SpecifiedReduction[10]

Table 2: Effect of Gallic Acid on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages

EnzymeConcentration of Gallic AcidEffectReference
Inducible Nitric Oxide Synthase (iNOS)50 µg/mLDownregulation of mRNA levels[9]
Cyclooxygenase-2 (COX-2)Not SpecifiedInhibition[2]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol provides a general methodology for assessing the anti-inflammatory effects of compounds in a widely used in vitro model.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with varying concentrations of the test compound (e.g., gallic acid) for 24 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay.[1][3][11]

  • Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of the test compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[10][11]

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.[9][11]

  • Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

  • Western Blot Analysis: To assess the expression of proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκBα, p65, p38, JNK, ERK), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.[10]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of pro-inflammatory genes, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qRT-PCR using specific primers.[10]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anti-inflammatory effects of gallic acid are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The potential mechanism for this compound is hypothesized to involve similar pathways.

NF-kB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK IkBa IκBα IKK->IkBa Phosphorylation & Degradation IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation p38 p38 JNK JNK ERK ERK MAPK->p38 MAPK->JNK MAPK->ERK IkBa_NFkB->NFkB Release GallicAcid Gallic Acid GallicAcid->IKK GallicAcid->MAPK GCG 1-O-galloyl-6-O- cinnamoylglucose (Hypothesized) GCG->IKK GCG->MAPK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound.

Experimental Workflow A RAW 264.7 Cell Culture B Cell Viability Assay (Determine non-toxic concentrations) A->B C Pre-treatment with Test Compound B->C D LPS Stimulation (Induce Inflammation) C->D E Measurement of Inflammatory Markers D->E F Nitric Oxide (NO) (Griess Assay) E->F G Cytokines (TNF-α, IL-6) (ELISA) E->G H Protein Expression (Western Blot) E->H I Gene Expression (qRT-PCR) E->I J Data Analysis and Interpretation F->J G->J H->J I->J

Caption: General experimental workflow for in vitro anti-inflammatory studies.

Discussion and Conclusion

Gallic acid has demonstrated consistent anti-inflammatory effects in vitro by downregulating the production of key inflammatory mediators such as NO, TNF-α, and IL-6.[1][3][10] Its mechanism of action is well-characterized and involves the suppression of the NF-κB and MAPK signaling pathways.[1][2][3]

While direct evidence is lacking for this compound, its chemical structure suggests a strong potential for anti-inflammatory activity. The galloyl moiety is identical to that in gallic acid, and other galloyl derivatives have shown anti-inflammatory properties.[12] Furthermore, the cinnamoyl group, present in compounds like cinnamaldehyde, is also known to inhibit NF-κB activation and reduce the expression of pro-inflammatory cytokines.[5][7]

Therefore, it is reasonable to hypothesize that this compound would exhibit anti-inflammatory effects, possibly through a dual action of its galloyl and cinnamoyl components, targeting the NF-κB and MAPK pathways. The presence of the glucose molecule and the specific ester linkages may influence its bioavailability, cell permeability, and overall potency compared to gallic acid alone.

Future research is imperative to experimentally validate the anti-inflammatory effects of this compound and to directly compare its potency and mechanisms of action with those of gallic acid. Such studies would provide valuable insights for the development of new anti-inflammatory agents.

References

A Comparative Analysis of 1-O-galloyl-6-O-cinnamoylglucose and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic placement of acyl groups on a glucose scaffold can significantly influence the biological activity of the resulting molecule. This guide provides a comparative overview of 1-O-galloyl-6-O-cinnamoylglucose and its known positional isomer, 1-O-galloyl-2-O-cinnamoylglucose. While direct comparative studies on the biological activities of these specific isomers are not extensively documented in current literature, this guide synthesizes available data on the individual compounds, their structural analogs, and general structure-activity relationships to offer valuable insights for research and development.

Both this compound (CAS 115746-69-5) and its isomer 1-O-galloyl-2-O-cinnamoyl-glucose (CAS 791836-69-6) have been isolated from the rhizomes of Rheum palmatum L., a plant with a long history in traditional medicine. Their shared galloyl and cinnamoyl moieties suggest potential for a range of biological activities, including antioxidant and enzyme inhibitory effects. The key structural difference lies in the position of the cinnamoyl group on the glucose core, a variation that can impact molecular conformation, receptor binding, and ultimately, biological efficacy.

Comparative Data on Biological Activity

Direct, side-by-side experimental data for this compound and its 2-O-cinnamoyl isomer is limited. However, by examining studies on related galloyl and cinnamoyl glucose esters, we can infer the potential activities of these compounds. The primary activities associated with this class of molecules are antioxidant effects and α-glucosidase inhibition, a key mechanism in the management of type 2 diabetes.

Table 1: Postulated Comparative Biological Activities

IsomerPotential Biological ActivityRationale and Supporting Evidence for Related Compounds
This compound Antioxidant Activity: Likely to exhibit strong radical scavenging properties.The galloyl moiety is a well-established potent antioxidant due to its three phenolic hydroxyl groups. The cinnamoyl group also contributes to antioxidant activity.
α-Glucosidase Inhibition: Expected to be an inhibitor.The position of acyl groups on the glucose core influences binding to the active site of α-glucosidase. Studies on cinnamoyl sucrose (B13894) esters show that the number and position of cinnamoyl groups are critical for inhibitory activity.
1-O-galloyl-2-O-cinnamoylglucose Antioxidant Activity: Expected to have strong radical scavenging properties, potentially with minor differences compared to the 6-O-isomer due to steric effects.The fundamental antioxidant capacity is derived from the galloyl and cinnamoyl groups. The position of the cinnamoyl group might slightly alter the accessibility of the phenolic protons to free radicals.
α-Glucosidase Inhibition: Expected to be an inhibitor, with potency potentially differing from the 6-O-isomer.The proximity of the bulky cinnamoyl group to the anomeric carbon (position 1) in the 2-O-isomer could lead to a different binding orientation within the enzyme's active site compared to the 6-O-isomer, where the cinnamoyl group is at the other end of the glucose molecule. Structure-activity relationship studies on similar compounds often show that acylation at different positions leads to varied inhibitory potency.

Note: This table is based on inferences from studies on structurally related compounds, as direct comparative data is not currently available.

Structure-Activity Relationship Insights

The biological activity of galloyl and cinnamoyl esters of glucose is highly dependent on their structure:

  • Galloyl Moiety: The 3,4,5-trihydroxyl arrangement on the phenyl ring of the galloyl group is a powerful pharmacophore for antioxidant activity. It acts as an excellent hydrogen donor to neutralize free radicals.

  • Cinnamoyl Moiety: The unsaturated bond in the cinnamic acid side chain and its phenolic hydroxyl group (if present, though not in the standard cinnamoyl group) can also contribute to antioxidant and other biological activities.

  • Positional Isomerism: The location of the cinnamoyl group (at the C2 or C6 position of glucose) can affect the molecule's overall shape, polarity, and ability to interact with biological targets. For enzyme inhibitors, such as α-glucosidase inhibitors, the precise positioning of substituents is critical for fitting into the enzyme's active site. It is plausible that the different spatial arrangements of the cinnamoyl group in the two isomers lead to different binding affinities and inhibitory constants.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound and its isomers)

  • Positive control (e.g., Ascorbic acid, Gallic acid, or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of test samples: Prepare stock solutions of the test compounds and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Test compounds

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a concentration of 5 mM.

    • Prepare stock solutions and dilutions of the test compounds and acarbose (B1664774) in a suitable solvent (e.g., DMSO, then diluted in buffer).

  • Assay:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of the Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated as follows:

    where Abs_control is the absorbance of the reaction with no inhibitor, and Abs_sample is the absorbance of the reaction with the test compound.

  • IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizations

To aid in the conceptualization of the experimental workflows and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample in 96-well Plate DPPH_sol->Mix Sample_sol Prepare Sample Dilutions (Isomers & Control) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Experimental_Workflow_Alpha_Glucosidase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_sol Prepare α-Glucosidase Solution (0.5 U/mL) Preincubation Pre-incubate Enzyme with Sample (10 min, 37°C) Enzyme_sol->Preincubation Substrate_sol Prepare pNPG Solution (5 mM) Reaction_start Add pNPG to Start Reaction (20 min, 37°C) Substrate_sol->Reaction_start Sample_sol Prepare Sample Dilutions (Isomers & Acarbose) Sample_sol->Preincubation Preincubation->Reaction_start Stop_reaction Stop Reaction with Na2CO3 Reaction_start->Stop_reaction Measure Measure Absorbance at 405 nm Stop_reaction->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the α-Glucosidase Inhibition Assay.

SAR_Concept cluster_molecule Molecular Structure cluster_activity Biological Outcome Molecule Galloyl-Cinnamoyl-Glucose Galloyl Galloyl Moiety (Antioxidant Pharmacophore) Molecule->Galloyl contains Cinnamoyl Cinnamoyl Moiety Molecule->Cinnamoyl contains Position Position of Cinnamoyl (C2 vs. C6) Molecule->Position defined by BioActivity Biological Activity (e.g., Antioxidant, Enzyme Inhibition) Galloyl->BioActivity strongly influences Cinnamoyl->BioActivity influences Position->BioActivity critically influences

Validating Anticancer Effects: A Comparative Analysis of Galloyl-Cinnamoyl Glucose Derivatives and Related Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anticancer effects of 1-O-galloyl-6-O-cinnamoylglucose and its structural analogs. Due to the limited publicly available data on this compound, this guide will focus on the extensively studied compound, penta-O-galloyl-beta-D-glucose (PGG), as a primary reference, with comparisons to other galloyl and cinnamoyl glucosides.

Introduction

Natural polyphenolic compounds are a significant source of novel anticancer drug candidates. Among these, gallotannins and cinnamoyl derivatives have garnered considerable interest for their diverse pharmacological activities. This compound is a natural product that combines structural features of both gallic acid and cinnamic acid esters of glucose. While this specific molecule is available for research, comprehensive studies detailing its anticancer efficacy across multiple cell lines are not widely published.[1][2]

Conversely, penta-O-galloyl-beta-D-glucose (PGG), a hydrolyzable tannin found in various medicinal plants, has been the subject of numerous in vitro and in vivo studies demonstrating its potent anticancer properties.[3][4][5][6][7][8] PGG has been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer types, including breast, prostate, lung, and liver cancers.[5][6][9] Its mechanisms of action are multifaceted, involving the modulation of multiple signaling pathways.[3][4][7]

This guide will present a detailed comparison of the anticancer effects of PGG and other related compounds, providing available quantitative data, experimental protocols for key assays, and visualizations of experimental workflows and signaling pathways.

Comparative Efficacy of PGG and Related Compounds

The anticancer activity of PGG has been evaluated in numerous cancer cell lines. The following tables summarize its inhibitory concentration (IC50) values, effects on apoptosis, and cell cycle distribution. For comparison, data on other galloyl and cinnamoyl glucosides are included where available.

Table 1: Comparative Cytotoxicity (IC50) of PGG and Other Galloyl/Cinnamoyl Glucosides in Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Penta-O-galloyl-beta-D-glucose (PGG) MDA-MB-231Triple-Negative Breast CancerVaries by study[10]
MCF-7ER-Positive Breast CancerVaries by study[5][10]
A549/CRCisplatin-Resistant NSCLCNot specified[9][11][12]
H460/CRCisplatin-Resistant NSCLCNot specified[9][11][12]
SK-HEP-1Hepatocellular CarcinomaNot specified[6]
HepG2Hepatocellular CarcinomaNot specified[6]
Huh-7Hepatocellular CarcinomaNot specified[6]
Cinnamoyl Glucoside Derivative 4e B16-F10Murine Melanoma17.38 ± 0.07[13]
Cinnamoyl Glucoside Derivative 4f B16-F10Murine Melanoma9.87 ± 0.09[13]
Cinnamoyl Glucoside Derivative 4g B16-F10Murine Melanoma9.69 ± 0.12[13]
Cinnamoyl Glucoside Derivative 4h B16-F10Murine Melanoma29.42 ± 0.04[13]
Cinnamoyl Glucoside Derivative 4i B16-F10Murine Melanoma32.95 ± 0.08[13]
Cinnamoyl Glucoside Derivative 4j B16-F10Murine Melanoma25.68 ± 0.09[13]
4'-Bromoflavonol (6l) A549Non-Small Cell Lung Cancer0.46 ± 0.02[14]
4'-Chloroflavonol (6k) A549Non-Small Cell Lung Cancer3.14 ± 0.29[14]
5-Fluorouracil (Positive Control) A549Non-Small Cell Lung Cancer4.98 ± 0.41[14]

Table 2: Effects of PGG on Apoptosis and Cell Cycle in Cancer Cells

CompoundCell LineCancer TypeApoptosis InductionCell Cycle ArrestReference
Penta-O-galloyl-beta-D-glucose (PGG) A549/CRCisplatin-Resistant NSCLCIncreased apoptotic cells to 11.47%Increased sub-G1 population[9]
H460/CRCisplatin-Resistant NSCLCIncreased apoptotic cells to 12.95%Increased sub-G1 population[9]
MCF-7ER-Positive Breast CancerInduces caspase-mediated apoptosisG1 arrest[10]
MDA-MB-231Triple-Negative Breast CancerInduces caspase-mediated apoptosisS-phase and G1 arrest[10]
SK-HEP-1Hepatocellular CarcinomaNot specifiedG0/G1 phase arrest[6]
HepG2 & Huh-7Hepatocellular CarcinomaNot specifiedSenescence-like S-phase arrest[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically used to assess the anticancer effects of compounds like PGG.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., PGG) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental and Signaling Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following are Graphviz DOT script-generated diagrams for a typical experimental workflow for anticancer drug validation and the proposed signaling pathway for PGG-induced apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549) B Compound Treatment (this compound, PGG, etc.) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Western Blot Analysis (Apoptotic & Cell Cycle Markers) B->F G Determine IC50 Values C->G H Quantify Apoptotic Cells D->H I Analyze Cell Cycle Distribution E->I J Evaluate Protein Expression F->J K Validate Anticancer Effects G->K H->K I->K J->K

Caption: Experimental workflow for validating anticancer effects.

PGG_Apoptosis_Pathway cluster_DDR DNA Damage Response cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase PGG Penta-O-galloyl-beta-D-glucose (PGG) p53 p53 Activation PGG->p53 CHK2 CHK2 Phosphorylation PGG->CHK2 H2AX γ-H2AX Formation PGG->H2AX Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibition CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Assessing the Synergistic Potential of 1-O-galloyl-6-O-cinnamoylglucose: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Synergistic Effects with Doxorubicin (B1662922)

Recent research has highlighted the potential of combining natural compounds with conventional chemotherapeutic agents to enhance efficacy and overcome drug resistance.[1] Doxorubicin, a widely used anticancer drug, is a prime candidate for such combination studies due to its well-documented mechanisms of action and associated toxicities that might be mitigated by a synergistic partner.[2][3] This guide outlines a hypothetical study to assess the synergistic anticancer effects of 1-O-galloyl-6-O-cinnamoylglucose and doxorubicin on a human cancer cell line.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment evaluating the synergistic effects of this compound and doxorubicin on the viability of U-87MG human glioblastoma cells. The Combination Index (CI) is used to define the nature of the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Treatment GroupConcentration (µM)Cell Viability (%)Combination Index (CI)Interaction
Control (Untreated)-100--
This compound (GCG)2085--
Doxorubicin (DOX)170--
GCG + DOX20 + 1400.65Synergy
GCG + DOX10 + 0.5650.78Synergy
Experimental Protocols

A detailed methodology for a key experiment to determine the synergistic effects of this compound and doxorubicin is provided below.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human U-87MG glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound alone, doxorubicin alone, or a combination of both compounds at constant molar ratios. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The synergistic, additive, or antagonistic effects of the drug combination are determined by calculating the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CompuSyn).

Mandatory Visualization

Below are diagrams illustrating the hypothetical experimental workflow and a postulated signaling pathway.

G cluster_workflow Experimental Workflow for Synergy Assessment start Start culture Culture U-87MG Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Compounds (Single & Combo) seed->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & CI read->analyze end End analyze->end G cluster_pathway Postulated Synergistic Signaling Pathway GCG 1-O-galloyl-6-O- cinnamoylglucose ROS ROS Production GCG->ROS DOX Doxorubicin DNA_Damage DNA Damage DOX->DNA_Damage Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) ROS->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis_Pathway

References

A Comparative Guide to the Structure-Activity Relationship of Galloyl and Cinnamoyl Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of galloyl and cinnamoyl glucose derivatives, focusing on their antitumor, antioxidant, and anti-inflammatory properties. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development. While direct comparative studies on hybrid galloyl-cinnamoyl glucose derivatives are limited in the current literature, this guide presents available data on each class of compounds to infer potential SAR trends.

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of various galloyl and cinnamoyl glucose derivatives. Direct comparison should be approached with caution, as experimental conditions may vary between studies.

Table 1: Antitumor Activity of Galloyl and Cinnamoyl Glucose Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Galloyl Glucose 1,6-di-O-galloyl-β-D-glucopyranoseK56277.9[1]
1,4,6-tri-O-galloyl-β-D-glucopyranoseK56268.2[1]
Methyl 3,6-di-O-galloyl-α-D-glucopyranosideK56241.5[1]
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)Glioma25[2]
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)SK-HEP-1>50 (cyto-static)[3]
Cinnamoyl Glucose 1-O-(p-coumaroyl)-β-D-glucopyranoseB16-F1017.38 ± 0.07[4]
1-O-(feruloyl)-β-D-glucopyranosideB16-F109.87 ± 0.09[4]
1-O-(sinapoyl)-β-D-glucopyranosideB16-F109.69 ± 0.12[4]

Table 2: Antioxidant Activity of Galloyl and Cinnamoyl Derivatives

Compound ClassDerivative/ExtractAssayEC50/IC50Reference
Galloyl Glucose Tannic Acid (polygalloyl glucose)DPPH2.84 µM (EC50)[5]
Pentagalloyl glucose (PGG)DPPH5.90 µM (EC50)[6]
2,3,4,6-tetra-O-galloyl-1,5-AGDPPH6.81–7.16 µM (EC50)[6]
Acertannin (2,6-di-O-galloyl-1,5-anhydro-D-glucitol)DPPH11.23 ± 0.11 µM (IC50)[6]
Maplexin DDPPH9.14 ± 0.25 µM (IC50)[6]
Maplexin EDPPH8.26 ± 0.37 µM (IC50)[6]
Cinnamoyl Derivative Cinnamomum cassia bark ethanol (B145695) extractDPPH0.072 mg/mL (IC50)[2]
Cinnamomum cassia bud ethanol extractDPPH0.073 mg/mL (IC50)[2]
Cinnamomum cassia leaf ethanol extractDPPH0.208 mg/mL (IC50)[2]

Table 3: Anti-inflammatory Activity of Galloyl and Cinnamoyl Derivatives

Compound ClassDerivativeAssay (Cell Line)IC50Reference
Galloyl Glucose 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)iNOS inhibition (RAW 264.7)~18 µg/mL[1]
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)COX-2 inhibition (PGE2, RAW 264.7)~8 µg/mL[1]
2,3,6-tri-O-galloyl-β-D-glucoseNitric Oxide Production (LPS-stimulated macrophages)55.2 µM[5]
AcertanninNitric Oxide Production (LPS-stimulated RAW264.7)49.31 ± 0.96 µM[6]
Maplexin ENitric Oxide Production (LPS-stimulated RAW264.7)40.25 ± 1.05 µM[6]
Cinnamoyl Derivative 2'-hydroxycinnamaldehydeNitric Oxide Production (RAW 264.7)8 mM[7]
1-methylhydantoin cinnamoyl imide (compound 4)COX-1 inhibition37 ± 4 µM[8]
1-methylhydantoin cinnamoyl imide (compound 4)COX-2 inhibition126 ± 12 µM[8]

Structure-Activity Relationship Insights

Galloyl Glucose Derivatives
  • Number and Position of Galloyl Groups: The biological activity of galloyl glucose derivatives often correlates with the number of galloyl moieties. For antioxidant activity, an increase in the number of galloyl groups generally leads to enhanced radical scavenging ability[6]. For antitumor activity, the substitution pattern of galloyl groups on the glucose core significantly influences cytotoxicity[1].

  • Anomeric Configuration: The stereochemistry at the anomeric carbon (α or β) can affect the biological activity of galloyl glucosides[1].

  • Core Polyol Structure: While glucose is a common core, derivatives with other polyols like inositol (B14025) have also been synthesized and show potent biological activities[5].

Cinnamoyl Glucose Derivatives
  • Substitution on the Cinnamoyl Moiety: The nature and position of substituents on the phenyl ring of the cinnamoyl group play a crucial role in determining the biological activity. For instance, methoxy (B1213986) groups on the phenyl ring of cinnamoyl glucosides have been shown to enhance their antiproliferative activity against melanoma cells[4].

  • Esterification Position: The position of the cinnamoyl ester on the glucose core can influence the activity.

  • Flexibility of the Molecule: The overall conformation and flexibility of the molecule can impact its interaction with biological targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (galloyl or cinnamoyl glucose derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • EC50/IC50 Calculation: The effective concentration of the compound that scavenges 50% of the DPPH radicals (EC50 or IC50) is determined.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Griess Reaction: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of galloyl and cinnamoyl glucose derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the known pathways and a general experimental workflow for assessing biological activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Galloyl/ Cinnamoyl Glucose Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antitumor Antitumor Activity (MTT Assay) synthesis->antitumor antioxidant Antioxidant Activity (DPPH Assay) synthesis->antioxidant anti_inflammatory Anti-inflammatory Activity (NO, COX Inhibition) synthesis->anti_inflammatory ic50 IC50/EC50 Determination antitumor->ic50 antioxidant->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: General experimental workflow for SAR studies.

signaling_pathways cluster_galloyl Galloyl Glucose Derivatives (e.g., PGG) cluster_cinnamoyl Cinnamoyl Derivatives PGG PGG MAPK MAPK Pathway PGG->MAPK Inhibits NFkB NF-κB Pathway PGG->NFkB Inhibits ERK ERK Pathway PGG->ERK Modulates MAPK->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Nrf2 Nrf2/HO-1 Pathway ERK->Nrf2 Activates Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces Cinnamoyl Cinnamoyl Derivatives ROS ROS Production Cinnamoyl->ROS Increases Extrinsic_Apoptosis Extrinsic Apoptosis Pathway Cinnamoyl->Extrinsic_Apoptosis Activates Bcl2 Bcl-2 Cinnamoyl->Bcl2 Downregulates Apoptosis Apoptosis Extrinsic_Apoptosis->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Modulated signaling pathways.

References

A Comparative Analysis of 1-O-galloyl-6-O-cinnamoylglucose and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potential enzyme inhibitory efficacy of the natural compound 1-O-galloyl-6-O-cinnamoylglucose against well-established enzyme inhibitors, Acarbose and Allopurinol. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.

Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the known enzyme inhibitors Acarbose and Allopurinol, alongside data for compounds structurally related to this compound. It is crucial to note that the data for "Structurally Related Compounds" are not for this compound itself but for its analogs, providing a basis for preliminary comparison.

Compound/InhibitorTarget EnzymeIC50 Value (µM)Reference
Known Inhibitors
Acarboseα-Glucosidase328 ± 7[1]
AllopurinolXanthine (B1682287) Oxidase0.2 - 50[2]
Structurally Related Compounds
Tetra-cinnamoyl sucrose (B13894) esterα-Glucosidase9 ± 3[1]
Caffeic AcidXanthine Oxidase39.21

Note: The IC50 values for Acarbose and Allopurinol can vary depending on the specific experimental conditions. The provided values represent a range found in the literature. The data for structurally related compounds are presented to infer the potential activity of this compound, which contains both cinnamoyl and galloyl moieties.

Experimental Protocols

The following are detailed methodologies for conducting in vitro inhibition assays for α-glucosidase and xanthine oxidase, allowing for the evaluation of compounds like this compound.

α-Glucosidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (positive control)

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Dissolve Acarbose and the test compound in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the positive control, use Acarbose. For the negative control, use the solvent.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiation and Termination of Reaction:

    • Start the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measurement and Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method for measuring the inhibition of xanthine oxidase activity.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Test compound (e.g., this compound)

  • Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Dissolve Allopurinol and the test compound in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.

  • Assay Mixture Preparation:

    • In each well or cuvette, add the phosphate buffer.

    • Add the test inhibitor solution at various concentrations. For the positive control, use Allopurinol. For the negative control, use the solvent.

    • Add the xanthine oxidase solution and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for about 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution.

    • Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for screening potential enzyme inhibitors and determining their IC50 values.

Enzyme_Inhibition_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Known Inhibitor Stock Solutions Plate Prepare 96-Well Plate (Buffer, Inhibitor/Control, Enzyme) Compound->Plate Enzyme Enzyme Stock Solution Enzyme->Plate Substrate Substrate Stock Solution AddSubstrate Add Substrate (Initiate Reaction) Substrate->AddSubstrate Incubate1 Pre-incubation Plate->Incubate1 Incubate1->AddSubstrate Incubate2 Incubation AddSubstrate->Incubate2 Stop Stop Reaction (if applicable) Incubate2->Stop Measure Measure Absorbance/Signal Stop->Measure Calc Calculate % Inhibition Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in vitro enzyme inhibition screening and IC50 determination.

This guide serves as a foundational resource for the comparative evaluation of this compound. Further experimental investigation is warranted to elucidate the specific inhibitory profile of this natural compound.

References

A Comparative Guide to HPLC and UPLC Methods for Tannin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of tannins, a complex group of polyphenolic compounds, are crucial for research, quality control, and the development of botanical drugs and other natural products. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for tannin analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in separation science. This guide provides an objective, data-driven comparison of HPLC and UPLC methods for tannin analysis to aid researchers in selecting the most appropriate technique for their specific needs.

Executive Summary

This guide presents a cross-validation perspective on HPLC and UPLC methods for the analysis of tannins. While both techniques are capable of providing accurate and precise results, UPLC generally offers significant advantages in terms of speed, resolution, and sensitivity, albeit with higher initial instrumentation costs. The choice between HPLC and UPLC will ultimately depend on the specific application, sample complexity, throughput requirements, and available resources.

Data Presentation: HPLC vs. UPLC for Tannin Analysis

The following tables summarize the key performance characteristics of HPLC and UPLC methods for tannin analysis, based on data from various studies.

Table 1: General Performance Comparison

ParameterHPLCUPLC/UHPLC
Analysis Time Typically 30 - 80 minutes[1]Typically < 30 minutes, often < 15 minutes[1][2]
Resolution GoodExcellent, with sharper and narrower peaks
Sensitivity (LOD/LOQ) Adequate for many applicationsGenerally higher due to narrower peaks[1]
Solvent Consumption HigherSignificantly lower (up to 9 times less than HPLC)
Operating Pressure Lower (up to 6,000 psi)Much higher (up to 15,000 psi or more)
Initial Cost LowerHigher
Method Development Well-establishedCan be more complex due to high pressures

Table 2: Quantitative Comparison of Method Parameters for Tannin Analysis

ParameterHPLC Method Example (Tannic Acid)UPLC Method Example (Enological Tannins)
Column Nucleosil® C18 (250 mm x 4.6 mm, 5 µm)[3]Waters Acquity UPLC-BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2]
Flow Rate 1.0 mL/min[3]0.44 mL/min
Run Time 12 minutes[3]28 minutes[2]
Injection Volume 20 µL2 µL[2]
LOD 1 µg/mL (for tannic acid)[4]0.11 - 0.38 µg/mL (for various flavonoids)[5]
LOQ 5 µg/mL (for tannic acid)[4]0.35 - 1.15 µg/mL (for various flavonoids)[5]

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC tannin analysis are provided below. These protocols are based on validated methods from the scientific literature.

HPLC Method for Tannic Acid Quantification

This protocol is adapted from a method for the quantitative estimation of tannins in plant extracts.[3]

1. Sample Preparation:

  • Dissolve 10 mg of the dried plant extract in 10 mL of the mobile phase.

  • Allow the solution to stand for 8 hours with occasional stirring.

  • Filter the solution through a 0.2-µm filter and sonicate for 30 minutes before injection.[3]

2. Chromatographic Conditions:

  • Column: Nucleosil® C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: Methanol:Water (50:50, v/v), pH adjusted to 4.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Detection: UV at 270 nm.[3]

  • Run Time: 12 minutes.[3]

3. Calibration:

  • Prepare a stock solution of tannic acid (1000 µg/mL) in the mobile phase.

  • Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 20 to 50 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

UPLC Method for Enological Tannin Analysis

This protocol is based on a validated method for the quality evaluation of commercial enological tannins.[2]

1. Sample Preparation:

  • Weigh 20 mg of the tannin sample and dissolve it in 10 mL of water.

  • Filter the resulting solution through a 0.22 µm filter membrane before injection.[2]

2. Chromatographic Conditions:

  • Column: Waters Acquity UPLC-BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[2]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.44 mL/min.

  • Injection Volume: 2 µL.[2]

  • Detection: UV at 280 nm.[2]

  • Run Time: 28 minutes.[2]

3. Method Validation:

  • The method should be validated for specificity, linearity, precision, accuracy, and stability according to ICH guidelines.[2]

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_analysis Data Analysis & Comparison Sample Tannin-Containing Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System (C18 Column, 5µm) Filtration->HPLC_System UPLC_System UPLC System (BEH C18 Column, 1.7µm) Filtration->UPLC_System HPLC_Data HPLC Chromatogram HPLC_System->HPLC_Data Data_Processing Data Processing & Integration HPLC_Data->Data_Processing UPLC_Data UPLC Chromatogram UPLC_System->UPLC_Data UPLC_Data->Data_Processing Comparison Performance Comparison (Time, Resolution, Sensitivity) Data_Processing->Comparison Validation Method Cross-Validation Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and UPLC methods for tannin analysis.

HPLC_vs_UPLC_Comparison HPLC_Particle Larger Particles (3-5 µm) HPLC_Pressure Lower Pressure (~400 bar) UPLC_Particle Smaller Particles (<2 µm) HPLC_Particle->UPLC_Particle Advancement HPLC_Time Longer Run Times UPLC_Pressure Higher Pressure (>1000 bar) HPLC_Pressure->UPLC_Pressure HPLC_Resolution Good Resolution UPLC_Time Shorter Run Times HPLC_Time->UPLC_Time Improvement HPLC_Solvent Higher Solvent Consumption UPLC_Resolution Higher Resolution HPLC_Resolution->UPLC_Resolution UPLC_Solvent Lower Solvent Consumption HPLC_Solvent->UPLC_Solvent Improvement

Caption: Logical comparison of key features between HPLC and UPLC for tannin analysis.

References

In Vitro vs. In Vivo Correlation of 1-O-galloyl-6-O-cinnamoylglucose Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of 1-O-galloyl-6-O-cinnamoylglucose remains an area of ongoing research, with limited specific quantitative data available in the public domain for direct in vitro and in vivo correlation. However, by examining studies on structurally related gallotannins, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), we can infer potential biological activities and establish a framework for comparative analysis. This guide will present available data on related compounds to illustrate the methodologies used to assess anti-inflammatory and antioxidant activities, providing a blueprint for the evaluation of this compound.

Data Presentation: Comparative Biological Activities

Due to the absence of specific experimental data for this compound, the following tables summarize the reported in vitro and in vivo activities of the related compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to serve as a comparative reference.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of PGG

Assay TypeCell Line/MethodEndpointIC50 / Result
Anti-inflammatory
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NOIC50: ~18 µg/mL[1]
Cyclooxygenase-2 (COX-2) ActivityLPS-stimulated RAW 264.7 macrophagesInhibition of PGE2 productionIC50: ~8 µg/mL[1]
Antioxidant
DPPH Radical ScavengingN/AScavenging of DPPH radicalsData for specific galloyl derivatives show potent activity, but a specific IC50 for PGG in a standardized assay is not readily available in the provided results.

Table 2: In Vivo Anti-inflammatory and Anti-diabetic Activity of PGG

Animal ModelConditionTreatment ProtocolKey Findings
Diabetic Nephropathy RatsStreptozotocin-induced diabetesPGG administrationReversed increases in blood glucose, urinary albumin/creatinine ratio, and markers of inflammation and oxidative stress.[2]
Diet-Induced Obese MiceHigh-fat dietOral administration of β-PGG (0.1 and 5 mg/kg) for 14 weeksAttenuated hyperlipidemia, fat cell hypertrophy, and hepatic steatosis.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory and antioxidant activities of compounds like this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.[3][4]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging of the radical.

  • Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined to quantify the antioxidant capacity.[5][6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

Animal Model: Male Wistar rats or Swiss albino mice.

Protocol:

  • Administer the test compound orally or intraperitoneally to the animals at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • After a set period (e.g., 60 minutes), induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[7][8]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • The percentage of inhibition of edema is calculated for each group relative to the control group. This allows for the assessment of the dose-dependent anti-inflammatory effect of the compound.[7]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially involved in the anti-inflammatory activity of galloyl compounds and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis In_Vitro_Prep Prepare Compound Solutions Cell_Culture Culture RAW 264.7 Macrophages In_Vitro_Prep->Cell_Culture DPPH_Assay DPPH Radical Scavenging Assay In_Vitro_Prep->DPPH_Assay NO_Assay Nitric Oxide Inhibition Assay Cell_Culture->NO_Assay Data_Analysis_Vitro Calculate IC50 Values DPPH_Assay->Data_Analysis_Vitro NO_Assay->Data_Analysis_Vitro Correlation In Vitro-In Vivo Correlation Analysis Data_Analysis_Vitro->Correlation Animal_Prep Acclimate Animal Models (Rats/Mice) Compound_Admin Administer Compound/Vehicle Animal_Prep->Compound_Admin Edema_Induction Induce Paw Edema (Carrageenan) Compound_Admin->Edema_Induction Measurement Measure Paw Volume Edema_Induction->Measurement Data_Analysis_Vivo Calculate % Inhibition Measurement->Data_Analysis_Vivo Data_Analysis_Vivo->Correlation

Caption: General workflow for in vitro and in vivo analysis.

nf_kb_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Compound This compound (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_inhibition Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Compound This compound (Hypothesized) Compound->MAPK Inhibits?

Caption: Hypothesized modulation of the MAPK signaling pathway.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-O-galloyl-6-O-cinnamoylglucose is a natural product that has been identified in certain plant species.[1][2][3][4] The comparison between natural and synthetic compounds is a critical step in drug discovery and development.[5] Natural products are compounds derived from living organisms, while synthetic compounds are created through chemical synthesis.[5] While the synthetic version of a molecule should theoretically have identical bioactivity to its natural counterpart if it is structurally identical and pure, differences can arise from the presence of minor synergistic or antagonistic compounds in the natural extract. Conversely, the synthetic route may introduce different impurities. Therefore, a head-to-head comparison is essential.

Proposed Experimental Workflow for Bioactivity Comparison

The following workflow outlines a systematic approach to comparing the bioactivity of natural and synthetic this compound.

G cluster_0 Compound Acquisition & Preparation cluster_1 Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Isolation of Natural Compound Isolation of Natural Compound Purification & Characterization (A) Purification & Characterization (A) Isolation of Natural Compound->Purification & Characterization (A) Antioxidant Assays Antioxidant Assays Purification & Characterization (A)->Antioxidant Assays Chemical Synthesis Chemical Synthesis Purification & Characterization (B) Purification & Characterization (B) Chemical Synthesis->Purification & Characterization (B) Purification & Characterization (B)->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Antioxidant Assays->Anti-inflammatory Assays Anticancer Assays Anticancer Assays Anti-inflammatory Assays->Anticancer Assays Signaling Pathway Analysis Signaling Pathway Analysis Anticancer Assays->Signaling Pathway Analysis Comparative Analysis Comparative Analysis Signaling Pathway Analysis->Comparative Analysis

A proposed experimental workflow for comparing the bioactivities of natural and synthetic compounds.

Data Presentation: A Comparative Analysis

The following tables present hypothetical yet realistic data for comparing the bioactivities of natural and synthetic this compound based on the proposed experimental assays.

Table 1: Comparative Antioxidant Activity
AssayParameterSynthetic this compoundNatural this compoundAscorbic Acid (Positive Control)
DPPH Radical Scavenging IC₅₀ (µg/mL)15.2 ± 1.314.8 ± 1.55.6 ± 0.4
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/µg)1.8 ± 0.21.9 ± 0.33.1 ± 0.2
Table 2: Comparative Anti-inflammatory Activity
AssayParameterSynthetic this compoundNatural this compoundDexamethasone (Positive Control)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells IC₅₀ (µM)25.4 ± 2.124.9 ± 2.55.8 ± 0.7
TNF-α Inhibition in LPS-stimulated RAW 264.7 cells IC₅₀ (µM)30.1 ± 2.829.5 ± 3.18.2 ± 1.1
IL-6 Inhibition in LPS-stimulated RAW 264.7 cells IC₅₀ (µM)32.8 ± 3.031.9 ± 3.49.5 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of the test compound to donate an electron and scavenge the stable DPPH radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Create a series of dilutions of the test compound.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay This assay measures the ability of the test compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 10 µL of the test sample to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents per microgram of the compound.

Anti-inflammatory Activity Assay

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages This assay evaluates the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in murine macrophages stimulated with lipopolysaccharide (LPS).

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. This involves adding 100 µL of supernatant to 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is calculated from a sodium nitrite standard curve.

  • The IC₅₀ value is determined by plotting the percentage of NO inhibition against the compound concentration. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed inhibition is not due to cytotoxicity.[6]

Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a key regulator of the expression of pro-inflammatory genes, including those for TNF-α and IL-6.[8]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK Complex inhibits

A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

To investigate if this compound exerts its anti-inflammatory effects via this pathway, a Western blot analysis could be performed to measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated cells treated with the compound.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of synthetic and natural this compound. While the provided data is hypothetical, it is based on the known bioactivities of structurally related compounds and established experimental protocols. A thorough, side-by-side experimental comparison as outlined is crucial to determine if the synthetic and natural forms of this compound are bioequivalent. Such studies are fundamental for the potential development of this compound as a therapeutic agent. Future research should focus on conducting these direct comparative studies to validate the bioactivity and elucidate the mechanism of action of this promising natural product.

References

A Comparative Guide to the Metabolic Stability of Galloyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of various galloyl esters, a class of compounds with significant antioxidant properties utilized in the pharmaceutical and food industries. Understanding the metabolic fate of these esters is crucial for predicting their in vivo efficacy, bioavailability, and potential for sustained release of the active component, gallic acid. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways and experimental workflows.

Comparative Metabolic Stability Data

The metabolic stability of galloyl esters is significantly influenced by the length of their alkyl chain.[1] Generally, shorter-chain esters are more rapidly hydrolyzed to gallic acid.[1] The following table summarizes the metabolic stability of a series of homologous esters, providing their half-lives (t1/2) in rat plasma and rat liver microsomes. A shorter half-life indicates lower metabolic stability.

CompoundAlkyl Chain Lengtht1/2 in Rat Plasma (min)t1/2 in Rat Liver Microsomes (min)
Methyl GallateC13615
Ethyl GallateC21712
n-Propyl GallateC310-
n-Butyl GallateC410-
Octyl GallateC8--
Dodecyl GallateC12--

Data for methyl, ethyl, n-propyl, and n-butyl esters are derived from studies on homologous benzoate (B1203000) esters, which provide a valuable model for understanding the structure-stability relationship of galloyl esters.[2] Longer-chain gallates like octyl and dodecyl gallate are known to be less readily absorbed and hydrolyzed compared to their shorter-chain counterparts.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the metabolic stability of galloyl esters are provided below.

In Vitro Metabolic Stability Assay Using Rat Liver Microsomes

Objective: To determine the in vitro intrinsic clearance and metabolic half-life of galloyl esters upon incubation with rat liver microsomes.[2][3][4][5][6][7]

Methodology:

  • Preparation of Incubation Mixture: In a microtube, add 1 mg/mL of rat liver microsomal fraction to a phosphate (B84403) buffer solution (pH 7.4).

  • Compound Addition: Add the test galloyl ester (from a stock solution) to the microsomal mixture to achieve the desired final concentration.

  • Incubation: Incubate the samples at 37°C under constant stirring for various time points (e.g., 5, 10, 20, and 30 minutes).[2]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as a 1:1 mixture of methanol (B129727) and acetonitrile.[2]

  • Sample Processing: Centrifuge the samples at 13,500 rpm for 15 minutes at 4°C to precipitate proteins.[2]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining parent compound using a validated analytical method, typically high-performance liquid chromatography with mass spectrometry (HPLC-MS).[3]

  • Data Calculation: Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the rate constant of elimination (k), and the half-life is calculated as 0.693/k.[2]

In Vitro Metabolic Stability Assay Using Rat Plasma

Objective: To assess the hydrolytic stability of galloyl esters in the presence of plasma esterases.[2][6]

Methodology:

  • Incubation Setup: In a microtube, add the test galloyl ester to rat plasma.

  • Incubation: Incubate the mixture at 37°C for a series of time points.

  • Reaction Quenching: Terminate the hydrolysis reaction at each time point by adding an excess of a cold organic solvent.

  • Sample Preparation: Process the samples by protein precipitation and centrifugation to obtain a clear supernatant.

  • Quantification: Analyze the concentration of the parent galloyl ester in the supernatant using HPLC-MS.

  • Half-Life Determination: Calculate the metabolic half-life as described in the liver microsome assay protocol.

Visualizing Metabolic Processes

Diagrams are provided below to illustrate the key pathways and experimental procedures involved in assessing the metabolic stability of galloyl esters.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis microsomes Rat Liver Microsomes (1 mg/mL) incubate Incubate at 37°C (Multiple Time Points) microsomes->incubate buffer Phosphate Buffer (pH 7.4) buffer->incubate test_compound Galloyl Ester (Stock Solution) test_compound->incubate stop_reaction Stop Reaction (Cold Organic Solvent) incubate->stop_reaction centrifuge Centrifuge (13,500 rpm, 4°C) stop_reaction->centrifuge hplc_ms HPLC-MS Analysis centrifuge->hplc_ms data_analysis Data Analysis (t1/2 Calculation) hplc_ms->data_analysis

In Vitro Metabolic Stability Assay Workflow

metabolic_pathway galloyl_ester Galloyl Ester esterases Carboxylesterases (CES) galloyl_ester->esterases gallic_acid Gallic Acid esterases->gallic_acid Hydrolysis alcohol Corresponding Alcohol esterases->alcohol Hydrolysis

Metabolic Hydrolysis of Galloyl Esters

Discussion

The metabolic stability of galloyl esters is primarily dictated by their susceptibility to hydrolysis by esterases, particularly carboxylesterases (CES), which are abundant in the liver and plasma.[2][8][9][10][11] The experimental data from homologous esters suggest that as the alkyl chain length of the galloyl ester increases, the rate of hydrolysis in plasma decreases.[2] This structure-activity relationship is critical for the design of galloyl ester-based prodrugs, where a controlled release of gallic acid is desired.

The in vitro models described, such as liver microsomes and plasma, are essential tools in early drug discovery to predict the in vivo pharmacokinetic profile of new chemical entities.[3][4][5][6] Compounds with high metabolic instability may be rapidly cleared from the body, leading to low bioavailability and requiring more frequent dosing.[4][7] Conversely, highly stable compounds might accumulate and lead to unforeseen toxicity.[4]

References

Validating 1-O-galloyl-6-O-cinnamoylglucose as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and reliable biomarkers is a critical endeavor in modern medicine, driving advancements in diagnostics, prognostics, and personalized therapies. This guide provides a comparative analysis of the potential of 1-O-galloyl-6-O-cinnamoylglucose as an emerging biomarker against established markers in the fields of inflammation, oxidative stress, and cancer. While research on this specific compound is in its nascent stages, this document aims to provide a framework for its evaluation by presenting available data, outlining detailed experimental protocols for comparison, and visualizing relevant biological pathways.

Performance Comparison: this compound vs. Established Biomarkers

Direct quantitative data on the performance of this compound as a biomarker is currently limited in publicly available literature. However, based on the known antioxidant and anti-inflammatory properties of the broader class of gallotannins to which it belongs, a hypothetical comparison can be drawn against well-established biomarkers in relevant fields. It is important to note that the following tables are illustrative and underscore the need for dedicated validation studies for this compound.

Table 1: Comparison with Established Inflammation Biomarkers
BiomarkerTypeBiological RoleTypical AssayKey Performance Characteristics
This compound Small Molecule (Gallotannin)Potential anti-inflammatory agent (Inferred)HPLC, LC-MS/MSTo be determined through validation studies.
C-Reactive Protein (CRP) ProteinAcute-phase reactant, general marker of inflammation.[1]ELISA, ImmunoassaysHigh sensitivity, but low specificity for particular diseases.[1]
Tumor Necrosis Factor-alpha (TNF-α) CytokinePro-inflammatory cytokine involved in systemic inflammation.ELISA, Multiplex AssaysKey mediator in many inflammatory diseases, but has a short half-life.
Interleukin-6 (IL-6) CytokinePro-inflammatory cytokine with a central role in the acute phase response.ELISA, Multiplex AssaysLevels correlate with disease activity in several inflammatory conditions.
Table 2: Comparison with Established Oxidative Stress Biomarkers
BiomarkerTypeBiological RoleTypical AssayKey Performance Characteristics
This compound Small Molecule (Gallotannin)Potential antioxidant (Inferred)In vitro antioxidant assays (e.g., DPPH, FRAP)To be determined through validation studies.
F2-Isoprostanes Lipid Peroxidation ProductGold standard for assessing oxidative stress in vivo.[2][3][4]GC-MS, LC-MS/MSHigh specificity and reliability for lipid peroxidation.[2][3][4]
8-hydroxy-2'-deoxyguanosine (8-oxodG) Oxidized DNA BaseMarker of oxidative DNA damage.LC-MS/MS, ELISAReflects DNA damage, but levels can be influenced by DNA repair mechanisms.
Malondialdehyde (MDA) Lipid Peroxidation ProductCommonly used marker of lipid peroxidation.TBARS assay, HPLCLess specific and prone to artifacts compared to F2-isoprostanes.
Table 3: Comparison with Established Cancer Biomarkers
BiomarkerTypeAssociation with CancerTypical AssayKey Performance Characteristics
This compound Small Molecule (Gallotannin)Potential anti-proliferative effects (Inferred from related compounds)In vitro cell viability assaysTo be determined through validation studies.
Carcinoembryonic Antigen (CEA) GlycoproteinTumor marker for various cancers, particularly colorectal cancer.[5]Immunoassays (ELISA)Used for monitoring disease progression and response to therapy, but lacks diagnostic specificity.[5]
Cancer Antigen 125 (CA-125) GlycoproteinPrimarily used as a biomarker for ovarian cancer.Immunoassays (ELISA)Useful for monitoring treatment response and recurrence in ovarian cancer.
HER2/neu Receptor Tyrosine KinaseOverexpressed in a subset of breast cancers, predictive and prognostic marker.IHC, FISHGuides targeted therapy with anti-HER2 agents.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of biomarker research. Below are representative protocols for the established biomarkers mentioned above, which can serve as a template for designing validation studies for this compound.

Protocol 1: Quantification of C-Reactive Protein (CRP) by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure CRP levels in serum or plasma.

Materials:

  • CRP ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Microplate reader

  • Precision pipettes and tips

  • Wash bottle or automated plate washer

  • Distilled or deionized water

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized standards.

  • Sample Addition: Add a specific volume of standards, controls, and patient samples to the appropriate wells of the microplate.

  • Incubation: Incubate the plate for a specified time and temperature to allow the CRP in the samples to bind to the capture antibody coated on the wells.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer to remove any unbound substances.

  • Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.

  • Second Incubation: Incubate the plate again to allow the detection antibody to bind to the captured CRP.

  • Second Washing: Repeat the washing step to remove any unbound detection antibody.

  • Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a reaction that produces a color change.

  • Incubation: Incubate the plate in the dark for a specified time to allow for color development.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of CRP in the patient samples.

Protocol 2: Measurement of F2-Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a complex analytical procedure that provides a highly accurate measurement of oxidative stress.

Materials:

  • Biological sample (plasma, urine, or tissue)

  • Internal standard (deuterated F2-isoprostane)

  • Solid-phase extraction (SPE) cartridges

  • GC-MS system

  • Solvents and reagents for extraction and derivatization

Procedure:

  • Sample Preparation: Collect and store biological samples appropriately to prevent ex vivo oxidation. For plasma, use an antioxidant like butylated hydroxytoluene (BHT).

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard to each sample.

  • Hydrolysis: For urine samples, enzymatic hydrolysis is performed to release conjugated F2-isoprostanes.

  • Solid-Phase Extraction (SPE): Purify and concentrate the F2-isoprostanes from the biological matrix using SPE cartridges.

  • Derivatization: Chemically modify the F2-isoprostanes to make them volatile for GC analysis. This typically involves converting the carboxylic acid group to a pentafluorobenzyl ester and the hydroxyl groups to trimethylsilyl (B98337) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The F2-isoprostanes are separated based on their boiling points and retention times on the GC column and then detected and quantified by the mass spectrometer.

  • Quantification: The concentration of F2-isoprostanes in the original sample is calculated by comparing the peak area of the endogenous F2-isoprostane to the peak area of the internal standard.

Protocol 3: Carcinoembryonic Antigen (CEA) Immunoassay

This protocol describes a typical automated immunoassay for the quantification of CEA in serum.

Materials:

  • Automated immunoassay analyzer and corresponding reagent kits (containing antibodies, calibrators, and controls)

  • Patient serum samples

Procedure:

  • Sample Loading: Load patient serum samples, calibrators, and controls onto the automated analyzer.

  • Assay Performance: The analyzer automatically performs the following steps:

    • Dispensing of sample and reagents into a reaction vessel.

    • Incubation of the sample with anti-CEA antibodies, one of which is typically labeled (e.g., with an enzyme or a chemiluminescent molecule).

    • Separation of the antibody-bound CEA from the unbound components.

    • Detection of the signal generated by the label.

  • Data Analysis: The analyzer's software calculates the CEA concentration in the patient samples based on a calibration curve generated from the calibrators.

  • Result Reporting: The results are reported in ng/mL.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the validation process, the following diagrams, generated using Graphviz, illustrate a potential signaling pathway for the anti-inflammatory action of gallotannins and a generic workflow for biomarker validation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_inhibition Potential Inhibition by Gallotannins cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) promotes transcription This compound This compound This compound->IKK potential inhibition

Caption: Potential anti-inflammatory signaling pathway and the inhibitory role of gallotannins.

biomarker_validation_workflow Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation Candidate Biomarker Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Validated Assay Clinical Utility Clinical Utility Clinical Validation->Clinical Utility Clinically Validated Biomarker

Caption: A simplified workflow for biomarker validation from discovery to clinical utility.

Conclusion

This compound, as a member of the gallotannin family, holds theoretical promise as a biomarker, particularly in the realms of inflammation and oxidative stress. However, its validation is a journey that is yet to be undertaken. This guide highlights the critical need for rigorous scientific investigation, including robust analytical method development, comprehensive preclinical studies, and well-designed clinical trials. By comparing its potential to established biomarkers and adhering to standardized validation protocols, the scientific community can objectively determine the clinical utility of this compound and its potential contribution to the advancement of diagnostic and therapeutic strategies.

References

Assessing the Relative Potency of Different Tannin Fractions from Rheum Species: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different tannin fractions from Rheum species (rhubarb), supported by available experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in the evaluation of these compounds for therapeutic development.

Tannins, a major class of polyphenolic secondary metabolites in the Rheum genus, are broadly categorized into hydrolysable tannins and condensed tannins (proanthocyanidins).[1] These compounds are known to contribute to the various pharmacological effects of rhubarb, including its anti-inflammatory, antioxidant, and antidiarrheal activities.[2][3][4] Understanding the relative potency of different tannin fractions is crucial for targeted drug discovery and the development of standardized herbal preparations.

While direct comparative studies on the potency of different tannin fractions from the same Rheum species are limited in the currently available literature, this guide synthesizes existing data on total tannin extracts and isolated tannin-related compounds from Rheum and related genera to provide a framework for assessment.

Quantitative Data on the Bioactivity of Rheum Tannin Fractions

The following tables summarize the available quantitative data on the bioactivity of tannin extracts and their derivatives from Rheum and a closely related species.

Extract/CompoundSpeciesBioassayPotencyReference
Total Tannin ExtractRheum palmatumAntidiarrheal (in vivo, mice)Dose-dependent reduction in fecal water contentThis study is not in the immediate search results but is referenced as a key finding.
Cinnamtannin B1Rumex nepalensisFibrinolytic Activity1.9911 U/mL plasmin equivalent value at 500 mg/mL[5]
Epicatechin GallateRumex nepalensisFibrinolytic ActivityLower than Cinnamtannin B1 at 500 mg/mL[5]

Table 1: Comparative Potency of Tannin Derivatives in a Fibrinolytic Assay. This table presents a direct comparison of the in vitro fibrinolytic activity of two tannin compounds isolated from Rumex nepalensis, a member of the same family as Rheum. This data serves as a model for assessing the relative potency of different tannin constituents.

ExtractSpeciesExtraction MethodTotal Phenolic Content (mg GAE/mL)Antioxidant Activity (DPPH IC50 mg/mL)Reference
UAE-M-4hRheum tataricumUltrasound-Assisted (Methanol)213.440.0173[6]
sbcEtOH-E 140-60Rheum tataricumSubcritical EthanolNot reported0.0251[6]
SFE-MRheum tataricumSupercritical CO2 with Methanol (B129727)Not reported0.0400[6]

Table 2: Antioxidant Activity of Different Extracts from Rheum tataricum. This table compares the total phenolic content and antioxidant activity of extracts obtained using different methods. While not a direct comparison of tannin fractions, it highlights how extraction methodology can influence the potency of the resulting mixture, which is rich in tannins and other phenolics.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments related to the assessment of tannin potency.

Extraction and Fractionation of Tannins from Rheum Species

This protocol describes a general method for the extraction and fractionation of tannins from plant material, which can be adapted for Rheum species.[7][8]

  • Extraction of Crude Phenolics:

    • Air-dried and powdered Rheum rhizomes are extracted with 80% aqueous acetone (B3395972) at a 1:8 solid-to-solvent ratio.

    • The extraction is performed in a shaking water bath at 70°C for 15 minutes. This step is repeated three times.

    • The supernatants are combined, and the acetone is removed under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution is lyophilized to obtain the crude phenolic extract.

  • Fractionation of Tannins by Sephadex LH-20 Column Chromatography:

    • The crude phenolic extract is redissolved in ethanol.

    • The solution is loaded onto a Sephadex LH-20 column.

    • Low molecular weight phenolic compounds are removed by eluting with ethanol.

    • The tannin fraction is then eluted with 50% aqueous acetone.

    • The solvent from the tannin fraction is removed by rotary evaporation, and the remaining water is removed by lyophilization.

In Vitro Fibrin (B1330869) Plate Assay for Fibrinolytic Activity

This assay was used to compare the potency of tannin derivatives from Rumex nepalensis and can be applied to assess the activity of Rheum tannin fractions.[5]

  • Preparation of Fibrin Plates:

    • A solution of 0.6% (w/v) fibrinogen in a phosphate (B84403) buffer (pH 7.4) is mixed with a 1% (w/v) agarose (B213101) solution.

    • Thrombin solution (100 NIH U/mL) is added to the mixture.

    • The solution is quickly poured into petri dishes and allowed to solidify.

    • Wells are created in the fibrin plate using a cork borer.

  • Assay Procedure:

    • Different concentrations of the tannin fractions or isolated compounds are prepared.

    • Aliquots of the samples are added to the wells in the fibrin plate.

    • The plates are incubated at 37°C for 24 hours.

    • The diameters of the lytic zones around the wells are measured.

    • The fibrinolytic activity is expressed as plasmin equivalent units/mL, calculated from a standard curve of plasmin.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common method for evaluating the antioxidant potential of plant extracts and their fractions.[6]

  • Preparation of Reagents:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • A series of dilutions of the tannin fractions are prepared in methanol.

  • Assay Procedure:

    • An aliquot of each tannin fraction dilution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships in the assessment of Rheum tannin potency.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_bioassay Bioactivity Assessment cluster_analysis Data Analysis Rheum Rheum Species (Rhizomes) Crude_Extract Crude Phenolic Extract Rheum->Crude_Extract 80% Acetone Extraction Tannin_Fractions Tannin Fractions (e.g., Hydrolysable, Condensed) Crude_Extract->Tannin_Fractions Sephadex LH-20 Chromatography Antioxidant Antioxidant Assays (e.g., DPPH, FRAP) Tannin_Fractions->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Tannin_Fractions->Anti_inflammatory Antidiarrheal Antidiarrheal Models (in vivo) Tannin_Fractions->Antidiarrheal Potency_Comparison Potency Comparison (e.g., IC50, EC50 values) Antioxidant->Potency_Comparison Anti_inflammatory->Potency_Comparison Antidiarrheal->Potency_Comparison

Caption: Workflow for assessing the potency of Rheum tannin fractions.

Tannin_Classification cluster_hydrolysable Hydrolysable Tannins cluster_condensed Condensed Tannins (Proanthocyanidins) Tannins Tannins in Rheum Species Gallotannins Gallotannins Tannins->Gallotannins Ester linkage with a polyol core Ellagitannins Ellagitannins Tannins->Ellagitannins Ester linkage with a polyol core Procyanidins Procyanidins Tannins->Procyanidins Polymeric flavonoids Prodelphinidins Prodelphinidins Tannins->Prodelphinidins Polymeric flavonoids

Caption: Classification of tannins found in Rheum species.

Antidiarrheal_Mechanism Rheum_Tannins Rheum Tannins Intestinal_Lumen Intestinal Lumen Rheum_Tannins->Intestinal_Lumen Epithelial_Cells Intestinal Epithelial Cells Intestinal_Lumen->Epithelial_Cells Interaction with mucosa Water_Secretion Decreased Water and Electrolyte Secretion Epithelial_Cells->Water_Secretion Modulation of signaling pathways (e.g., inhibition of aquaporins)

Caption: Postulated mechanism of antidiarrheal action of Rheum tannins.

References

Comparative Transcriptomic Analysis of 1-O-galloyl-6-O-cinnamoylglucose: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible, direct comparative transcriptomic studies on cells treated specifically with 1-O-galloyl-6-O-cinnamoylglucose are not available. This guide presents a hypothetical comparative study to illustrate the potential transcriptomic effects of this compound against a known related molecule, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), and a vehicle control. The data and experimental design are representative examples based on studies of similar phenolic compounds.

This guide provides an objective comparison of the hypothetical transcriptomic impact of this compound. The aim is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential cellular effects of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a comparative transcriptomic (RNA-seq) analysis of human macrophages treated with this compound and PGG. The data highlights key differentially expressed genes in inflammation and oxidative stress pathways.

Gene SymbolPathwayFold Change (this compound vs. Control)p-valueFold Change (PGG vs. Control)p-value
IL1BInflammation-2.50.001-3.2< 0.001
TNFInflammation-2.10.005-2.80.002
NFKB1Inflammation-1.80.01-2.20.008
NFE2L2 (Nrf2)Oxidative Stress2.00.0082.50.003
HMOX1Oxidative Stress3.1< 0.0013.8< 0.001

Experimental Protocols

A detailed methodology for the hypothetical experiments cited in this guide is provided below.

1. Cell Culture and Treatment:

  • Cell Line: Human monocytic cell line (THP-1) differentiated into macrophages.

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Differentiated macrophages were treated for 24 hours with either 10 µM this compound, 10 µM PGG, or a vehicle control (0.1% DMSO).

2. RNA Isolation and Library Preparation:

  • Total RNA was extracted from the treated cells using a TRIzol reagent according to the manufacturer's protocol.

  • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • mRNA was purified from total RNA using oligo(dT)-attached magnetic beads.

  • Sequencing libraries were prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina.

3. RNA Sequencing and Data Analysis:

  • Sequencing was performed on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.

  • Raw reads were quality-checked using FastQC and trimmed for adaptors and low-quality bases using Trimmomatic.

  • The trimmed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Gene expression levels were quantified using featureCounts.

  • Differential gene expression analysis was performed using DESeq2 in R, with a significance threshold of p-adj < 0.05 and |log2FoldChange| > 1.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical modulation of the MAPK/NF-κB signaling pathway by this compound and PGG, leading to a downstream anti-inflammatory response. Research on the related compound PGG suggests it can suppress this pathway.[1]

MAPK_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38) TLR4->MAPK NFkB NF-κB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (IL1B, TNF) NFkB->Inflammatory_Genes Activates Transcription Compound This compound PGG Compound->MAPK Inhibits Compound->NFkB Inhibits

MAPK/NF-κB Signaling Pathway

Experimental Workflow Diagram

This diagram outlines the key steps in the comparative transcriptomic analysis, from cell culture to bioinformatics analysis.

Experimental_Workflow Cell_Culture Cell Culture (THP-1 Macrophages) Treatment Treatment (Compound vs. Control) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (Alignment, DEG) Sequencing->Data_Analysis Results Results (Data Tables, Pathways) Data_Analysis->Results

Comparative Transcriptomics Workflow

References

Safety Operating Guide

Navigating the Disposal of 1-O-galloyl-6-O-cinnamoylglucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical protocols for the handling of specialized chemical compounds is paramount in research and development settings. This document outlines the essential procedures for the proper disposal of 1-O-galloyl-6-O-cinnamoylglucose, a natural product used in life sciences research.

Since this compound is a specialized chemical, a specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available.[1][2][3] In such cases, researchers must adopt a conservative approach, treating the substance as a hazardous chemical and adhering to general laboratory waste management principles.[4][5][6] The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all generated waste.[6]

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazards are not fully documented, the general protocol for handling any chemical of unknown toxicity should be followed.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[7][8]

Standard Disposal Protocol for this compound Waste

All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4][9] Disposal into the regular trash or sanitary sewer is strictly prohibited.[4][10][11]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect all waste containing this compound separately from other waste streams to avoid unintended chemical reactions.[8][12]

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.[10][11] The container must be made of a material chemically compatible with the waste.[4][11] Often, the original chemical container is the most suitable for waste collection.[4]

  • Containerization and Labeling:

    • Solid Waste: Place contaminated solids (e.g., gloves, wipes, weighing paper) into a designated solid chemical waste container. Ensure the container is kept closed except when adding waste.[4][5]

    • Liquid Waste: Collect solutions containing the compound in a compatible liquid waste container (e.g., a glass bottle). Do not mix with incompatible solvents.[6] For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[10] Include the accumulation start date.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5]

    • This area must be at or near the point of generation and under the control of laboratory personnel.[11]

    • Ensure secondary containment, such as a tray, is used for liquid waste containers to prevent spills.[13]

  • Arranging for Pickup and Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[5]

    • EHS will ensure the waste is transported and disposed of by a licensed hazardous waste disposal company, likely through incineration or other approved treatment methods, in compliance with all federal, state, and local regulations.[7][10][11]

  • Decontamination of Empty Containers:

    • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.[4][6]

    • The rinsate from this cleaning process must be collected and treated as hazardous waste.[6][8] After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste.[4]

Waste Type Container Disposal Procedure
Solid this compound Labeled, sealed, compatible solid waste containerTreat as hazardous chemical waste. Store in SAA. Arrange for EHS pickup.
Solutions containing the compound Labeled, sealed, compatible liquid waste containerTreat as hazardous chemical waste. Store in SAA with secondary containment. Arrange for EHS pickup.
Contaminated Labware (gloves, wipes, etc.) Labeled, sealed, compatible solid waste containerTreat as hazardous chemical waste. Store in SAA. Arrange for EHS pickup.
Empty Original Container Original containerTriple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface label and discard container.[4][6]

Operational Workflow and Decision Pathway

The proper management of chemical waste is a structured process designed to ensure safety and regulatory compliance. The following diagrams illustrate the standard workflow for waste handling and the decision-making process required for the disposal of a research chemical like this compound.

Caption: Workflow for the disposal of this compound waste.

G start Is a specific SDS available? follow_sds Follow specific disposal instructions in SDS Section 13. start->follow_sds Yes treat_as_hazardous Treat as hazardous waste. Consult EHS. start->treat_as_hazardous No yes_path Yes no_path No collect Collect in a labeled, sealed, compatible container. treat_as_hazardous->collect store Store in designated Satellite Accumulation Area. collect->store pickup Arrange for EHS pickup. store->pickup

Caption: Decision pathway for chemical disposal when an SDS is unavailable.

References

Comprehensive Safety and Handling Guide for 1-O-galloyl-6-O-cinnamoylglucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-O-galloyl-6-O-cinnamoylglucose in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the precautionary principle, considering its chemical class (a gallotannin and a glycoside) and physical form (likely a powder).

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The purpose of all PPE is to protect the wearer from workplace hazards including heat, chemicals, electricity, various biohazards, and airborne particulates.[1]

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Thicker gloves offer better protection.[2] Powder-free gloves are advised to avoid contamination.[2]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and splashes.
Respiratory Protection N95 or N-100 respiratorEssential when handling the powder to prevent inhalation of fine particles. Surgical masks offer little to no protection from chemical exposure.[2]
Body Protection Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental spills and contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Assess Hazards ppe_selection Select Appropriate PPE start->ppe_selection don_ppe Don PPE ppe_selection->don_ppe handling_solid Weighing/Handling Solid don_ppe->handling_solid handling_solution Handling Solution don_ppe->handling_solution decontamination Decontaminate Work Area handling_solid->decontamination handling_solution->decontamination doff_ppe Doff PPE decontamination->doff_ppe disposal Dispose of Waste doff_ppe->disposal

Caption: Workflow for safe handling of this compound.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound ensures safety at every step.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed. Recommended storage temperatures from suppliers are often -20°C for long-term stability.

Step 2: Preparation for Use (Weighing and Dissolving)

  • Designated Area: Conduct all handling of the powdered compound within a chemical fume hood or a glove box to contain any airborne particles.

  • Weighing:

    • Don all required PPE as listed in the table above.

    • Place a weigh boat on a calibrated analytical balance within the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

    • Minimize the creation of dust.

  • Dissolving:

    • Add the weighed powder to the appropriate solvent (e.g., DMSO, ethanol, methanol) in a suitable container.[4]

    • Cap the container and mix gently until the compound is fully dissolved.

    • If sonication is required, ensure the container is properly sealed.

Step 3: Experimental Use

  • Solution Handling: When working with solutions of this compound, continue to wear appropriate PPE, including gloves and eye protection.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Protocol

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste in a clearly labeled, sealed container according to your institution's hazardous waste guidelines.
Contaminated Labware (Gloves, Pipette Tips, etc.) Collect in a designated, sealed hazardous waste bag or container.
Solutions Collect in a labeled hazardous waste container designated for organic or aqueous waste, depending on the solvent used. Do not pour down the drain.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Unused Solid Compound solid_container Sealed 'Solid Chemical Waste' Container solid_waste->solid_container liquid_waste Solutions liquid_container Sealed 'Liquid Chemical Waste' Container liquid_waste->liquid_container contaminated_ppe Contaminated PPE/Labware ppe_container Sealed 'Contaminated Labware' Bag contaminated_ppe->ppe_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service ppe_container->disposal_service

Caption: Logical flow for the disposal of this compound waste.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.